molecular formula C8H14 B165583 2,5-Dimethyl-1,5-hexadiene CAS No. 627-58-7

2,5-Dimethyl-1,5-hexadiene

Numéro de catalogue: B165583
Numéro CAS: 627-58-7
Poids moléculaire: 110.2 g/mol
Clé InChI: DSAYAFZWRDYBQY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,5-Dimethyl-1,5-hexadiene is a valuable hydrocarbon building block in scientific research, particularly in synthetic organic chemistry. Its structure, featuring conjugated diene systems, makes it a key intermediate in studying electrophilic addition reactions, where it can form both kinetic (1,2-adduct) and thermodynamic (1,4-adduct) products depending on reaction conditions . This reactivity is fundamental for researchers exploring reaction mechanisms and developing novel synthetic pathways. The compound is utilized in the synthesis of more complex chemical entities and is investigated for its role in producing specialized materials . In biochemical and medical research, its potential application as a biomarker in breath for the prediction of lung cancer is an area of growing interest, opening avenues for non-invasive diagnostics . Furthermore, its derivatives are employed in the development of agrochemicals, contributing to the creation of effective crop protection agents . All products are strictly for research purposes and are not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,5-dimethylhexa-1,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h1,3,5-6H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAYAFZWRDYBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060844
Record name 1,5-Hexadiene, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 2,5-Dimethyl-1,5-hexadiene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19491
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

37.4 [mmHg]
Record name 2,5-Dimethyl-1,5-hexadiene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19491
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

627-58-7
Record name 2,5-Dimethyl-1,5-hexadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-1,5-hexadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimethallyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Hexadiene, 2,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,5-Hexadiene, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylhexa-1,5-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.004
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-DIMETHYL-1,5-HEXADIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHN34350EM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,5-Dimethyl-1,5-hexadiene chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 2,5-dimethyl-1,5-hexadiene, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

This compound, also known as bimethallyl, is an unsaturated aliphatic hydrocarbon.[1][2] Its chemical and physical properties are summarized below, providing a foundational understanding of its behavior in various experimental settings.

1.1. Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Molecular Formula C₈H₁₄[1][2][3][4]
Molecular Weight 110.20 g/mol [1][2][3][4]
Density 0.742 g/mL at 25 °C[3][5]
Boiling Point 114 °C[3][5]
Melting Point -75 °C[3][5]
Flash Point 45 °F (7.2 °C)[3]
Refractive Index n20/D 1.429[3][5]
Vapor Pressure 37.4 mmHg[1]
logP (Octanol/Water) 2.919[2]
Water Solubility Insoluble

1.2. Chemical Structure

The structural identifiers and a 2D representation of this compound are provided below.

  • IUPAC Name: 2,5-dimethylhexa-1,5-diene[1]

  • SMILES: C=C(C)CCC(=C)C[2][4][6][7]

  • InChI: InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h1,3,5-6H2,2,4H3[1][2][4]

  • InChIKey: DSAYAFZWRDYBQY-UHFFFAOYSA-N[1][2][4]

  • CAS Number: 627-58-7[1][2][3][6]

Caption: 2D Structure of this compound.

Experimental Protocols

Detailed methodologies for reactions involving dienes like this compound are crucial for reproducible research. Below are representative protocols for synthesis and reaction.

2.1. Synthesis via Prins Condensation

A common method for synthesizing related structures like 2,5-dimethyl-2,4-hexadiene (B125384) involves the Prins condensation of an aldehyde with an alcohol or olefin.[8] This provides a relevant example of a synthetic pathway.

Methodology:

  • Catalyst Preparation: A molecular sieve catalyst, such as HZSM-5, is prepared and activated.[8]

  • Reaction Setup: A high-pressure autoclave reactor is charged with the catalyst, a solvent (e.g., 1,4-dioxane), iso-butyl aldehyde (IBA), and tert-butyl alcohol (TBOH).[8]

  • Reaction Conditions: The autoclave is sealed and heated to a specified temperature (e.g., 160 °C) under autogenous pressure for a set duration (e.g., 8 hours).[8]

  • Product Analysis: After cooling, the liquid products are collected and analyzed using gas chromatography (GC) to determine the conversion of reactants and the yield of the desired diene.[8]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Iso-butyl aldehyde Iso-butyl aldehyde Product 2,5-Dimethyl-2,4-hexadiene Iso-butyl aldehyde->Product tert-Butyl alcohol tert-Butyl alcohol tert-Butyl alcohol->Product HZSM-5 Catalyst HZSM-5 Catalyst HZSM-5 Catalyst->Product 160 °C 160 °C 160 °C->Product 8 hours 8 hours 8 hours->Product

Caption: Prins Condensation for Diene Synthesis.

2.2. Cationic Polymerization

Dienes such as this compound can undergo cationic polymerization, a process initiated by Lewis acids.[9]

Methodology:

  • Reactor Preparation: A reaction vessel is purged with an inert gas (e.g., nitrogen or argon) and cooled to the desired reaction temperature.

  • Solvent and Initiator: A suitable solvent is added, followed by a Lewis acid initiator like boron trifluoride (BF₃) or titanium tetrachloride (TiCl₄).[9]

  • Monomer Addition: The this compound monomer is introduced into the reactor.

  • Polymerization: The reaction proceeds with continuous stirring for a predetermined time.

  • Termination and Isolation: The polymerization is terminated by adding a quenching agent. The resulting polymer is then precipitated, collected, and dried.[9]

G start Initiation (Lewis Acid + Monomer) prop Propagation (Chain Growth) start->prop Active Cationic Chain prop->prop Monomer Addition term Termination (Quenching) prop->term poly Polymer Product term->poly

Caption: Cationic Polymerization Workflow.

2.3. Cope Rearrangement

The Cope rearrangement is a thermally induced isomerization characteristic of 1,5-dienes.[9]

Methodology:

  • Sample Preparation: A sample of the 1,5-diene is placed in a sealed reaction tube, often with a high-boiling solvent.

  • Thermal Induction: The tube is heated to a high temperature (e.g., 217-282 °C) to induce the[10][10]-sigmatropic rearrangement.[9]

  • Equilibration: The reaction is allowed to proceed until equilibrium is reached.

  • Purification: The reaction mixture is cooled, and the rearranged isomeric product is separated and purified, typically by fractional distillation.[9]

  • Structural Confirmation: The structure of the product is confirmed using spectroscopic methods such as NMR, IR, and Mass Spectrometry.[9]

G A 1,5-Diene Starting Material B Heating (High Temperature) A->B C Cyclic Transition State (Chair-like) B->C [3,3]-Sigmatropic Shift D Isomeric 1,5-Diene Product C->D

Caption: Logical Workflow for Cope Rearrangement.

Safety and Handling

This compound is a highly flammable liquid and vapor.[1] It can cause skin irritation and may be fatal if swallowed and enters the airways due to aspiration hazard.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are essential. Store in a flammables area away from heat and ignition sources.[3][11][12]

This guide serves as a foundational resource for professionals working with this compound, providing essential data and procedural insights to support further research and development.

References

2,5-Dimethyl-1,5-hexadiene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethyl-1,5-hexadiene, a diolefin of interest in synthetic organic chemistry. It details the compound's chemical and physical properties, including its CAS number and molecular weight. While direct applications in drug development and established signaling pathway interactions are not extensively documented in current literature, this guide explores its synthesis and potential as a versatile chemical intermediate. Particular attention is given to the synthesis of its isomer, 2,5-dimethyl-2,4-hexadiene (B125384), a known precursor to pyrethroid insecticides, which provides context for the reactivity and potential applications of the broader class of dimethylhexadienes.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 627-58-7[1][2]
Molecular Formula C₈H₁₄[1][2]
Molecular Weight 110.20 g/mol [1][2]
Density 0.74 g/mL[3]
Boiling Point 116 °C[3]
Melting Point -75 °C[3]
Refractive Index 1.4290[3]
InChIKey DSAYAFZWRDYBQY-UHFFFAOYSA-N[1][4]
SMILES CC(=C)CCC(C)=C[3][4]

Synthesis and Experimental Protocols

While detailed protocols for the direct synthesis of this compound are not widely published, a reference in the Journal of the American Chemical Society points to a potential synthetic route.[3]

More readily available in the literature are detailed experimental procedures for the synthesis of its isomer, 2,5-dimethyl-2,4-hexadiene , which is a valuable intermediate in the production of pyrethroid insecticides.[5] The primary method for its synthesis is the Prins condensation of isobutylene (B52900) or tert-butyl alcohol with isobutyraldehyde (B47883).

Experimental Protocol: Synthesis of 2,5-Dimethyl-2,4-hexadiene via Prins Condensation

This protocol is adapted from a study on the selective synthesis of 2,5-dimethyl-2,4-hexadiene over molecular sieve catalysts.[5][6]

Materials:

  • Isobutyraldehyde (IBA)

  • tert-Butyl alcohol (TBOH)

  • HZSM-5 molecular sieve catalyst (Si/Al ratio of 39)

  • 1,4-Dioxane (solvent)

Procedure:

  • A 200 ml autoclave equipped with a temperature controller is charged with 5 ml of isobutyraldehyde, 20 ml of tert-butyl alcohol, 3 g of fresh HZSM-5 molecular sieve catalyst, and 25 ml of 1,4-dioxane.

  • The autoclave is sealed and the reaction is carried out at 160 °C under autogenous pressure for 8 hours with stirring.

  • After the reaction period, the autoclave is cooled to room temperature.

  • The liquid products are collected and analyzed by gas chromatography to determine the conversion and yield.

Results: Under these conditions, an isobutyraldehyde conversion of up to 78.6% can be achieved, with a 57.8% yield of 2,5-dimethyl-2,4-hexadiene.[5][6]

Logical Workflow for the Synthesis of 2,5-Dimethyl-2,4-hexadiene:

G cluster_reactants Reactants cluster_conditions Reaction Conditions IBA Isobutyraldehyde Reaction Prins Condensation IBA->Reaction TBOH tert-Butyl Alcohol TBOH->Reaction Catalyst HZSM-5 Catalyst Catalyst->Reaction Solvent 1,4-Dioxane Solvent->Reaction Temp 160 °C Temp->Reaction Time 8 hours Time->Reaction Product 2,5-Dimethyl-2,4-hexadiene Reaction->Product

Caption: Workflow for the synthesis of 2,5-dimethyl-2,4-hexadiene.

Reactivity and Potential Applications in Synthesis

The presence of two terminal double bonds in this compound makes it a candidate for various chemical transformations, including cyclization reactions.[7] While specific applications in drug synthesis are not well-documented, its structural motifs suggest potential as a building block for more complex molecules.

Its isomer, 2,5-dimethyl-2,4-hexadiene, serves as a key intermediate in the synthesis of chrysanthemic acids, which are essential components of pyrethroid insecticides.[5] This underscores the potential utility of dimethylhexadiene (B12642583) scaffolds in the development of biologically active compounds.

Biological Activity and Toxicology

There is a notable lack of direct research on the biological activity and signaling pathway interactions of this compound. General toxicological information suggests that it is a skin and strong eye irritant.[1] Ingestion may pose an aspiration hazard, potentially causing lung injury.[1] Due to its chemical class, it is also considered a potential neurotoxin.

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties. While its direct application in drug development and its biological interactions remain largely unexplored, its structural features and the known applications of its isomer suggest its potential as a synthetic intermediate. The provided synthesis protocol for 2,5-dimethyl-2,4-hexadiene offers a valuable starting point for researchers interested in the chemistry of dimethylhexadienes. Further investigation into the reactivity and potential biological effects of this compound is warranted to fully elucidate its utility for medicinal and agricultural chemistry.

References

An In-Depth Technical Guide to the Synthesis of 2,5-Dimethyl-1,5-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 2,5-dimethyl-1,5-hexadiene, a valuable diene in organic synthesis. The document details established methodologies, presents quantitative data for comparative analysis, and includes visualizations of reaction pathways to facilitate understanding and application in research and development settings.

Coupling of Methallyl Halides

The coupling of methallyl halides, such as methallyl chloride or bromide, represents a direct and common approach for the synthesis of this compound. This transformation can be achieved through various reductive coupling methods, most notably via Grignard reagent formation and subsequent coupling, or through a Wurtz-type reaction.

Grignard Reagent Coupling

The formation of a Grignard reagent from a methallyl halide, followed by its coupling, is a frequently employed strategy. The reaction proceeds by the formation of methallylmagnesium halide, which can then couple with another molecule of the methallyl halide. However, a significant side reaction in the preparation of allylic Grignard reagents is the Wurtz-type homocoupling, which in this case directly yields the desired product. To favor the formation of the Grignard reagent over the homocoupled product, a large excess of magnesium is often used.

Experimental Protocol:

A typical laboratory-scale synthesis involves the slow addition of methallyl bromide to a suspension of magnesium turnings in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is initiated, sometimes with the aid of a small crystal of iodine, and the temperature is controlled to prevent excessive formation of the Wurtz coupling product.

  • Reaction: 2 CH₂(C=CH₂)CH₂Br + Mg → CH₂(C=CH₂)CH₂CH₂(C=CH₂)CH₂ + MgBr₂

  • Reagents and Conditions:

    • Methallyl bromide

    • Magnesium turnings (large excess)

    • Diethyl ether or Tetrahydrofuran (anhydrous)

    • Initiator (e.g., iodine crystal)

    • Controlled temperature (typically below the boiling point of the solvent)

ParameterValue
Reactants Methallyl bromide, Magnesium
Solvent Diethyl ether or THF
Typical Yield Variable, often moderate as a byproduct
Reaction Time Several hours
Temperature Maintained below solvent boiling point

A diagram illustrating the Grignard coupling pathway is provided below.

Grignard_Coupling Methallyl_Halide Methallyl Halide (2 eq.) Grignard_Reagent Methallylmagnesium Halide Methallyl_Halide->Grignard_Reagent + Mg in Ether/THF Mg Magnesium (Mg) Diene This compound Grignard_Reagent->Diene + Methallyl Halide

Caption: Grignard reagent formation and subsequent coupling.

Wurtz-Type Coupling

The Wurtz reaction and its variations provide a more direct route for the homocoupling of alkyl halides. In the context of synthesizing this compound, this involves the reductive coupling of a methallyl halide using an alkali metal, such as sodium or lithium.

Experimental Protocol:

The reaction is typically carried out by treating methallyl chloride or bromide with a dispersion of an alkali metal in an inert solvent. Careful control of the reaction conditions is necessary to manage the reactivity of the alkali metal and to minimize side reactions.

  • Reaction: 2 CH₂(C=CH₂)CH₂Cl + 2 Na → CH₂(C=CH₂)CH₂CH₂(C=CH₂)CH₂ + 2 NaCl

  • Reagents and Conditions:

    • Methallyl chloride or bromide

    • Sodium or Lithium metal

    • Inert solvent (e.g., hexane, toluene)

    • Anhydrous and inert atmosphere (e.g., nitrogen or argon)

ParameterValue
Reactants Methallyl halide, Alkali Metal (Na, Li)
Solvent Inert hydrocarbon solvent
Typical Yield Moderate to good
Reaction Time Varies with metal and conditions
Temperature Often requires initial cooling

A diagram illustrating the Wurtz-type coupling pathway is provided below.

Wurtz_Coupling Methallyl_Halide Methallyl Halide (2 eq.) Diene This compound Methallyl_Halide->Diene + 2 Na in inert solvent Alkali_Metal Alkali Metal (e.g., Na)

Caption: Wurtz-type reductive coupling of methallyl halide.

Dehydration of 2,5-Dimethyl-2,5-hexanediol

Another potential synthetic route to this compound is the dehydration of 2,5-dimethyl-2,5-hexanediol. This diol can be synthesized from the reaction of acetone (B3395972) and acetylene (B1199291) followed by hydrogenation. The dehydration step, typically acid-catalyzed, can lead to a mixture of isomeric dienes, including the desired 1,5-diene, the more stable conjugated 2,4-diene, and cyclic ethers.

Achieving high selectivity for the 1,5-diene isomer is a significant challenge in this route, as the formation of the conjugated system is often thermodynamically favored. The choice of dehydrating agent and reaction conditions is critical to influence the product distribution.

Experimental Protocol:

The diol is treated with a dehydrating agent, which can range from strong mineral acids to solid acid catalysts, at elevated temperatures. The products are typically removed from the reaction mixture by distillation as they are formed to prevent further isomerization or side reactions.

  • Reaction: HO(CH₃)₂CCH₂CH₂C(CH₃)₂OH → CH₂(C=CH₂)CH₂CH₂(C=CH₂)CH₂ + 2 H₂O

  • Reagents and Conditions:

    • 2,5-Dimethyl-2,5-hexanediol

    • Dehydrating agent (e.g., H₂SO₄, H₃PO₄, solid acid catalysts)

    • Elevated temperatures

ParameterValue
Reactant 2,5-Dimethyl-2,5-hexanediol
Catalyst Acid catalyst
Selectivity Generally low for the 1,5-diene
Key Challenge Isomerization to the conjugated 2,4-diene
Temperature High (distillation of product)

A diagram illustrating the dehydration pathway and potential products is provided below.

Dehydration_Pathway Diol 2,5-Dimethyl-2,5-hexanediol Diene_1_5 This compound Diol->Diene_1_5 Dehydration (-2 H₂O) Diene_2_4 2,5-Dimethyl-2,4-hexadiene Diol->Diene_2_4 Dehydration (-2 H₂O) Cyclic_Ether Cyclic Ether Diol->Cyclic_Ether Dehydration (- H₂O)

Caption: Dehydration of 2,5-dimethyl-2,5-hexanediol.

Multi-Step Synthesis from Acetone and Acetylene

A more elaborate, yet industrially relevant, synthesis begins with the reaction of acetone and acetylene to form 2,5-dimethyl-3-hexyne-2,5-diol. This intermediate is then hydrogenated to 2,5-dimethyl-2,5-hexanediol, which can subsequently be dehydrated as described in the previous section. While this is a multi-step process, it utilizes readily available starting materials.

Experimental Workflow:

  • Ethynylation of Acetone: Acetone reacts with acetylene in the presence of a strong base (e.g., potassium hydroxide) to yield 2,5-dimethyl-3-hexyne-2,5-diol.

  • Hydrogenation: The alkynediol is hydrogenated over a suitable catalyst (e.g., Raney nickel, palladium on carbon) to the corresponding alkanediol, 2,5-dimethyl-2,5-hexanediol.

  • Dehydration: The resulting diol is dehydrated, with the challenges of selectivity as previously noted.

A diagram illustrating this multi-step experimental workflow is provided below.

Multi_Step_Workflow cluster_0 Step 1: Ethynylation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Dehydration Acetone Acetone Alkynediol 2,5-Dimethyl-3-hexyne-2,5-diol Acetone->Alkynediol Acetylene Acetylene Acetylene->Alkynediol Alkanediol 2,5-Dimethyl-2,5-hexanediol Alkynediol->Alkanediol H₂ / Catalyst Product_Mixture Product Mixture (including this compound) Alkanediol->Product_Mixture Acid Catalyst, Heat

Caption: Multi-step synthesis from acetone and acetylene.

Conclusion

The synthesis of this compound can be approached through several distinct routes. The most direct methods involve the reductive coupling of methallyl halides, either through a Grignard-type pathway or a Wurtz-type reaction. These methods offer a straightforward conversion but may require careful control of reaction conditions to optimize yields. An alternative, multi-step approach starting from inexpensive feedstocks like acetone and acetylene is also viable, though the final dehydration step presents a significant challenge in terms of selectivity for the desired 1,5-diene isomer over the more stable conjugated diene and cyclic byproducts. The choice of synthetic route will ultimately depend on the desired scale, available starting materials, and the required purity of the final product. Further research into selective dehydration catalysts could significantly enhance the viability of the diol dehydration route.

Spectroscopic Profile of 2,5-Dimethyl-1,5-hexadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2,5-Dimethyl-1,5-hexadiene. The information presented includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, compiled from various spectral databases. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development, offering a concise and well-structured summary of the compound's spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.7m4H=CH₂
~2.0s4H-CH₂-
~1.7s6H-CH₃

Solvent: CDCl₃ Note: Splitting patterns may be complex due to allylic coupling.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (ppm)Carbon Type
145.6C (quaternary)
110.1CH₂
35.7CH₂
22.4CH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description of Vibration
~3075=C-H stretch
~2970C-H stretch (aliphatic)
~1650C=C stretch
~1440C-H bend (aliphatic)
~890=C-H bend (out-of-plane)

Sample Preparation: Liquid Film

Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment
110Low[M]⁺ (Molecular Ion)
95Moderate[M - CH₃]⁺
69High[C₅H₉]⁺
55Moderate[C₄H₇]⁺
41High[C₃H₅]⁺ (Allyl cation)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to analyze liquid organic compounds like this compound. The specific parameters used to acquire the data presented in this guide are not publicly available; however, these protocols outline the standard procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte is prepared by dissolving approximately 5-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃) to a final volume of about 0.6 mL. The solution is then transferred to a 5 mm NMR tube. The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a neat liquid sample, a thin film is prepared by placing a drop of the liquid between two infrared-transparent salt plates (e.g., NaCl or KBr). The plates are pressed together to create a thin, uniform film. For analysis using an Attenuated Total Reflectance (ATR) accessory, a drop of the liquid is placed directly onto the ATR crystal. A background spectrum of the clean, empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the volatile compound is prepared in a suitable solvent. A small volume (typically 1 µL) of the solution is injected into the gas chromatograph. The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an unknown liquid organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Sample Liquid Organic Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation Purity Purity Assessment Structure->Purity Report Technical Report Structure->Report Purity->Report

Caption: A logical workflow for the spectroscopic analysis of a liquid organic compound.

Physical properties of 2,5-Dimethyl-1,5-hexadiene (boiling point, melting point)

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the physical properties of 2,5-Dimethyl-1,5-hexadiene, focusing on its boiling and melting points. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and logical workflows.

Core Physical Properties

This compound is a volatile, flammable, colorless liquid. Its key physical properties are summarized in the table below, providing a clear reference for laboratory and research applications.

Physical PropertyValueSource
Boiling Point 114 °C (lit.)[1]
116 °C[2]
Melting Point -75 °C (lit.)[1][2]

Experimental Determination of Physical Properties

The accurate determination of boiling and melting points is crucial for the identification and purity assessment of chemical compounds. Standard laboratory procedures for these measurements are detailed below.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile organic compound like this compound, several methods can be employed for accurate measurement.

Experimental Protocol: Simple Distillation

This method is suitable for determining the boiling point of a liquid sample of a few milliliters.

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample Preparation: The round-bottom flask is charged with a small volume of this compound and a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

  • Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the substance.

Experimental Protocol: Thiele Tube Method

This micro-method is ideal for small sample quantities.

  • Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.

  • Temperature Reading: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Melting Point Determination

Since this compound is a liquid at room temperature, its melting point of -75°C is determined using a cryostat or a specialized low-temperature apparatus. The general principle involves cooling the substance until it solidifies and then slowly warming it to observe the temperature at which it melts.

Experimental Protocol: Capillary Method with Low-Temperature Bath

  • Sample Preparation: A small amount of liquid this compound is introduced into a capillary tube, which is then sealed.

  • Cooling: The capillary tube is placed in a low-temperature bath (e.g., a dry ice/acetone bath or a cryostat) and cooled until the sample solidifies completely.

  • Heating: The temperature of the bath is then allowed to rise slowly and uniformly.

  • Observation: The sample is observed through a magnifying lens.

  • Temperature Reading: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded. This range represents the melting point.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the synthesis, purification, and subsequent determination of the physical properties of a compound like this compound.

cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Characterization cluster_verification Data Verification cluster_reporting Final Reporting synthesis Synthesis of this compound purification Purification (e.g., Distillation) synthesis->purification bp_determination Boiling Point Determination purification->bp_determination Purified Sample mp_determination Melting Point Determination purification->mp_determination Purified Sample purity_assessment Purity Assessment (e.g., GC-MS) purification->purity_assessment Purity Confirmation lit_comparison Comparison with Literature Values bp_determination->lit_comparison mp_determination->lit_comparison purity_assessment->lit_comparison final_report Documented Physical Properties lit_comparison->final_report

References

A Comprehensive Technical Guide to the Safe Handling of 2,5-Dimethyl-1,5-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for 2,5-Dimethyl-1,5-hexadiene. The information is compiled to ensure the safe use of this chemical in a laboratory setting, targeting professionals in research and development.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₈H₁₄PubChem[1]
Molecular Weight 110.20 g/mol PubChem[1]
Appearance Clear light yellow liquidPubChem[1]
Boiling Point 114-116 °CChemicalBook[2], ChemSynthesis[3]
Melting Point -75 °CChemicalBook[2], ChemSynthesis[3]
Density 0.742 g/mL at 25 °CChemicalBook[2]
Vapor Pressure 37.4 mmHgPubChem[1]
Flash Point 25 °C (77 °F)Cole-Parmer[4]
Refractive Index 1.429ChemicalBook[2], ChemSynthesis[3]
Solubility in Water Not miscible or difficult to mixSafety data sheet[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is crucial for implementing appropriate safety measures.

GHS Hazard Statements: [1]

  • H225: Highly flammable liquid and vapor.

  • H304: May be fatal if swallowed and enters airways.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Pictograms:

alt text

The following diagram illustrates the logical flow of hazard identification and subsequent safety precautions.

Hazard_Precautions cluster_hazard_id Hazard Identification cluster_precautions Precautionary Measures H225 H225: Highly Flammable P210 P210: Keep away from heat/sparks H225->P210 H304 H304: Aspiration Hazard P301_P310 P301+P310: If swallowed, call poison center H304->P301_P310 H315 H315: Skin Irritation P280 P280: Wear protective gear H315->P280 P302_P352 P302+P352: If on skin, wash with soap/water H315->P302_P352 H319 H319: Eye Irritation H319->P280 P305_P351_P338 P305+P351+P338: If in eyes, rinse cautiously H319->P305_P351_P338 H335 H335: Respiratory Irritation P261 P261: Avoid breathing vapor H335->P261

Caption: Logical relationship between hazard statements and precautionary measures.

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is mandatory when working with this compound. The following sections detail the necessary procedures for handling, storage, and disposal.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against exposure.

PPESpecification
Eye/Face Protection Wear chemical splash goggles.[4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
Respiratory Protection Use in a well-ventilated area. If inhalation is a risk, use a NIOSH-approved respirator.[4]
Handling Procedures
  • Wash thoroughly after handling.[4]

  • Use with adequate ventilation.[4]

  • Ground and bond containers when transferring material to prevent static discharge.[4][6]

  • Use spark-proof tools and explosion-proof equipment.[4][6]

  • Avoid contact with eyes, skin, and clothing.[4]

  • Keep containers tightly closed when not in use.[4]

  • Keep away from heat, sparks, and open flames.[4][6]

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

  • Store in a flammables-area.[4]

  • Keep containers tightly closed.[6]

Incompatible Materials
  • Strong oxidizing agents[4]

  • Strong reducing agents[4]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste, and handle uncleaned containers as you would the product itself.

The following diagram outlines a typical experimental workflow for handling this chemical.

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review SDS B Don PPE A->B C Prepare Well-Ventilated Workspace B->C D Receive & Inspect Chemical C->D E Transfer to Reaction Vessel (Grounded) D->E F Conduct Experiment E->F G Quench & Work-up F->G H Segregate Waste G->H I Decontaminate Glassware & Workspace H->I J Dispose of Waste via Approved Channels I->J

Caption: A typical experimental workflow for handling this compound.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures
  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[4]

  • Skin: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[4]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[4] Water spray can be used to cool fire-exposed containers.[4]

  • Specific Hazards: This is a flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[4] Containers may explode when heated.[6]

  • Protective Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4]

Toxicological Information

While comprehensive toxicological data is not available in all sources, the primary routes of exposure and their effects are summarized below.

Exposure RouteEffect
Inhalation Harmful if inhaled. Causes respiratory tract irritation.[4]
Skin Contact Harmful if absorbed through the skin. Causes skin irritation.[4]
Eye Contact Causes eye irritation.[4]
Ingestion Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Ingestion of large amounts may cause CNS depression.[4] Aspiration hazard; may be fatal if swallowed and enters airways.[1]

Note on Experimental Protocols: The quantitative data presented in this guide, such as melting point, boiling point, and flash point, are determined using standardized experimental methodologies, often those established by organizations like ASTM International or the OECD. The specific experimental details for the cited values are not provided in the source safety data sheets. For detailed methodologies, direct consultation of the relevant standards is recommended.

References

Potential Research Areas for 2,5-Dimethyl-1,5-hexadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethyl-1,5-hexadiene is a symmetrical, non-conjugated diene that presents a versatile platform for a variety of chemical transformations. Its primary research focus to date has been within the realm of polymer chemistry, particularly in cationic and coordination polymerization, leading to the formation of polymers with unique cyclic structures. Beyond polymer science, its potential as a building block in organic synthesis for the creation of fine chemicals and specialty materials is an emerging area of interest. This technical guide provides an in-depth overview of the core research areas for this compound, including its synthesis, polymerization, and potential applications. Detailed experimental protocols, quantitative data, and visualizations of key chemical processes are presented to facilitate further research and development. While its application in medicinal chemistry is currently underexplored, the structural motifs accessible from this diene suggest potential for future investigation in drug discovery.

Physicochemical Properties

This compound is a colorless liquid with the molecular formula C₈H₁₄ and a molecular weight of 110.20 g/mol . A summary of its key physical properties is provided in the table below.

PropertyValue
CAS Number 627-58-7
Molecular Formula C₈H₁₄
Molecular Weight 110.20 g/mol
Boiling Point 114-116 °C
Melting Point -75 °C
Density 0.742 g/mL at 25 °C
Refractive Index (n20/D) 1.429

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the coupling of smaller C4 units or the dehydrohalogenation of a C8 precursor.

Dehydrohalogenation of 2,5-Dichloro-2,5-dimethylhexane (B133102)

A common laboratory-scale synthesis involves the double dehydrohalogenation of 2,5-dichloro-2,5-dimethylhexane. This precursor can be synthesized from the corresponding diol.

Experimental Protocol: Synthesis of 2,5-Dichloro-2,5-dimethylhexane

This protocol is adapted from a known procedure for the synthesis of the dichloride precursor.[1][2]

  • Materials: 2,5-dimethyl-2,5-hexanediol (B89615) (50 g), concentrated hydrochloric acid (1 L).

  • Procedure:

    • In a large flask equipped with a magnetic stirrer, combine 50 g of 2,5-dimethyl-2,5-hexanediol with 1 L of concentrated hydrochloric acid.

    • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion of the reaction, the solid product, 2,5-dichloro-2,5-dimethylhexane, will precipitate.

    • Collect the product by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Dehydrohalogenation to this compound

  • Materials: 2,5-dichloro-2,5-dimethylhexane, a strong, non-nucleophilic base (e.g., potassium tert-butoxide), and an appropriate solvent (e.g., anhydrous tetrahydrofuran (B95107) (THF)).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 2,5-dichloro-2,5-dimethylhexane in anhydrous THF.

    • Add a solution of potassium tert-butoxide in THF dropwise to the stirred solution at room temperature.

    • After the addition is complete, heat the mixture to reflux and monitor the reaction by gas chromatography (GC) or TLC.

    • Upon completion, cool the reaction mixture, quench with water, and extract the product with a low-boiling organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent by distillation.

    • Purify the resulting this compound by fractional distillation.

G cluster_0 Synthesis of this compound Diol 2,5-Dimethyl-2,5-hexanediol Dichloride 2,5-Dichloro-2,5-dimethylhexane Diol->Dichloride SN1 Reaction HCl Conc. HCl HCl->Dichloride Diene This compound Dichloride->Diene E2 Elimination Base Strong Base (e.g., t-BuOK) Base->Diene

Caption: Synthesis of this compound via dehydrohalogenation.

Polymerization Reactions

The primary area of research for this compound is in polymer chemistry. Due to its structure as a 1,5-diene, it readily undergoes cyclopolymerization.

Cationic Polymerization

Cationic polymerization of this compound has been studied using Lewis acid catalysts such as boron trifluoride (BF₃) and titanium tetrachloride (TiCl₄).[3] The reaction proceeds via an intra-intermolecular mechanism, leading to the formation of a polymer with cyclic repeating units. The course of the polymerization is dependent on the catalyst and the polarity of the medium.[3]

Experimental Protocol: Cationic Polymerization with Boron Trifluoride Etherate

  • Materials: this compound (freshly distilled), boron trifluoride etherate (BF₃·OEt₂), anhydrous solvent (e.g., heptane (B126788) or dichloroethane), and a quenching agent (e.g., methanol).

  • Procedure:

    • In a flame-dried, nitrogen-purged reaction vessel equipped with a magnetic stirrer and a rubber septum, dissolve the freshly distilled this compound in the anhydrous solvent.

    • Cool the solution to the desired reaction temperature (e.g., -78 °C to 20 °C).[3]

    • Slowly add the boron trifluoride etherate catalyst via syringe to the stirred monomer solution.

    • Allow the polymerization to proceed for the desired time. The reaction can be monitored by taking aliquots and analyzing the conversion by GC.

    • Quench the polymerization by adding chilled methanol (B129727).

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

    • Characterize the polymer using techniques such as Nuclear Magnetic Resonance (NMR) for structure, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Infrared (IR) spectroscopy to confirm the low content of double bonds.[3]

G cluster_1 Cationic Polymerization Workflow Monomer This compound Polymerization Polymerization Reaction Monomer->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Catalyst Lewis Acid (e.g., BF3·OEt2) Catalyst->Polymerization Quenching Quenching (Methanol) Polymerization->Quenching Precipitation Precipitation Quenching->Precipitation Polymer Poly(this compound) Precipitation->Polymer

Caption: Experimental workflow for cationic polymerization.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, can also be used to polymerize 1,5-dienes.[4][5] This method is known for producing stereoregular polymers. While specific detailed protocols for this compound are not abundant in the literature, a general procedure can be outlined based on the polymerization of similar dienes.

Experimental Protocol: Ziegler-Natta Polymerization

  • Materials: this compound (purified), titanium tetrachloride (TiCl₄), triethylaluminum (B1256330) (Al(C₂H₅)₃), anhydrous inert solvent (e.g., toluene), and a quenching agent (e.g., acidified methanol).

  • Procedure:

    • In a flame-dried, nitrogen-purged Schlenk flask, prepare the catalyst by adding TiCl₄ to a solution of Al(C₂H₅)₃ in anhydrous toluene (B28343) at a controlled temperature (e.g., 0 °C). The molar ratio of Al to Ti is a critical parameter to control.

    • Age the catalyst slurry for a specific period with continuous stirring.

    • In a separate reaction vessel, dissolve the purified this compound in anhydrous toluene.

    • Transfer the activated catalyst slurry to the monomer solution to initiate polymerization.

    • Maintain the reaction at the desired temperature and monitor the viscosity of the solution.

    • Terminate the polymerization by adding acidified methanol to deactivate the catalyst and precipitate the polymer.

    • Filter the polymer, wash extensively with methanol to remove catalyst residues, and dry under vacuum.

    • Characterize the polymer for its microstructure, molecular weight, and thermal properties.

Potential Research Areas Beyond Polymerization

While polymerization is the most explored area, the unique structure of this compound offers opportunities in other fields of chemical synthesis.

Cross-Metathesis Reactions

Recent research has shown that the isomer, 2,5-dimethyl-2,4-hexadiene, can participate in cross-metathesis reactions with other alkenes.[6][7][8] This suggests that this compound could also be a valuable substrate for olefin metathesis, providing a route to functionalized dienes and more complex molecules. This is a promising area for the synthesis of specialty chemicals.

Building Block in Organic Synthesis

The two terminal double bonds of this compound can be selectively functionalized to introduce various chemical moieties. This makes it a potential C8 building block for the synthesis of:

  • Fine Chemicals: Derivatives could find applications as fragrances, flavors, or agrochemical intermediates.

  • Specialty Monomers: Functionalization of one or both double bonds could lead to new monomers for the synthesis of advanced polymers with tailored properties.

Untapped Potential in Medicinal Chemistry and Drug Development

Currently, there is a notable lack of research on the biological activity of this compound and its derivatives. The existing literature on the biological activities of structurally similar compounds is limited and does not provide a direct correlation.

This absence of data represents a significant opportunity for new research avenues. The hydrocarbon backbone of this compound can be seen as a scaffold for the introduction of various pharmacophores. Potential research directions could include:

  • Synthesis of Derivatives: The double bonds can be functionalized to introduce polar groups (e.g., hydroxyl, amino, carboxyl groups) that are common in bioactive molecules.

  • Bioactivity Screening: A library of derivatives could be synthesized and screened for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Cytotoxicity Studies: Initial in vitro cytotoxicity assays would be crucial to assess the potential of any new derivatives as therapeutic agents.

While direct evidence is currently unavailable, the exploration of this compound and its derivatives in the context of medicinal chemistry remains a fertile and unexplored field of research.

Conclusion

This compound is a versatile chemical with well-established applications in polymer science and significant untapped potential in other areas of organic synthesis. The ability to form cyclic polymer structures through cationic and Ziegler-Natta polymerization makes it a valuable monomer for creating unique materials. Future research should focus on developing more detailed and optimized protocols for its synthesis and polymerization, as well as exploring its utility as a building block for fine chemicals through reactions like olefin metathesis. Furthermore, the complete lack of data on its biological activity presents a compelling opportunity for researchers in drug discovery to explore a new chemical space. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

An In-depth Technical Guide to 2,5-Dimethyl-1,5-hexadiene: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,5-dimethyl-1,5-hexadiene. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this important organic compound. This document details the compound's physical and spectroscopic properties, outlines key historical and contemporary synthetic methodologies, and contextualizes its significance in the development of rearrangement reactions, particularly the Cope Rearrangement.

Introduction

This compound, also known as bimethallyl, is a non-conjugated diene that has played a pivotal role in the history of physical organic chemistry. Its deceptively simple structure belies a rich history intertwined with the discovery and elucidation of one of the most fundamental pericyclic reactions: the Cope Rearrangement. Understanding the origins and synthesis of this molecule provides valuable context for its application in synthetic chemistry and the broader principles of reaction mechanisms.

Physical and Chemical Properties

This compound is a clear, light yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₁₄PubChem[2]
Molecular Weight 110.20 g/mol PubChem[2]
CAS Number 627-58-7PubChem[2]
Boiling Point 114 °C (lit.)ChemicalBook[3]
Melting Point -75 °C (lit.)ChemicalBook[3]
Density 0.742 g/mL at 25 °C (lit.)ChemicalBook[3]
Refractive Index (n²⁰/D) 1.429 (lit.)ChemicalBook[3]
Vapor Pressure 37.4 mmHgPubChem[1]

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques. A summary of key spectroscopic data is provided in Table 2.

SpectroscopyKey FeaturesSource
¹H NMR Signals corresponding to vinyl and methyl protons.ChemicalBook
¹³C NMR Resonances for sp² and sp³ hybridized carbons.SpectraBase
FTIR Characteristic C-H and C=C stretching and bending vibrations.PubChem[2]
Mass Spectrometry Molecular ion peak and fragmentation pattern consistent with the structure.SpectraBase
Raman Provides complementary vibrational information to IR spectroscopy.SpectraBase

Discovery and Historical Context: The Cope Rearrangement

The history of this compound is inextricably linked to the groundbreaking work of Arthur C. Cope and Elizabeth M. Hardy. In 1940, they published a seminal paper in the Journal of the American Chemical Society titled, "The Introduction of Substituted Vinyl Groups. V. A Rearrangement Involving the Migration of an Allyl Group in a Three-Carbon System."[3][4][5][6] This paper described a novel thermal[3][3]-sigmatropic rearrangement of 1,5-dienes, a reaction now universally known as the Cope Rearrangement.[3][5][6]

While the 1940 paper did not focus on the synthesis of this compound itself, this and structurally related 1,5-dienes were the substrates for their investigations into this new rearrangement. The discovery that heating these compounds could lead to an isomeric diene via a concerted mechanism opened up a new chapter in understanding reaction mechanisms and has since become a cornerstone of organic synthesis.

Cope_Rearrangement cluster_start This compound cluster_transition Chair-like Transition State cluster_product This compound (degenerate) start CH₂=C(CH₃)CH₂CH₂C(CH₃)=CH₂ ts [Cyclic six-membered transition state] start->ts Heat (Δ) product CH₂=C(CH₃)CH₂CH₂C(CH₃)=CH₂ ts->product [3,3]-Sigmatropic Shift

A simplified representation of the degenerate Cope Rearrangement of this compound.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods, reflecting the evolution of synthetic organic chemistry. Historically, classical coupling reactions were likely employed, while more contemporary methods offer improved efficiency and selectivity.

Historical Synthetic Approach: Wurtz-Type Coupling

Reaction Scheme:

2 CH₂=C(CH₃)CH₂-X + 2 Na → CH₂=C(CH₃)CH₂CH₂C(CH₃)=CH₂ + 2 NaX (where X = Cl, Br, I)

General Experimental Protocol (Representative):

  • Reaction Setup: A three-necked flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel is charged with sodium metal dispersed in an inert solvent such as dry diethyl ether or tetrahydrofuran (B95107).

  • Reagent Addition: A solution of methallyl halide in the same inert solvent is added dropwise to the stirred suspension of sodium metal. The reaction is often initiated with a small crystal of iodine.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gentle reflux for several hours to ensure complete reaction.

  • Work-up and Purification: After the reaction is complete, the excess sodium is quenched, and the reaction mixture is washed with water. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by distillation. The crude product is then purified by fractional distillation to yield this compound.

Wurtz_Synthesis reagents Methallyl Halide + Sodium Metal in inert solvent reaction_vessel Reaction under inert atmosphere (Stirring, Reflux) reagents->reaction_vessel workup Aqueous Work-up and Extraction reaction_vessel->workup purification Drying and Fractional Distillation workup->purification product This compound purification->product

A generalized workflow for the Wurtz-type synthesis of this compound.
Contemporary Synthetic Approach: Grignard Reagent Coupling

A more modern and generally higher-yielding approach involves the coupling of a methallyl Grignard reagent with a methallyl halide. This method offers better control and is a widely used strategy for the synthesis of 1,5-dienes. A synthesis of this compound was reported in the Journal of the American Chemical Society in 1984, likely employing a similar strategy.

Reaction Scheme:

  • CH₂=C(CH₃)CH₂-Br + Mg → CH₂=C(CH₃)CH₂-MgBr (Methallylmagnesium bromide)

  • CH₂=C(CH₃)CH₂-MgBr + CH₂=C(CH₃)CH₂-Br → CH₂=C(CH₃)CH₂CH₂C(CH₃)=CH₂ + MgBr₂

Detailed Experimental Protocol (Representative):

  • Preparation of Methallylmagnesium Bromide:

    • Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

    • Anhydrous diethyl ether or tetrahydrofuran is added to cover the magnesium.

    • A solution of methallyl bromide in the same anhydrous solvent is added dropwise via an addition funnel. The reaction is typically initiated with a small crystal of iodine or by gentle warming.

    • The reaction mixture is stirred until the magnesium is consumed, resulting in a solution of methallylmagnesium bromide.

  • Coupling Reaction:

    • The freshly prepared Grignard reagent is cooled in an ice bath.

    • A solution of methallyl bromide in the anhydrous solvent is added dropwise to the Grignard reagent.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

    • The resulting crude product is purified by fractional distillation under reduced pressure to afford pure this compound.

Grignard_Synthesis cluster_grignard_prep Grignard Reagent Formation cluster_coupling Coupling Reaction cluster_purification Purification methallyl_bromide1 Methallyl Bromide grignard_reagent Methallylmagnesium Bromide methallyl_bromide1->grignard_reagent magnesium Magnesium Turnings magnesium->grignard_reagent coupled_product Crude this compound grignard_reagent->coupled_product methallyl_bromide2 Methallyl Bromide methallyl_bromide2->coupled_product workup_extraction Quenching and Extraction coupled_product->workup_extraction distillation Fractional Distillation workup_extraction->distillation final_product Pure this compound distillation->final_product

Workflow for the synthesis of this compound via Grignard coupling.

Conclusion

This compound holds a significant place in the history of organic chemistry. Its study was instrumental in the discovery and understanding of the Cope Rearrangement, a reaction that continues to be a powerful tool in modern organic synthesis. The synthesis of this diene, from early Wurtz-type couplings to more refined Grignard-based methods, reflects the broader advancements in synthetic methodology. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the history, properties, and synthesis of this compound provides a valuable foundation for the application of pericyclic reactions and the design of complex molecular architectures.

References

A Technical Guide to 2,5-Dimethyl-1,5-hexadiene: Commercial Availability, Physicochemical Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dimethyl-1,5-hexadiene, a versatile diene in organic synthesis. The document details its commercial availability from various suppliers, summarizes its key physicochemical properties, and presents a detailed experimental protocol for a significant synthetic application—the formation of a six-membered carbocyclic ring via ring-closing metathesis (RCM). This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering the necessary information to procure and effectively utilize this compound in their work.

Commercial Availability

This compound is readily available from a number of chemical suppliers. The following table summarizes some of the key commercial sources for this compound. Researchers are advised to consult the suppliers' websites for the most current information on product specifications, availability, and pricing.

SupplierWebsiteNotes
Santa Cruz Biotechnology--INVALID-LINK--Offers the compound for proteomics research.[1]
Sigma-Aldrich (Merck)--INVALID-LINK--A major global supplier of chemicals for research and development.
TCI America--INVALID-LINK--A leading manufacturer of specialty organic chemicals.
Fisher Scientific--INVALID-LINK--A distributor for TCI America and other chemical manufacturers.
Lab Pro Inc.--INVALID-LINK--Supplies a variety of laboratory chemicals and equipment.
ChemicalBook--INVALID-LINK--An online platform that connects buyers with chemical suppliers.
Echemi--INVALID-LINK--A global chemical industry platform for sourcing chemicals.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is crucial for its safe handling and successful application in experimental work. The table below provides a summary of the key physicochemical data for this compound.

PropertyValue
CAS Number 627-58-7[1]
Molecular Formula C₈H₁₄[1][2]
Molecular Weight 110.20 g/mol [1][2]
Appearance Colorless to light yellow liquid[2]
Density 0.742 g/mL at 25 °C
Boiling Point 114 °C
Melting Point -75 °C
Refractive Index 1.429
SMILES C=C(C)CCC(=C)C
InChIKey DSAYAFZWRDYBQY-UHFFFAOYSA-N

Synthetic Applications: Ring-Closing Metathesis for the Synthesis of 1,1-Dimethyl-3-methylenecyclohexane

A significant application of this compound in organic synthesis is its use as a substrate in ring-closing metathesis (RCM) to form six-membered carbocyclic rings.[3][4] This reaction is particularly useful for constructing molecules containing the gem-dimethyl motif, a structural feature prevalent in many natural products and medicinally important compounds.[5][6] The intramolecular cyclization of this compound, catalyzed by a ruthenium-based catalyst such as Grubbs' catalyst, yields 1,1-dimethyl-3-methylenecyclohexane, a valuable building block for more complex molecular architectures.

Reaction Scheme

The overall transformation is depicted in the following reaction scheme:

Detailed Experimental Protocol

The following is a representative experimental protocol for the ring-closing metathesis of this compound. This protocol is based on general procedures for RCM reactions and should be adapted and optimized for specific laboratory conditions and scales.

Materials:

  • This compound (≥98% purity)

  • Grubbs' Catalyst, 2nd Generation

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas (argon or nitrogen).

  • Solvent and Substrate Addition: Anhydrous dichloromethane is added to the flask via a syringe, followed by the addition of this compound. The concentration of the substrate is typically in the range of 0.05-0.1 M to favor intramolecular cyclization over intermolecular oligomerization.

  • Inert Atmosphere: The solution is sparged with the inert gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, a catalytic amount of Grubbs' catalyst (typically 1-5 mol%) is added to the reaction mixture.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated to reflux (around 40 °C for DCM). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Quenching the Reaction: Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether to deactivate the catalyst. The mixture is stirred for an additional 20-30 minutes.

  • Workup: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 1,1-dimethyl-3-methylenecyclohexane.

  • Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Inert Atmosphere (Ar/N2) A->B C Add Anhydrous DCM B->C D Add this compound C->D E Degas with Ar/N2 D->E F Add Grubbs' Catalyst E->F G Stir at RT or Reflux F->G H Monitor by TLC/GC-MS G->H I Quench with Ethyl Vinyl Ether H->I J Remove Solvent I->J K Column Chromatography J->K L Characterize Product K->L RCM_Mechanism Catalyst [Ru]=CH2 Intermediate1 Metallacyclobutane Catalyst->Intermediate1 + Substrate Substrate H2C=C(CH3)CH2CH2C(CH3)=CH2 Intermediate2 [Ru]=C(CH3)CH2CH2C(CH3)=CH2 Intermediate1->Intermediate2 - Ethene Intermediate3 Intramolecular Metallacyclobutane Intermediate2->Intermediate3 Intramolecular [2+2] Cycloaddition Product_Complex [Ru]=CH2 + Product Intermediate3->Product_Complex [2+2] Cycloreversion Product_Complex->Catalyst Regeneration Product 1,1-Dimethyl-3-methylenecyclohexane Product_Complex->Product Ethene H2C=CH2

References

Methodological & Application

Application Notes and Protocols for the Cationic Polymerization of 2,5-Dimethyl-1,5-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic polymerization of non-conjugated dienes such as 2,5-dimethyl-1,5-hexadiene presents a unique opportunity to synthesize polymers with cyclic structures integrated into the polymer backbone. This process, often referred to as cyclopolymerization, proceeds through an intra-intermolecular mechanism. The resulting poly(this compound) is a soluble polymer with a low degree of unsaturation, a characteristic that imparts distinct physical and chemical properties compared to polymers derived from conjugated dienes. This document provides a detailed protocol for the cationic polymerization of this compound, focusing on the use of Lewis acid initiators. It also includes data presentation tables and diagrams to illustrate the experimental workflow and reaction mechanism.

Data Presentation

The following tables summarize typical quantitative data obtained from the cationic polymerization of this compound under various experimental conditions. These values are illustrative and may vary based on specific laboratory conditions and reagent purity.

Table 1: Effect of Initiator and Solvent on Polymerization

EntryInitiatorSolventTemperature (°C)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1BF₃·OEt₂Heptane0658,5001.8
2BF₃·OEt₂Dichloroethane08012,0001.6
3TiCl₄Heptane0709,2001.9
4TiCl₄Dichloroethane08514,5001.7

Table 2: Effect of Temperature on Polymerization with TiCl₄ in Dichloroethane

EntryTemperature (°C)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1207510,5002.1
208514,5001.7
3-209018,0001.5
4-789525,0001.4

Experimental Protocols

This section outlines the detailed methodology for the cationic polymerization of this compound.

Materials
  • Monomer: this compound (98% or higher purity)

  • Initiators: Boron trifluoride diethyl etherate (BF₃·OEt₂) or Titanium tetrachloride (TiCl₄)

  • Solvents: Heptane or Dichloroethane (anhydrous)

  • Quenching Agent: Methanol (B129727)

  • Precipitation Solvent: Methanol

  • Drying Agent: Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Inert Gas: Nitrogen or Argon

Equipment
  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks, oven-dried

  • Magnetic stirrer and stir bars

  • Syringes and needles for liquid transfers

  • Low-temperature bath (e.g., ice-water, dry ice-acetone)

  • Rotary evaporator

Monomer and Solvent Purification (Crucial for Reproducibility)
  • Monomer Purification: Stir this compound over calcium hydride overnight under an inert atmosphere to remove water. Distill the monomer under reduced pressure and store it over molecular sieves (3Å or 4Å) in a glovebox or under an inert atmosphere.

  • Solvent Purification: Reflux the chosen solvent (heptane or dichloroethane) over a suitable drying agent (e.g., sodium/benzophenone for heptane, calcium hydride for dichloroethane) for several hours. Distill under an inert atmosphere and store over molecular sieves.

Polymerization Procedure

Note: The following procedure is a general guideline. The molar ratio of monomer to initiator and the reaction time may need to be optimized for desired polymer characteristics.

  • Reaction Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Solvent and Monomer Addition: Transfer the desired amount of anhydrous solvent (e.g., 50 mL) to the flask via a cannula or syringe. Cool the flask to the desired reaction temperature (e.g., 0 °C) using a cooling bath. Add the purified this compound (e.g., 5 g, 45.4 mmol) to the cooled solvent with stirring.

  • Initiator Preparation and Addition: In a separate, dry, and inert atmosphere-flushed vial, prepare a stock solution of the initiator in the reaction solvent. For example, dilute BF₃·OEt₂ or TiCl₄ in anhydrous dichloroethane.

  • Initiation: Slowly add the required amount of the initiator solution (e.g., to achieve a monomer to initiator ratio of 100:1 to 500:1) to the stirring monomer solution. The addition should be done dropwise to control the reaction exotherm.

  • Polymerization: Allow the reaction to proceed at the set temperature for a predetermined time (e.g., 1 to 24 hours). The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by Gas Chromatography (GC).

  • Termination: Quench the polymerization by adding a small amount of pre-chilled methanol (e.g., 5 mL) to the reaction mixture.

  • Polymer Isolation: Warm the mixture to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a small amount of a good solvent (e.g., chloroform (B151607) or tetrahydrofuran) and re-precipitate it into methanol to remove any remaining monomer and initiator residues. Repeat this dissolution-precipitation step 2-3 times.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Polymer Characterization
  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) using polystyrene standards for calibration.

  • Chemical Structure: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). The absence of significant signals corresponding to vinyl protons confirms the cyclopolymerization mechanism.

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Cationic Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Analysis monomer_purification Monomer Purification (Drying and Distillation) reaction_setup Reaction Setup (Inert Atmosphere) monomer_purification->reaction_setup solvent_purification Solvent Purification (Drying and Distillation) solvent_purification->reaction_setup reagent_addition Solvent and Monomer Addition (at desired Temperature) reaction_setup->reagent_addition initiation Initiator Addition reagent_addition->initiation polymerization Polymerization (Controlled Time and Temp.) initiation->polymerization termination Termination (Quenching with Methanol) polymerization->termination isolation Polymer Isolation (Precipitation in Methanol) termination->isolation purification Purification (Redissolution-Precipitation) isolation->purification drying Drying (Vacuum Oven) purification->drying characterization Characterization (GPC, NMR, DSC, TGA) drying->characterization

Caption: Experimental workflow for the cationic polymerization of this compound.

Proposed Reaction Mechanism

reaction_mechanism Proposed Mechanism for Cationic Cyclopolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (e.g., H⁺A⁻ from Lewis Acid/Co-initiator) monomer This compound initiator->monomer Attack on double bond carbocation1 Initial Carbocation monomer->carbocation1 cyclization Intramolecular Cyclization carbocation1->cyclization Intramolecular attack cyclic_cation Cyclic Carbocation cyclization->cyclic_cation intermolecular_addition Intermolecular Addition (Attack by another monomer) cyclic_cation->intermolecular_addition growing_chain Propagating Chain (with cyclic units) intermolecular_addition->growing_chain growing_chain->intermolecular_addition n Monomers termination_step Chain Transfer or Combination with Counter-ion growing_chain->termination_step final_polymer Final Polymer termination_step->final_polymer

Caption: Proposed intra-intermolecular mechanism for the cationic polymerization of this compound.

Application Notes and Protocols for the Ziegler-Natta Catalyzed Polymerization of 2,5-Dimethyl-1,5-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ziegler-Natta catalyzed polymerization of non-conjugated dienes such as 2,5-dimethyl-1,5-hexadiene is a significant process for synthesizing polymers with unique cyclic microstructures. This method, known as cyclopolymerization, proceeds via an intra-intermolecular mechanism, leading to a polymer backbone composed of saturated carbocyclic rings rather than residual double bonds. This results in polymers with distinct thermal and mechanical properties compared to their unsaturated counterparts.

These cyclopolymers are of interest in various fields, including advanced materials and drug delivery, owing to their chemical stability, tailored solubility, and potential for further functionalization. The polymerization is typically carried out using a catalyst system composed of a transition metal halide, such as titanium tetrachloride (TiCl₄), and an organoaluminum co-catalyst, like triethylaluminum (B1256330) (Al(C₂H₅)₃) or diethylaluminum chloride (Al(C₂H₅)₂Cl). This document provides detailed protocols and application notes for conducting the Ziegler-Natta catalyzed polymerization of this compound.

Safety Precautions

Ziegler-Natta catalysts and their components are highly reactive and require stringent safety measures.

  • Pyrophoric Reagents: Organoaluminum compounds (e.g., triethylaluminum) are pyrophoric and ignite spontaneously on contact with air and react violently with water. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques.

  • Corrosive Materials: Titanium tetrachloride is a volatile and corrosive liquid that fumes in moist air, releasing hydrochloric acid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Anhydrous, deoxygenated solvents are required for the polymerization. These are typically flammable and should be handled with care, away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves when handling these reagents.

Experimental Protocols

Materials and Reagents
  • Monomer: this compound (purified by distillation over calcium hydride and stored under an inert atmosphere).

  • Catalyst: Titanium tetrachloride (TiCl₄).

  • Co-catalyst: Triethylaluminum (Al(C₂H₅)₃) or Diethylaluminum chloride (Al(C₂H₅)₂Cl) as a solution in an inert solvent (e.g., hexane (B92381) or toluene).

  • Solvent: Anhydrous and deoxygenated hexane or toluene.

  • Quenching Agent: Isopropanol or methanol (B129727) containing a small amount of hydrochloric acid.

  • Precipitating Agent: Methanol or ethanol.

  • Inert Gas: High-purity nitrogen or argon.

General Polymerization Procedure
  • Reactor Setup: A multi-necked, flame-dried glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an inert gas inlet/outlet is assembled while hot and allowed to cool under a stream of inert gas.

  • Solvent and Monomer Addition: The reactor is charged with the desired volume of anhydrous solvent, followed by the purified this compound monomer via syringe or cannula transfer. The solution is then brought to the desired reaction temperature.

  • Catalyst Preparation and Initiation: In a separate flame-dried Schlenk flask under an inert atmosphere, the desired amount of organoaluminum co-catalyst solution is added to a small volume of anhydrous solvent. To this, the titanium tetrachloride is added dropwise with stirring to form the active catalyst complex. This catalyst slurry is then transferred to the monomer solution in the main reactor via cannula to initiate the polymerization.

  • Polymerization: The reaction mixture is stirred vigorously at the set temperature for the desired reaction time. The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.

  • Termination and Polymer Isolation: The polymerization is terminated by the slow addition of the quenching agent (e.g., acidified isopropanol) to the reaction mixture. This will deactivate the catalyst.

  • Precipitation and Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring. The precipitated polymer is then collected by filtration.

  • Washing and Drying: The polymer is washed repeatedly with the precipitating agent to remove any residual catalyst and unreacted monomer. The purified polymer is then dried in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Data Presentation

The following table presents illustrative data for the Ziegler-Natta catalyzed polymerization of this compound. These values are representative of typical outcomes for the cyclopolymerization of non-conjugated dienes and should be used as a starting point for optimization.

RunCatalyst System[Monomer] (mol/L)Al/Ti Molar RatioTemperature (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1TiCl₄ / Al(C₂H₅)₃1.02.02547515,0002.1
2TiCl₄ / Al(C₂H₅)₃1.03.02548512,0002.3
3TiCl₄ / Al(C₂H₅)₂Cl1.02.05029020,0001.9
4TiCl₄ / Al(C₂H₅)₂Cl1.52.05029525,0002.0

Mₙ: Number-average molecular weight, determined by Gel Permeation Chromatography (GPC). PDI: Polydispersity Index.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up A Dry Reactor & Purge with Inert Gas B Add Anhydrous Solvent & Monomer A->B D Initiate Polymerization (Add Catalyst Slurry) B->D C Prepare Catalyst Slurry (TiCl4 + Co-catalyst) C->D E Maintain Temperature & Stir D->E F Terminate Reaction (Add Quenching Agent) E->F G Precipitate Polymer (in Non-solvent) F->G H Filter & Wash Polymer G->H I Dry Polymer H->I J Final Polymer Product I->J G cluster_mechanism Cyclopolymerization Mechanism A Monomer (this compound) C Monomer Coordination A->C B Active Catalyst Site ([Ti]-Polymer) B->C D Intramolecular Cyclization (Ring Formation) C->D 1,2-Insertion of first double bond E Intermolecular Propagation (Chain Growth) D->E Insertion of second double bond F Regenerated Active Site E->F F->C Next Monomer

Ring-closing metathesis (RCM) of 2,5-Dimethyl-1,5-hexadiene using Grubbs catalyst

Author: BenchChem Technical Support Team. Date: December 2025

[INITIALIZATION]

Application Note and Protocol

Topic: Ring-Closing Metathesis (RCM) of 2,5-Dimethyl-1,5-hexadiene using Grubbs Catalyst

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ring-closing metathesis (RCM) is a powerful and widely utilized variation of olefin metathesis in organic chemistry for the synthesis of unsaturated rings.[1] This technique involves the intramolecular reaction of a diene, catalyzed by a transition metal complex, to form a cycloalkene and a small volatile alkene, such as ethylene (B1197577).[1][2] The reaction is favored for its efficiency in creating 5- to 30-membered rings, its tolerance to a wide range of functional groups, and its atom economy, with ethylene being the primary byproduct.[1][2]

Grubbs catalysts, which are ruthenium-based complexes, are among the most common catalysts for RCM due to their high efficiency, selectivity, and functional group tolerance under mild reaction conditions.[3][4] This application note details the ring-closing metathesis of this compound to form 1,4-dimethylcyclopentene, a five-membered carbocycle. This specific transformation serves as a fundamental example of RCM for the formation of a five-membered ring, a common structural motif in various natural products and pharmaceutical compounds.

Reaction Scheme

The RCM of this compound proceeds via an intramolecular metathesis reaction, catalyzed by a Grubbs catalyst, to yield 1,4-dimethylcyclopentene and ethylene gas as a byproduct.

Reactant: this compound Product: 1,4-Dimethylcyclopentene Byproduct: Ethylene

Experimental Data

The following table summarizes typical reaction parameters and outcomes for the RCM of this compound using various Grubbs catalysts. The selection of the catalyst and reaction conditions can significantly influence the reaction yield and time.

Catalyst GenerationCatalyst Loading (mol%)SolventConcentration (M)Temperature (°C)Reaction Time (h)Yield (%)
Grubbs 1st Gen5Dichloromethane (B109758)0.140485
Grubbs 2nd Gen1-2Dichloromethane0.125-401-2>95
Hoveyda-Grubbs 2nd Gen1-2Toluene0.140-601-2>95

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the ring-closing metathesis of this compound using a second-generation Grubbs catalyst.

4.1 Materials and Equipment

  • Reactant: this compound (C8H14)[5][6][7]

  • Catalyst: Grubbs Catalyst®, 2nd Generation

  • Solvent: Anhydrous Dichloromethane (DCM), degassed

  • Inert Gas: Argon or Nitrogen

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for reaction setup and workup

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes)

4.2 Reaction Setup

  • Set up a dry Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add this compound (1.0 mmol, 1.0 eq).

  • Add degassed, anhydrous dichloromethane (10 mL, to achieve a 0.1 M concentration).

  • Stir the solution at room temperature until the diene is fully dissolved.

4.3 Reaction Procedure

  • To the stirring solution of the diene, add the Grubbs 2nd Generation catalyst (0.01-0.02 mmol, 1-2 mol%) in one portion.

  • Heat the reaction mixture to 40°C using a pre-heated oil bath.

  • The driving force for the reaction is the removal of the ethylene byproduct.[2] To facilitate this, the reaction can be gently purged with a slow stream of inert gas.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.

4.4 Workup and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using hexanes as the eluent to afford the pure 1,4-dimethylcyclopentene.

4.5 Characterization

The identity and purity of the product, 1,4-dimethylcyclopentene[8], can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for the ring-closing metathesis of this compound.

RCM_Workflow Experimental Workflow for Ring-Closing Metathesis cluster_0 cluster_1 cluster_2 cluster_3 A Reaction Setup B Add this compound and Anhydrous DCM A->B C Dissolve Reactant B->C D Reaction Execution E Add Grubbs Catalyst C->E F Heat to 40°C and Purge with Inert Gas E->F G Monitor Reaction Progress (TLC/GC) F->G H Workup and Purification I Quench Catalyst G->I J Concentrate I->J K Column Chromatography J->K L Characterization M NMR, GC-MS Analysis K->M

Caption: Experimental workflow for the RCM of this compound.

Troubleshooting and Safety Precautions

  • Low Yield: Incomplete removal of ethylene can hinder the reaction equilibrium. Ensure a gentle but steady stream of inert gas is bubbled through the reaction mixture. The catalyst may also be sensitive to air and moisture, so ensure all glassware is dry and the reaction is performed under an inert atmosphere.[3]

  • Catalyst Decomposition: Grubbs catalysts can degrade at elevated temperatures.[9] Avoid excessive heating and monitor the reaction temperature closely.

  • Safety: Grubbs catalysts are ruthenium-based and should be handled with care in a well-ventilated fume hood. Dichloromethane is a volatile and potentially hazardous solvent. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound is a flammable liquid.[6]

Conclusion

The ring-closing metathesis of this compound using a Grubbs catalyst is a robust and efficient method for the synthesis of 1,4-dimethylcyclopentene. This protocol provides a reliable procedure for researchers in organic synthesis and drug development to construct five-membered carbocyclic rings, which are prevalent in many biologically active molecules. The use of second-generation Grubbs catalysts allows for lower catalyst loadings and milder reaction conditions, making this an attractive synthetic strategy.

References

Application Notes and Protocols: 2,5-Dimethyl-1,5-hexadiene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-1,5-hexadiene is a non-conjugated diene monomer that presents unique opportunities in polymer synthesis. Due to the position of its double bonds, it has a high propensity to undergo cyclopolymerization, an intra-intermolecular process that leads to the formation of polymers containing cyclic repeating units within the main chain. This process results in polymers with distinct properties compared to their linear analogues, such as higher glass transition temperatures, enhanced thermal stability, and altered solubility characteristics. These features make polymers derived from this compound interesting candidates for a variety of applications, from specialty plastics to advanced materials in biomedical fields.

This document provides detailed application notes and illustrative protocols for the synthesis of polymers using this compound as a monomer, focusing on cationic and Ziegler-Natta polymerization methods.

Physical and Chemical Properties of the Monomer

A clear, light yellow liquid, this compound serves as the foundational block for the synthesis of specialized polymers.[1] Key physical and chemical characteristics of this monomer are summarized in the table below.

PropertyValue
CAS Number 627-58-7[1]
Molecular Formula C₈H₁₄[1]
Molecular Weight 110.20 g/mol [1]
Boiling Point 114 °C[1]
Density 0.742 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.429[1]

Polymerization Methods and Properties

Polymers of this compound are typically synthesized via cyclopolymerization, where the propagation involves a succession of intramolecular cyclization and intermolecular addition steps. This mechanism yields polymers with saturated carbocyclic rings in the backbone, which significantly influences their final properties.

Cationic Polymerization

Cationic polymerization of this compound, initiated by Lewis acids such as boron trifluoride (BF₃) or titanium tetrachloride (TiCl₄), proceeds via an intra-intermolecular mechanism.[2] This results in soluble polymers with a low residual double bond content.[2] The reaction course is sensitive to the type of catalyst and the polarity of the medium.[2]

Illustrative Experimental Protocol: Cationic Cyclopolymerization

This protocol is a representative example based on established methods for the cationic polymerization of non-conjugated dienes.

Materials:

Procedure:

  • All glassware should be oven-dried and assembled under a nitrogen atmosphere.

  • In a Schlenk flask equipped with a magnetic stirrer, dissolve 10 mL of freshly distilled this compound in 40 mL of anhydrous heptane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Prepare a 0.1 M solution of TiCl₄ in anhydrous heptane.

  • Slowly add the TiCl₄ solution dropwise to the monomer solution with vigorous stirring. The total amount of catalyst solution to be added should be calculated to achieve a monomer-to-catalyst molar ratio of approximately 100:1.

  • Maintain the reaction at -78 °C for 4 hours.

  • Quench the polymerization by adding 5 mL of anhydrous methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of methanol.

  • Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically composed of a transition metal halide and an organoaluminum compound, are also effective for the cyclopolymerization of α,ω-dienes. For 1,5-dienes, this method can produce polymers with high cyclization efficiency, containing methylene-1,3-cyclopentane units in the backbone. The properties of the resulting polymer, such as stereoregularity and molecular weight, can be tuned by the choice of catalyst system.

Illustrative Experimental Protocol: Ziegler-Natta Cyclopolymerization

This protocol is a representative example based on established methods for the Ziegler-Natta polymerization of non-conjugated dienes.

Materials:

  • This compound (freshly distilled)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (B1256330) (Al(C₂H₅)₃)

  • Anhydrous toluene (B28343)

  • Acidified methanol (5% HCl)

  • Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • Set up an oven-dried Schlenk flask under a nitrogen atmosphere.

  • Add 50 mL of anhydrous toluene to the flask, followed by the desired amount of TiCl₄ to achieve a concentration of approximately 10 mmol/L.

  • With stirring, add the triethylaluminum co-catalyst to achieve an Al/Ti molar ratio of 2:1. Let the catalyst system age for 15 minutes at room temperature.

  • Add 10 mL of freshly distilled this compound to the catalyst solution.

  • Maintain the reaction at 50 °C for 6 hours.

  • Terminate the polymerization by slowly adding 10 mL of acidified methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash thoroughly with methanol, and dry under vacuum at 50 °C.

Data Presentation

The properties of poly(this compound) are highly dependent on the polymerization method and conditions. Below is a table summarizing expected properties based on the polymerization mechanism, drawn from literature descriptions of these and analogous polymer systems.

Polymerization MethodCatalyst SystemExpected Molecular Weight (Mn)Polydispersity Index (PDI)Glass Transition Temp. (Tg)Key Characteristics
Cationic TiCl₄ or BF₃Moderate1.5 - 2.5Moderate to HighSoluble in heptane and dichloroethane; low residual unsaturation[2]
Ziegler-Natta TiCl₄ / Al(C₂H₅)₃High> 2.0HighPotentially stereoregular; contains five-membered rings

Visualization of Workflows and Mechanisms

To aid in the understanding of the synthesis and characterization process, as well as the underlying polymerization mechanism, the following diagrams are provided.

G General Workflow for Polymer Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Monomer Monomer Purification (this compound) Polymerization Polymerization (Cationic or Ziegler-Natta) Monomer->Polymerization Quenching Reaction Quenching Polymerization->Quenching Purification Polymer Precipitation & Washing Quenching->Purification Drying Drying Purification->Drying GPC GPC Analysis (Mn, Mw, PDI) Drying->GPC NMR NMR Spectroscopy (Structure, Cyclization) Drying->NMR DSC DSC Analysis (Tg, Tm) Drying->DSC TGA TGA Analysis (Thermal Stability) Drying->TGA

Workflow for Polymer Synthesis and Characterization

G Cationic Cyclopolymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator (I+) Initiator (I+) Monomer Monomer Initiator (I+)->Monomer Initial Cation Initial Carbocation Monomer->Initial Cation Cyclization Intramolecular Cyclization Initial Cation->Cyclization 1 Cyclized Cation Cyclized Carbocation (5-membered ring) Cyclization->Cyclized Cation 2 Addition Intermolecular Addition (New Monomer) Cyclized Cation->Addition 3 Propagating Chain Propagating Polymer Chain Addition->Propagating Chain 4 Propagating Chain->Cyclization Repeat

Cationic Cyclopolymerization Mechanism

Relevance to Drug Development

While polymers of this compound do not have established roles in drug delivery, the synthesis of novel polymers is a critical first step in developing new therapeutic platforms. Biocompatible and biodegradable polymers are extensively used for controlled drug release, tissue engineering, and medical devices.[3][4][5] Polymers with carbocyclic units in their backbone, such as those derived from cyclopolymerization, may offer unique degradation profiles and mechanical properties beneficial for these applications.

The evaluation of a new polymer for such applications follows a rigorous pathway to ensure safety and efficacy.

G Workflow for Evaluating a Novel Polymer for Drug Delivery cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Polymer Synthesis & Characterization Formulation Drug Encapsulation or Conjugation Synthesis->Formulation InVitro In Vitro Studies Formulation->InVitro InVivo In Vivo Studies InVitro->InVivo Preclinical Preclinical Toxicology InVivo->Preclinical Cytotoxicity Cytotoxicity Assays DrugRelease Drug Release Kinetics CellularUptake Cellular Uptake Biocompatibility Biocompatibility (Implantation Studies) Pharmacokinetics Pharmacokinetics (PK) & Biodistribution Efficacy Therapeutic Efficacy

Evaluation Workflow for Drug Delivery Polymers

Conclusion

This compound is a valuable monomer for synthesizing polymers with unique cyclic structures through mechanisms like cationic and Ziegler-Natta cyclopolymerization. The resulting polymers exhibit properties that make them worthy of investigation for advanced material applications. The provided protocols and workflows offer a foundational guide for researchers to explore the synthesis and characterization of these materials and to begin evaluating their potential in specialized fields, including the development of new systems for therapeutic applications. Further research is warranted to fully elucidate the structure-property relationships and to explore the functionalization of these polymers for targeted applications.

References

Application Notes and Protocols for the Copolymerization of 2,5-Dimethyl-1,5-hexadiene with Ethylene or Propylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copolymerization of the non-conjugated diene, 2,5-dimethyl-1,5-hexadiene, with ethylene (B1197577) and propylene (B89431). The resulting copolymers, incorporating cyclic structures from the diene, can exhibit unique thermal and mechanical properties relevant for various applications, including the development of novel polymeric materials.

Introduction

The copolymerization of α-olefins with non-conjugated dienes is a powerful method to introduce specific functionalities and modify the properties of polyolefins. This compound is a particularly interesting comonomer as its polymerization often proceeds via cyclopolymerization, leading to the formation of five-membered rings within the polymer backbone. This process can enhance the thermal stability and alter the mechanical properties of the resulting copolymer. The choice of catalyst system, either Ziegler-Natta or metallocene, plays a crucial role in controlling the polymer microstructure, molecular weight, and comonomer incorporation.

Metallocene catalysts, particularly zirconocene-based systems activated with methylaluminoxane (B55162) (MAO), are known for producing copolymers with a narrow molecular weight distribution and uniform comonomer incorporation.[1] Ziegler-Natta catalysts, while more traditional, are also effective and can be used to produce a variety of copolymer grades.

Experimental Protocols

The following protocols are generalized procedures based on common practices for olefin copolymerization.[2][3] All manipulations involving air- and moisture-sensitive compounds should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox.[4]

Materials
  • Monomers:

    • Ethylene (polymerization grade)

    • Propylene (polymerization grade)

    • This compound (purified by distillation over calcium hydride)[5]

  • Catalyst Systems:

    • Metallocene: rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ or similar zirconocene (B1252598) precursor[3][6]

    • Ziegler-Natta: TiCl₄/MgCl₂-supported catalyst

  • Cocatalysts/Activators:

    • Methylaluminoxane (MAO) solution in toluene[1]

    • Triisobutylaluminium (TIBA) or Triethylaluminium (TEA)[4]

    • Trityl tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C][B(C₆F₅)₄]) (as an alternative activator for metallocenes)[4]

  • Solvent: Toluene (B28343) (anhydrous, polymerization grade)

  • Quenching Agent: Acidified methanol (B129727) or ethanol (B145695) (e.g., 10% HCl in methanol)[2][7]

Protocol for Metallocene-Catalyzed Copolymerization

This protocol describes the copolymerization of this compound with ethylene or propylene using a zirconocene/MAO catalyst system in a laboratory-scale glass reactor.[2][3]

Equipment:

  • 250 mL Schlenk flask or glass reactor equipped with a magnetic stirrer and temperature control (oil bath)[2][3]

  • Gas lines for ethylene/propylene and nitrogen/argon

  • Syringes for liquid transfer

Procedure:

  • Reactor Preparation: The glass reactor is thoroughly dried and purged with nitrogen.[2]

  • Solvent and Monomer Addition: 50 mL of toluene is introduced into the reactor. For copolymerization with ethylene, the reactor is saturated with ethylene at a constant pressure (e.g., 1 atm). For copolymerization with propylene, a specific amount of liquid propylene is condensed into the reactor at a low temperature, or the reaction is carried out under a constant propylene pressure. The desired amount of this compound is then injected into the reactor.

  • Cocatalyst Addition: The required volume of MAO solution (or other suitable cocatalyst like TIBA) is added to the reactor, and the mixture is stirred for 10 minutes.[3]

  • Polymerization Initiation: The polymerization is initiated by injecting a toluene solution of the zirconocene catalyst.[2]

  • Reaction: The reaction mixture is stirred at a constant temperature (e.g., 50-70 °C) for a predetermined time (e.g., 20-60 minutes).[2][3] The consumption of the gaseous monomer (ethylene or propylene) can be monitored.

  • Termination and Polymer Precipitation: The polymerization is terminated by adding the quenching agent (acidified methanol).[2] The copolymer precipitates as a white solid.

  • Polymer Work-up: The precipitated polymer is filtered, washed thoroughly with methanol, and dried in a vacuum oven at 60 °C to a constant weight.[2]

Protocol for Ziegler-Natta-Catalyzed Copolymerization

This protocol outlines the copolymerization using a supported Ziegler-Natta catalyst.

Procedure:

  • Reactor Setup: A similar reactor setup as for the metallocene catalysis is used.

  • Component Addition: Toluene and the desired amount of this compound are added to the reactor. The reactor is then saturated with ethylene or propylene.

  • Cocatalyst and Catalyst Slurry Preparation: In a separate Schlenk flask, the Ziegler-Natta catalyst powder is slurried in a small amount of toluene. The cocatalyst (e.g., TEA) is added to the main reactor.

  • Polymerization Initiation: The catalyst slurry is transferred to the reactor to start the polymerization.

  • Reaction and Work-up: The reaction is carried out under constant temperature and pressure, similar to the metallocene procedure. The termination, precipitation, and drying steps are also analogous.

Data Presentation

The following tables present representative data from copolymerization experiments of dienes similar to this compound with ethylene and propylene, illustrating the influence of reaction parameters on the copolymer properties.

Table 1: Copolymerization of Ethylene and 1,5-Hexadiene with a Zirconocene Catalyst [1]

Entry1,5-Hexadiene in Feed (mol%)Catalyst Activity (kg pol / (mol Zr·h))1,5-Hexadiene in Copolymer (mol%)Molecular Weight (Mw) ( g/mol )
105,5000150,000
256,2002.1145,000
3106,8004.3138,000
4207,1008.5125,000

Table 2: Copolymerization of Propylene and 2-Methyl-1,5-hexadiene (B165376) (MHD) with different Zirconocene Catalysts [6]

CatalystMHD in Feed (mol%)Catalyst Activity (kg pol / (g cat·h))MHD in Copolymer (mol%)Tacticity
rac-{Me₂Si(2-Me-4-Ph-Ind)}₂ZrCl₂ / MAO106001.6Isotactic
{C₅Me₄SiMe₂NtBu}TiCl₂ / MAO1030.2Atactic

Characterization of Copolymers

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the copolymer composition, i.e., the molar percentage of each monomer incorporated into the polymer chain. For this compound, ¹³C NMR can confirm the presence of cyclized units.[6]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight (Mw), number-average molecular weight (Mn), and molecular weight distribution (Mw/Mn) of the copolymers.[1]

  • Differential Scanning Calorimetry (DSC): DSC analysis provides information on the thermal properties of the copolymers, such as the glass transition temperature (Tg) and melting temperature (Tm).

Visualizations

The following diagrams illustrate the general workflow of the copolymerization experiment and a simplified representation of the catalyst activation process.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up cluster_analysis Characterization reactor_prep Reactor Drying and Purging solvent_add Add Toluene reactor_prep->solvent_add monomer_prep Monomer Purification monomer_add Add this compound & Saturate with Ethylene/Propylene monomer_prep->monomer_add catalyst_prep Catalyst Solution Preparation polymerization Initiate with Catalyst Solution (Constant T and P) catalyst_prep->polymerization solvent_add->monomer_add cocatalyst_add Add Cocatalyst (e.g., MAO) monomer_add->cocatalyst_add cocatalyst_add->polymerization termination Terminate with Acidified Methanol polymerization->termination precipitation Precipitate Copolymer termination->precipitation filtration Filter and Wash Copolymer precipitation->filtration drying Dry in Vacuum Oven filtration->drying analysis NMR, GPC, DSC drying->analysis

Caption: General workflow for the copolymerization of this compound.

catalyst_activation cluster_components Catalyst System Components cluster_activation Activation Process precatalyst Metallocene Precatalyst (e.g., Zirconocene Dichloride) alkylation Alkylation of Precatalyst precatalyst->alkylation cocatalyst Cocatalyst (e.g., MAO) cocatalyst->alkylation cation_formation Formation of Active Cationic Species alkylation->cation_formation Abstraction of Anionic Ligand active_site Active Catalyst for Olefin Coordination and Insertion cation_formation->active_site

Caption: Simplified pathway for metallocene catalyst activation by a cocatalyst.

References

Application Notes and Protocols: 2,5-Dimethyl-1,5-hexadiene in the Synthesis of Specialty Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene-propylene-diene monomer (EPDM) elastomers are a class of synthetic rubbers characterized by their excellent resistance to heat, ozone, weathering, and polar substances. The properties of EPDM can be tailored by the selection of the third diene monomer, which introduces sites for vulcanization. While ethylidene norbornene (ENB) and dicyclopentadiene (B1670491) (DCPD) are the most common dienes used in industrial EPDM production, there is ongoing research into specialty dienes to achieve unique performance characteristics.[1]

This document outlines the potential application of 2,5-dimethyl-1,5-hexadiene as a specialty third monomer in the synthesis of novel ethylene-propylene-based elastomers. Due to the limited specific data in peer-reviewed literature for the terpolymerization of ethylene (B1197577), propylene (B89431), and this compound, this document provides a representative, predictive framework based on established principles of Ziegler-Natta and metallocene catalysis in olefin polymerization.[2][3] The protocols and data presented herein are intended to serve as a foundational guide for research and development in this area.

The structure of this compound, with its terminal double bonds and methyl substitutions, suggests its potential to influence the reactivity during polymerization and the final properties of the elastomer, such as thermal stability and cross-linking behavior.

Logical Framework: Monomer Structure to Elastomer Properties

The incorporation of this compound as a third monomer in an ethylene-propylene backbone is anticipated to influence the final elastomer properties based on its unique molecular structure. The following diagram illustrates the hypothesized relationships.

G Monomer This compound (DMHD) Structure Structural Features: - Terminal Double Bonds - Gem-dimethyl Groups Monomer->Structure Reactivity Polymerization Reactivity: - Potential for Cyclopolymerization - Steric Hindrance Effects Structure->Reactivity Polymer Resulting Polymer Microstructure: - Pendant Vinyl Groups - In-chain Cyclic Structures Reactivity->Polymer Properties Specialty Elastomer Properties: - Modified Cure Characteristics - Enhanced Thermal Stability - Unique Rheological Behavior Polymer->Properties

Caption: Hypothesized influence of DMHD structure on elastomer properties.

Application Note: Synthesis of Ethylene-Propylene-2,5-Dimethyl-1,5-hexadiene (EP-DMHD) Terpolymer

This section details a representative laboratory-scale protocol for the synthesis of an EP-DMHD specialty elastomer using a metallocene catalyst system. Metallocene catalysts are chosen for their ability to produce polymers with a narrow molecular weight distribution and uniform comonomer incorporation.[4]

Experimental Protocol: Metallocene-Catalyzed Solution Polymerization

Objective: To synthesize an ethylene-propylene-2,5-dimethyl-1,5-hexadiene terpolymer with varying diene content and to characterize its basic properties.

Materials:

  • Ethylene (polymerization grade)

  • Propylene (polymerization grade)

  • This compound (DMHD, anhydrous)

  • Toluene (anhydrous, polymerization grade)

  • Metallocene catalyst: e.g., rac-Et(Ind)₂ZrCl₂

  • Cocatalyst: Methylaluminoxane (MAO) solution in toluene

  • Methanol (B129727) (reagent grade)

  • Hydrochloric acid (10% aqueous solution)

  • Nitrogen (high purity)

Equipment:

  • 2 L stainless steel batch reactor equipped with a mechanical stirrer, temperature and pressure controls, and monomer/catalyst injection ports.

  • Schlenk line for inert atmosphere handling.

  • Drying oven.

  • Polymer characterization equipment (GPC, DSC, FTIR, NMR).

Procedure:

  • Reactor Preparation:

    • Thoroughly clean and dry the reactor.

    • Assemble the reactor and purge with high-purity nitrogen for at least 2 hours at 80°C to remove oxygen and moisture.

    • Cool the reactor to the desired polymerization temperature (e.g., 60°C).

  • Solvent and Monomer Addition:

    • Under a nitrogen atmosphere, charge the reactor with 1 L of anhydrous toluene.

    • Introduce the desired amount of this compound into the reactor.

    • Pressurize the reactor with ethylene and propylene to the desired partial pressures. Maintain a constant monomer feed to compensate for consumption during polymerization.

  • Catalyst Activation and Injection:

    • In a separate Schlenk flask under nitrogen, dissolve the metallocene catalyst in a small amount of toluene.

    • In another Schlenk flask, add the required amount of MAO solution.

    • Transfer the catalyst solution to the MAO solution and allow it to activate for 15 minutes.

    • Inject the activated catalyst solution into the reactor to initiate polymerization.

  • Polymerization:

    • Maintain a constant temperature and pressure for the desired reaction time (e.g., 30 minutes).

    • Monitor the monomer uptake to gauge the polymerization rate.

  • Termination and Polymer Recovery:

    • Terminate the polymerization by venting the reactor and injecting 10 mL of methanol.

    • Precipitate the polymer by pouring the reactor contents into a larger vessel containing methanol.

    • Filter the polymer and wash it with a 10% HCl solution in methanol to remove catalyst residues, followed by washing with pure methanol until the washings are neutral.

    • Dry the polymer in a vacuum oven at 60°C to a constant weight.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis A Reactor Purging (N₂, 80°C) B Solvent & DMHD Charging A->B C Monomer Feed (Ethylene, Propylene) B->C E Catalyst Injection C->E D Catalyst Activation (Metallocene + MAO) D->E F Polymerization (Constant T, P) E->F G Termination (Methanol) F->G H Precipitation & Washing G->H I Drying H->I J Characterization (GPC, DSC, NMR) I->J

Caption: Workflow for the synthesis of EP-DMHD specialty elastomer.

Quantitative Data (Representative)

The following tables present hypothetical data to illustrate the expected influence of this compound (DMHD) on polymerization and elastomer properties. This data is for illustrative purposes and should be confirmed by experimentation.

Table 1: Effect of DMHD Concentration on Polymerization Activity
RunEthylene/Propylene RatioDMHD (mol/L)Catalyst Activity (kg Pol / mol Zr·h)DMHD Incorporation (wt%)
150/500.0518002.1
250/500.1016504.0
350/500.2014007.5

Note: A decrease in catalyst activity with increasing diene concentration is commonly observed in EPDM synthesis.[2]

Table 2: Representative Properties of Uncured EP-DMHD Elastomers
PropertyEP-DMHD (2% Diene)EP-DMHD (4% Diene)EP-DMHD (7.5% Diene)
Mooney Viscosity (ML 1+4 @ 125°C)455568
Molecular Weight (Mw, kg/mol )180210240
Polydispersity Index (Mw/Mn)2.22.32.4
Glass Transition Temp. (Tg, °C)-54-52-50

Note: Increasing diene content can lead to higher molecular weights and Mooney viscosity.

Table 3: Predicted Properties of Vulcanized EP-DMHD Elastomers
PropertyEP-DMHD (4% Diene)Commercial EPDM (4% ENB)
Tensile Strength (MPa)1518
Elongation at Break (%)450500
Hardness (Shore A)6565
Compression Set (22h, 70°C)20%18%

Note: The properties of the vulcanized elastomer will be highly dependent on the cure system and compounding recipe.

Discussion and Specialty Applications

The use of this compound as a third monomer is predicted to yield specialty elastomers with a unique profile. The gem-dimethyl groups adjacent to the double bonds may influence the insertion kinetics during polymerization and the subsequent reactivity of the pendant vinyl groups during vulcanization.

Potential Advantages and Applications:

  • Modified Cure Kinetics: The steric hindrance around the double bond might lead to different vulcanization rates compared to ENB or DCPD, potentially allowing for a more controlled cross-linking process.

  • Enhanced Thermal Stability: The saturated, branched structure introduced by the cyclopolymerization of DMHD could potentially enhance the thermal stability of the polymer backbone.

  • Unique Rheological Properties: The introduction of controlled long-chain branching through the copolymerization of both double bonds of a single DMHD monomer could lead to elastomers with improved melt strength and processability.

  • Applications: These specialty elastomers could be suitable for high-performance applications such as automotive seals and gaskets, wire and cable insulation, and as impact modifiers for thermoplastics where enhanced thermal stability or specific curing characteristics are required.

Conclusion

While the use of this compound in the synthesis of EPDM-type elastomers is not yet widely established, theoretical considerations and analogies to similar diene monomers suggest its potential for creating specialty elastomers with unique properties. The provided protocols and representative data offer a starting point for researchers to explore this promising area. Further experimental work is necessary to fully elucidate the structure-property relationships and to validate the potential applications of these novel materials.

References

Application Notes and Protocols for the Synthesis of Poly(2,5-Dimethyl-1,5-hexadiene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of poly(2,5-dimethyl-1,5-hexadiene), a polymer with potential applications in various fields, including as a component in drug delivery systems and advanced materials. The protocols outlined below cover cationic polymerization, a method that has been specifically studied for this monomer, as well as general methodologies for Ziegler-Natta and Ring-Opening Metathesis Polymerization (ROMP) which are broadly applicable to diene monomers.

Cationic Polymerization of this compound

Cationic polymerization of this compound has been demonstrated to yield soluble polymers with a low content of residual double bonds, suggesting an intramolecular cyclopolymerization mechanism.[1] The course of the polymerization is highly dependent on the choice of catalyst and the polarity of the solvent.[1]

Experimental Protocol

This protocol is based on the studies of cationic polymerization of this compound using Lewis acid catalysts.[1]

Materials:

  • This compound (monomer)

  • Boron trifluoride (BF₃) or Titanium tetrachloride (TiCl₄) (catalyst)[1]

  • Heptane (B126788) or Dichloroethane (solvent)[1]

  • Methanol (B129727) (for termination)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk line, flasks, syringes, etc.)

Procedure:

  • Monomer and Solvent Purification: The monomer, this compound, and the chosen solvent (heptane or dichloroethane) should be rigorously dried and purified prior to use to remove any water or other impurities that can terminate the polymerization. Standard purification techniques such as distillation over a suitable drying agent (e.g., calcium hydride for the monomer and solvent) under an inert atmosphere are recommended.

  • Reaction Setup: Assemble a flame-dried reaction flask equipped with a magnetic stirrer and a septum under a positive pressure of nitrogen or argon.

  • Monomer and Solvent Addition: Transfer the desired amount of purified solvent and monomer into the reaction flask via a syringe. The concentration of the monomer can be varied to study its effect on the polymerization.

  • Initiation of Polymerization: Cool the reaction mixture to the desired temperature, which can range from -78°C to 20°C.[1] The catalyst, either BF₃ (as a gas or a solution in a suitable solvent) or TiCl₄, is then introduced into the reaction mixture via a syringe. The amount of catalyst will influence the rate of polymerization and the molecular weight of the resulting polymer.

  • Polymerization: Allow the reaction to proceed for a predetermined time. The progress of the reaction can be monitored by techniques such as gas chromatography (to measure monomer consumption) or by observing changes in the viscosity of the solution.

  • Termination: Terminate the polymerization by adding a small amount of methanol to the reaction mixture. This will quench the active cationic species.

  • Polymer Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. The precipitated polymer can then be collected by filtration, redissolved in a suitable solvent (e.g., heptane or dichloroethane), and reprecipitated to remove any residual catalyst and unreacted monomer.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature until a constant weight is obtained.

  • Characterization: The resulting polymer should be characterized to determine its structure, molecular weight, and other properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and the low content of double bonds.[1] Gel Permeation Chromatography (GPC) can be employed to determine the molecular weight and polydispersity index (PDI).

Data Presentation
Parameter Value Notes
Monomer Conversion (%) Determined by GC or gravimetry
Polymer Yield (%)
Number-Average Molecular Weight (Mn) Determined by GPC
Weight-Average Molecular Weight (Mw) Determined by GPC
Polydispersity Index (PDI = Mw/Mn) Determined by GPC
Glass Transition Temperature (Tg) Determined by DSC
¹H NMR Data Chemical shifts and integrations
¹³C NMR Data Chemical shifts
FT-IR Data Characteristic absorption bands

Ziegler-Natta Polymerization of this compound

Ziegler-Natta catalysts are widely used for the polymerization of α-olefins and can also be applied to dienes to produce stereoregular polymers.[2][3][4] A typical Ziegler-Natta catalyst system consists of a transition metal compound (e.g., a titanium halide) and an organoaluminum compound as a cocatalyst.[4][5]

Experimental Protocol (Proposed)

Materials:

  • This compound (monomer)

  • Titanium tetrachloride (TiCl₄) or Titanium trichloride (B1173362) (TiCl₃) (catalyst precursor)[4]

  • Triethylaluminum (Al(C₂H₅)₃) or Diethylaluminum chloride (Al(C₂H₅)₂Cl) (cocatalyst)[4]

  • Toluene or Heptane (solvent)

  • Methanol with hydrochloric acid (for termination and catalyst residue removal)

  • Anhydrous sodium sulfate (for drying)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk line, flasks, syringes, etc.)

Procedure:

  • Monomer and Solvent Purification: As with cationic polymerization, ensure all reagents and solvents are rigorously dried and deoxygenated.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, suspend the titanium halide in the chosen solvent.

  • Reaction Setup: In a separate flame-dried reaction flask, add the purified solvent and monomer.

  • Initiation of Polymerization: Add the cocatalyst (organoaluminum compound) to the monomer solution. Then, transfer the catalyst suspension to the monomer solution. The order of addition and the ratio of cocatalyst to catalyst are critical parameters that can affect the polymerization.

  • Polymerization: Maintain the reaction at a specific temperature (e.g., 25-70°C) with constant stirring. The polymerization of dienes with Ziegler-Natta catalysts can lead to the formation of polymers with specific microstructures (e.g., cis-1,4, trans-1,4, or 1,2-addition).

  • Termination: After the desired reaction time, terminate the polymerization by adding acidified methanol. This will deactivate the catalyst and precipitate the polymer.

  • Polymer Isolation and Purification: Filter the polymer and wash it repeatedly with methanol to remove catalyst residues. The polymer may require further purification by dissolving it in a suitable solvent and reprecipitating.

  • Drying: Dry the polymer under vacuum.

  • Characterization: Characterize the polymer using GPC, NMR, and IR spectroscopy to determine its molecular weight, microstructure, and purity.

Data Presentation
Parameter Value Notes
Monomer Conversion (%)
Polymer Yield (%)
Number-Average Molecular Weight (Mn) Determined by GPC
Weight-Average Molecular Weight (Mw) Determined by GPC
Polydispersity Index (PDI)
Microstructure (% cis-1,4, % trans-1,4, % 1,2) Determined by NMR
Crystallinity (%) Determined by DSC or XRD

Ring-Opening Metathesis Polymerization (ROMP) of a Related Cyclic Diene

While this compound is an acyclic diene and thus not directly polymerizable via ROMP, a related cyclic diene could be synthesized and then polymerized. For illustrative purposes, a general protocol for the ROMP of a cyclic olefin is provided, as this is a powerful technique for producing polymers with controlled architectures.[6][7]

Experimental Protocol (General)

Materials:

  • Cyclic diene monomer (e.g., a substituted norbornadiene)

  • Grubbs' catalyst (1st, 2nd, or 3rd generation) or other suitable metathesis catalyst[8][9]

  • Dichloromethane or Toluene (solvent)

  • Ethyl vinyl ether (for termination)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk line, flasks, syringes, etc.)

Procedure:

  • Monomer and Solvent Preparation: The monomer and solvent must be free of impurities that can deactivate the catalyst. This often involves degassing and passing them through activated alumina (B75360) columns.

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, dissolve the monomer in the chosen solvent in a reaction flask.

  • Initiation of Polymerization: Prepare a solution of the metathesis catalyst in the same solvent and add it to the monomer solution. The monomer-to-catalyst ratio is a key parameter for controlling the molecular weight of the polymer.

  • Polymerization: Stir the reaction mixture at room temperature or with gentle heating. ROMP is often a very fast reaction.

  • Termination: After the desired time or when the desired conversion is reached, terminate the polymerization by adding a small amount of a chain transfer agent like ethyl vinyl ether.

  • Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.

  • Purification and Drying: Collect the polymer by filtration, wash it with fresh methanol, and dry it under vacuum.

  • Characterization: Analyze the polymer's molecular weight, PDI, and microstructure using GPC and NMR.

Data Presentation
Parameter Value Notes
Monomer Conversion (%)
Polymer Yield (%)
Number-Average Molecular Weight (Mn) Determined by GPC
Weight-Average Molecular Weight (Mw) Determined by GPC
Polydispersity Index (PDI)
Tacticity (if applicable) Determined by NMR
Thermal Properties (Tg, Tm) Determined by DSC

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization monomer_prep Monomer & Solvent Purification reaction_setup Reaction Setup (Inert Atmosphere) monomer_prep->reaction_setup reagent_prep Reagent Preparation (Catalyst, etc.) reagent_prep->reaction_setup polymerization Polymerization reaction_setup->polymerization termination Termination polymerization->termination isolation Polymer Isolation (Precipitation) termination->isolation purification Purification (Washing/Reprecipitation) isolation->purification drying Drying purification->drying gpc GPC (Mw, Mn, PDI) drying->gpc nmr NMR (Structure, Microstructure) drying->nmr thermal Thermal Analysis (DSC, TGA) drying->thermal

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

References

Characterization of Polymers Derived from 2,5-Dimethyl-1,5-hexadiene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive characterization of polymers synthesized from 2,5-dimethyl-1,5-hexadiene. The polymerization of this compound, a non-conjugated diene, typically proceeds via a cyclopolymerization mechanism, resulting in a polymer backbone containing saturated cyclic repeat units. This unique structure imparts distinct physical and chemical properties that necessitate a multi-faceted characterization approach to elucidate structure-property relationships. These polymers and their derivatives are of interest in various fields, including advanced materials and drug delivery systems, due to their potential for controlled architecture and functionality.

Structural Characterization

The primary structure of polymers derived from this compound is fundamental to understanding their macroscopic properties. Spectroscopic techniques are paramount in confirming the cyclic structure and assessing purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed microstructure of these polymers. Both ¹H and ¹³C NMR are essential for confirming the formation of cyclic repeating units and the absence of significant residual unsaturation.

Application Note: The polymerization of this compound typically yields a polymer with a repeating unit of 1,1-dimethyl-3-methylenecyclopentane. The absence of significant signals in the olefinic region of the ¹H NMR spectrum (typically 4.5-6.0 ppm) is a strong indicator of a successful cyclopolymerization reaction.[1] The integration of the remaining proton signals can be used to confirm the structure of the repeating unit. ¹³C NMR provides detailed information about the carbon skeleton, including the tacticity of the polymer chain.

Quantitative Data Summary: NMR Spectroscopy

Parameter¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
Monomer (this compound)
=CH₂~4.7~110
-C(CH₃)=~1.7~145
-CH₂-CH₂-~2.1~37
-CH₃~1.7~22
Polymer (Poly(1,1-dimethyl-3-methylenecyclopentane))
Polymer Backbone (broad multiplets)0.8 - 2.520 - 50
Residual Vinyl Protons (if present)4.5 - 5.0110 - 115

Note: Specific chemical shifts for the polymer can vary depending on the solvent, temperature, and polymer tacticity. The values provided are representative ranges for polyolefins with similar structures.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 10-20 mg of the polymer sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated tetrachloroethane (TCE-d₂)) in a 5 mm NMR tube.

    • Ensure the polymer is fully dissolved, which may require gentle heating or sonication. For high molecular weight or crystalline samples, TCE-d₂ at elevated temperatures (e.g., 100-120 °C) may be necessary.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Temperature: 25 °C (for CDCl₃) or 120 °C (for TCE-d₂).

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Temperature: Same as ¹H NMR.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 or more, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in the polymer and confirming the consumption of the monomer's vinyl groups.

Application Note: The key spectral change to observe is the disappearance or significant reduction of the C=C stretching and =C-H bending vibrations of the monomer's vinyl groups. The appearance of new C-H stretching and bending vibrations corresponding to the saturated cyclic structure in the polymer provides further evidence of successful polymerization.

Quantitative Data Summary: FTIR Spectroscopy

Functional GroupMonomer Absorption Band (cm⁻¹)Polymer Absorption Band (cm⁻¹)Vibrational Mode
=C-H~3075Absent or very weakStretching
C-H (sp³)~2960, ~2870~2950, ~2860Stretching
C=C~1650Absent or very weakStretching
-CH₂-~1450~1460Bending
-C(CH₃)₂~1375~1380, ~1365Bending (doublet)
=CH₂~890Absent or very weakOut-of-plane bending

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • Thin Film (Solvent Casting): Dissolve a small amount of the polymer in a volatile solvent (e.g., toluene (B28343), chloroform). Cast the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate completely, leaving a thin, uniform polymer film.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid polymer sample directly onto the ATR crystal. Apply pressure to ensure good contact. This method requires minimal sample preparation.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Mode: Transmittance or Absorbance.

  • Data Analysis:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum.

    • Identify and assign the characteristic absorption bands.

Molecular Weight and Distribution

The molecular weight and its distribution (polydispersity) are critical parameters that influence the mechanical, thermal, and solution properties of the polymer.

Size-Exclusion Chromatography (SEC) / Gel-Permeation Chromatography (GPC)

SEC/GPC separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Application Note: Polymers derived from this compound are typically soluble in common organic solvents like tetrahydrofuran (B95107) (THF) or toluene at room or slightly elevated temperatures. The choice of calibration standards is crucial for obtaining accurate molecular weight values. Polystyrene standards are commonly used, but for more accurate results, universal calibration or light scattering detection is recommended.

Quantitative Data Summary: GPC/SEC

ParameterTypical Value Range
Number-Average Molecular Weight (Mn)10,000 - 200,000 g/mol
Weight-Average Molecular Weight (Mw)20,000 - 500,000 g/mol
Polydispersity Index (PDI)1.5 - 4.0

Note: These values are highly dependent on the polymerization method and conditions (catalyst, temperature, monomer concentration).

Experimental Protocol: GPC/SEC

  • Sample Preparation:

    • Prepare a dilute solution of the polymer (0.1-1.0 mg/mL) in the mobile phase (e.g., THF, toluene).

    • Allow the polymer to dissolve completely, which may take several hours. Gentle agitation can be used.

    • Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.

  • Instrument Parameters:

    • Columns: A set of columns with a range of pore sizes suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).

    • Mobile Phase: HPLC-grade THF or toluene.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30-40 °C to ensure good solubility and reduce solvent viscosity.

    • Detector: Refractive index (RI) detector is standard. A multi-angle light scattering (MALS) detector can be used for absolute molecular weight determination.

    • Injection Volume: 50-100 µL.

  • Calibration and Analysis:

    • Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene).

    • Inject the prepared polymer sample.

    • Analyze the resulting chromatogram to determine Mn, Mw, and PDI using the calibration curve.

Thermal Properties

The thermal properties of the polymer dictate its processing conditions and end-use applications.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Application Note: As a polymer with a saturated, cyclic backbone, poly(this compound) is expected to be largely amorphous, exhibiting a glass transition but likely no sharp melting point unless specific stereoregular synthesis methods are employed to induce crystallinity. The Tg is a key indicator of the material's transition from a rigid, glassy state to a more flexible, rubbery state.

Quantitative Data Summary: DSC

ParameterExpected Value Range
Glass Transition Temperature (Tg)50 - 150 °C
Melting Temperature (Tm)Generally not observed (amorphous)

Note: The Tg is highly dependent on molecular weight and microstructure.

Experimental Protocol: DSC

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

    • Seal the pan using a crimper.

  • Instrument Parameters:

    • Temperature Program:

      • Heat from room temperature to a temperature above the expected Tg (e.g., 200 °C) at a rate of 10 °C/min to erase the thermal history.

      • Cool the sample to a low temperature (e.g., 0 °C) at a rate of 10 °C/min.

      • Heat the sample again to 200 °C at a rate of 10 °C/min. The Tg is determined from this second heating scan.

    • Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.

  • Data Analysis:

    • Determine the Tg as the midpoint of the step change in the heat flow curve from the second heating scan.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Application Note: TGA is used to determine the temperature at which the polymer begins to degrade. For polyolefins, this is typically at high temperatures. The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to assess oxidative stability.

Quantitative Data Summary: TGA

ParameterExpected Value Range (in N₂)
Onset of Decomposition (T_onset)350 - 450 °C
Temperature at 5% Weight Loss (T₅%)370 - 470 °C

Experimental Protocol: TGA

  • Sample Preparation:

    • Place 5-10 mg of the polymer sample in a TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Parameters:

    • Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10-20 °C/min.

    • Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset of decomposition and other key decomposition temperatures.

Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of the characterization process and the relationship between the techniques and the information they provide.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_structure Structural Analysis cluster_mw Molecular Weight cluster_thermal Thermal Properties cluster_properties Determined Properties Polymerization Polymerization of This compound NMR NMR Spectroscopy (¹H, ¹³C) Polymerization->NMR FTIR FTIR Spectroscopy Polymerization->FTIR GPC GPC / SEC Polymerization->GPC DSC DSC Polymerization->DSC TGA TGA Polymerization->TGA Structure Cyclic Structure, Microstructure NMR->Structure FTIR->Structure MW Mn, Mw, PDI GPC->MW Thermal Tg, Thermal Stability DSC->Thermal TGA->Thermal

Caption: Overall workflow for the characterization of polymers.

G Technique Technique Property Determined NMR NMR Spectroscopy - Polymer Microstructure - Confirmation of Cyclization - Tacticity FTIR FTIR Spectroscopy - Functional Groups - Absence of Vinyl Groups GPC GPC / SEC - Molecular Weight (Mn, Mw) - Polydispersity (PDI) DSC DSC - Glass Transition (Tg) - Melting/Crystallization (Tm, Tc) TGA TGA - Thermal Stability - Decomposition Profile

Caption: Key techniques and the properties they elucidate.

References

The Role of 2,5-Dimethyl-1,5-hexadiene in Organic Synthesis: A Versatile Building Block for Cyclic and Polymeric Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2,5-Dimethyl-1,5-hexadiene is a non-conjugated diene that serves as a valuable building block in organic synthesis, primarily for the construction of cyclic and polymeric structures. Its strategic placement of gem-dimethyl groups and terminal double bonds allows for a range of controlled cyclization and polymerization reactions. Key applications include its use in the synthesis of important industrial chemicals, such as precursors to pyrethroid insecticides, and in the formation of polymers with unique cyclic structures.

The primary synthetic utility of this compound and its isomer, 2,5-dimethyl-2,4-hexadiene (B125384), lies in their ability to form five- and six-membered rings, as well as complex polymeric chains. The isomer 2,5-dimethyl-2,4-hexadiene is a well-established precursor in the industrial synthesis of chrysanthemic acid, a key component of pyrethroid insecticides.[1] While direct, detailed protocols for the cyclization of this compound are less commonly reported in readily available literature, its potential in cationic cyclopolymerization has been demonstrated, leading to the formation of polymers containing repeating cyclic units.

Key Applications and Synthetic Strategies

Precursor to Chrysanthemic Acid (via Isomerization and Cyclopropanation)

While not a direct reaction of this compound, its isomer, 2,5-dimethyl-2,4-hexadiene, is a critical intermediate in the synthesis of chrysanthemic acid.[1] The synthesis of this key intermediate is often achieved through a Prins condensation, and the subsequent cyclopropanation with a diazoacetate furnishes the chrysanthemate core.

Reaction Pathway: Synthesis of 2,5-Dimethyl-2,4-hexadiene

G IBA iso-Butyl Aldehyde Product 2,5-Dimethyl-2,4-hexadiene IBA->Product TBOH tert-Butyl Alcohol TBOH->Product Catalyst HZSM-5 Molecular Sieve Catalyst->Product Prins Condensation Solvent 1,4-Dioxane (B91453) Solvent->Catalyst Conditions 160 °C, 8 h Conditions->Catalyst

Caption: Synthesis of 2,5-Dimethyl-2,4-hexadiene.

Cationic Cyclopolymerization

This compound undergoes cationic polymerization to produce soluble polymers containing carbocyclic rings within the polymer chain.[2] This intramolecular-intermolecular polymerization mechanism is a powerful method for creating polymers with unique thermal and mechanical properties. The cyclization occurs through the formation of a cationic intermediate that attacks the second double bond within the same monomer unit before propagation.

Experimental Workflow: Cationic Cyclopolymerization

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Analysis Monomer This compound Initiation Initiation with Lewis Acid Monomer->Initiation Solvent Heptane (B126788) or Dichloroethane Solvent->Initiation Catalyst Lewis Acid (e.g., BF₃ or TiCl₄) Catalyst->Initiation Cyclization Intramolecular Cyclization Initiation->Cyclization Forms Cationic Intermediate Propagation Intermolecular Propagation Cyclization->Propagation Forms Cyclic Monomer Unit Precipitation Precipitation of Polymer Propagation->Precipitation Drying Drying under Vacuum Precipitation->Drying Analysis Characterization (e.g., IR, NMR) Drying->Analysis

Caption: Cationic Cyclopolymerization Workflow.

Quantitative Data

The following table summarizes the quantitative data found for the synthesis of 2,5-dimethyl-2,4-hexadiene, a key isomer and downstream product of interest.

ReactionCatalystSolventTemperature (°C)Time (h)Conversion (%)Yield (%)Reference
Prins Condensation of iso-Butyl Aldehyde and tert-Butyl AlcoholHZSM-5 (Si/Al = 39)1,4-Dioxane160878.657.8[1][3]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethyl-2,4-hexadiene via Prins Condensation[1]

Materials:

  • iso-Butyl aldehyde (IBA)

  • tert-Butyl alcohol (TBOH)

  • HZSM-5 molecular sieve catalyst (Si/Al ratio of 39)

  • 1,4-Dioxane (solvent)

  • Autoclave (200 ml) with temperature controller

  • Varian CP-3800 gas chromatograph with an SE-30 capillary column and FID detector

Procedure:

  • To a 200 ml autoclave, add iso-butyl aldehyde (5 ml), tert-butyl alcohol (20 ml), fresh HZSM-5 molecular sieve catalyst (3 g), and 1,4-dioxane (25 ml).

  • Seal the autoclave and heat the reaction mixture to 160 °C under autogenous pressure.

  • Maintain the temperature and stir the reaction for 8 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Analyze the liquid products by gas chromatography to determine the conversion of iso-butyl aldehyde and the yield of 2,5-dimethyl-2,4-hexadiene.

Protocol 2: Representative Protocol for Cationic Cyclopolymerization of this compound[2]

Materials:

  • This compound (freshly distilled)

  • Anhydrous heptane or dichloroethane (solvent)

  • Boron trifluoride etherate (BF₃·OEt₂) or Titanium tetrachloride (TiCl₄) (catalyst)

  • Dry nitrogen or argon atmosphere

  • Schlenk line and glassware

  • Methanol (for precipitation)

Procedure:

  • Under a dry inert atmosphere, dissolve freshly distilled this compound in the chosen anhydrous solvent (e.g., heptane) in a Schlenk flask. The concentration is typically kept low to favor intramolecular cyclization.

  • Cool the solution to the desired temperature (ranging from -78 °C to 20 °C).

  • Slowly add the Lewis acid catalyst (e.g., a solution of BF₃·OEt₂ in the same solvent) to the stirred monomer solution.

  • Allow the reaction to proceed for the desired time, monitoring the viscosity of the solution.

  • Quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of cyclic repeating units and the low content of residual double bonds.

Conclusion

This compound and its isomer are valuable C8 building blocks in organic synthesis. The facile synthesis of 2,5-dimethyl-2,4-hexadiene provides a key intermediate for the agrochemical industry. Furthermore, the ability of this compound to undergo cationic cyclopolymerization opens avenues for the creation of novel polymeric materials with tailored properties. Further research into the controlled cyclization of this diene could unlock new synthetic pathways to complex cyclic molecules relevant to the pharmaceutical and materials science sectors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dimethyl-1,5-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,5-Dimethyl-1,5-hexadiene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and direct methods for the synthesis of this compound are the reductive coupling of methallyl halides, either through a Grignard-type reaction or a Wurtz coupling. Other potential methods, though less direct, include modifications of the Wittig reaction.

Q2: My yield of this compound is consistently low. What are the general factors I should investigate?

A2: Low yields in organic synthesis can often be attributed to several key factors:

  • Reagent Purity: Ensure all reagents, especially the methallyl halide and magnesium, are of high purity. Impurities can lead to side reactions.

  • Solvent Quality: The use of anhydrous solvents is critical, particularly for Grignard and Wurtz reactions. Any moisture will quench the organometallic intermediates.

  • Reaction Temperature: Temperature control is crucial. For Grignard reactions, the initiation may require gentle heating, but the reaction should be cooled to prevent side reactions.

  • Reaction Atmosphere: These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with moisture.

Q3: What are the main isomers that can be formed, and how can I differentiate them from this compound?

A3: The primary isomeric byproduct of concern is 2,5-dimethyl-2,4-hexadiene. This isomer can be formed under certain conditions, particularly at higher temperatures or in the presence of acid catalysts, which can promote double bond migration. Differentiation can be readily achieved using spectroscopic methods:

  • ¹H NMR: this compound will show characteristic signals for vinyl protons (C=CH₂) around 4.7 ppm, while the 2,4-diene will have signals for protons on a trisubstituted double bond (C=CH) at a different chemical shift.

  • ¹³C NMR: The carbon spectra will also be distinct, with the 1,5-diene showing signals for sp² carbons of the terminal alkenes.

  • Gas Chromatography (GC): The two isomers will have different retention times on a GC column.

Troubleshooting Guides

Method 1: Reductive Coupling of Methallyl Halides (Grignard/Wurtz-type Reaction)

This is a common and effective method for the synthesis of this compound. The reaction involves the coupling of two molecules of a methallyl halide in the presence of a reducing metal, typically magnesium.

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried before use to ensure all moisture is removed.

  • Reagents:

    • Magnesium turnings (2.2 equivalents) are placed in the flask.

    • Anhydrous diethyl ether is added to cover the magnesium.

    • A small crystal of iodine can be added to activate the magnesium.

    • Methallyl chloride (2.0 equivalents) is dissolved in anhydrous diethyl ether and placed in the dropping funnel.

  • Reaction Initiation: A small amount of the methallyl chloride solution is added to the magnesium suspension. The reaction is initiated by gentle warming. Once the reaction starts (as evidenced by bubbling and the disappearance of the iodine color), the flask is cooled in an ice bath.

  • Reaction Execution: The remainder of the methallyl chloride solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

  • Purification: The crude product is purified by fractional distillation to yield this compound.

Problem Potential Cause Suggested Solution
Reaction fails to initiate Inactive magnesium surface.Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium. Gentle heating may also be required.
Wet reagents or glassware.Ensure all glassware is thoroughly dried and solvents are anhydrous.
Low Yield Wurtz-type side reactions with unreacted methallyl chloride.[1]Maintain a slow addition rate of the methallyl chloride to the magnesium suspension to keep its concentration low. Use a slight excess of magnesium.
Presence of moisture.Use anhydrous solvents and maintain a dry, inert atmosphere.
Formation of significant byproducts Isomerization to 2,5-dimethyl-2,4-hexadiene.Avoid high reaction temperatures and acidic work-up conditions.
Formation of propene and other gaseous byproducts.This can occur due to side reactions. Optimize the reaction temperature to favor the desired coupling.
Method 2: Wittig Reaction

The Wittig reaction provides an alternative, though more complex, route to this compound. A plausible approach involves the reaction of a suitable phosphonium (B103445) ylide with a ketone.

This protocol is a conceptual outline, as specific literature examples for this exact transformation are scarce.

  • Preparation of the Phosphonium Ylide:

    • (2-Methylprop-1-en-1-yl)triphenylphosphonium bromide is synthesized by the reaction of triphenylphosphine (B44618) with 1-bromo-2-methylpropene.

    • The phosphonium salt is then deprotonated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous solvent like THF to generate the ylide.

  • Wittig Reaction:

    • The ylide solution is cooled in an ice bath.

    • Acetone (B3395972) (1.0 equivalent) is added dropwise to the ylide solution.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification:

    • The reaction is quenched with water.

    • The product is extracted with an organic solvent.

    • The major byproduct, triphenylphosphine oxide, is often difficult to remove. Purification is typically achieved by column chromatography or distillation.

Problem Potential Cause Suggested Solution
Low yield of the ylide Incomplete reaction of triphenylphosphine with the alkyl halide.Ensure the Sₙ2 reaction for the phosphonium salt formation goes to completion. Use a primary alkyl halide if possible.[2]
Incomplete deprotonation of the phosphonium salt.Use a sufficiently strong and fresh base (e.g., n-BuLi).
Low yield of the diene Steric hindrance around the ketone.While acetone is not sterically hindered, more complex ketones can be problematic.[3]
Ylide instability.Prepare the ylide in situ and use it immediately.
Difficulty in purification Presence of triphenylphosphine oxide.Triphenylphosphine oxide can sometimes be precipitated by the addition of a non-polar solvent. Column chromatography is often necessary.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of 2,5-dimethyl-hexadiene isomers. Note that the data for the Prins condensation pertains to the 2,4-diene isomer but is included for comparative purposes.

Synthesis Method Reactants Catalyst/Reagent Solvent Temperature Reaction Time Yield Reference
Prins CondensationIso-butyl aldehyde, tert-butyl alcoholHZSM-51,4-dioxane160°C8 h57.8% (of 2,4-diene)[4]
Reductive CouplingMethallyl chlorideMagnesiumDiethyl etherReflux2 hModerate to GoodGeneral Method
Wittig Reaction(2-Methylprop-1-en-1-yl)triphenylphosphonium bromide, Acetonen-BuLiTHF0°C to RT4-6 hVariableGeneral Method

Visualizations

Reaction Mechanisms

grignard_coupling cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Wurtz-type Coupling 2 CH2=C(CH3)CH2Cl 2 Methallyl Chloride 2 CH2=C(CH3)CH2MgCl 2 Methallylmagnesium Chloride 2 CH2=C(CH3)CH2Cl->2 CH2=C(CH3)CH2MgCl Mg / ether Mg Mg ether ether CH2=C(CH3)CH2MgCl_1 Methallylmagnesium Chloride product This compound CH2=C(CH3)CH2MgCl_1->product CH2=C(CH3)CH2Cl CH2=C(CH3)CH2Cl_1 Methallyl Chloride MgCl2 MgCl2

Caption: Mechanism of Grignard/Wurtz-type coupling of methallyl chloride.

wittig_reaction cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Reaction with Ketone Ph3P Ph3P phosphonium_salt [Ph3P+CH2C(CH3)=CH2]Br- Ph3P->phosphonium_salt CH2=C(CH3)CH2Br CH2=C(CH3)CH2Br Methallyl Bromide ylide Ph3P=CHC(CH3)=CH2 phosphonium_salt->ylide n-BuLi nBuLi n-BuLi ylide_2 Ph3P=CHC(CH3)=CH2 oxaphosphetane Oxaphosphetane intermediate ylide_2->oxaphosphetane Acetone acetone Acetone product This compound oxaphosphetane->product Ph3PO Ph3P=O oxaphosphetane->Ph3PO

Caption: Conceptual mechanism of the Wittig reaction for this compound synthesis.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield of this compound check_reagents Verify Reagent and Solvent Purity/Dryness start->check_reagents impure_reagents Purify Reagents and Dry Solvents check_reagents->impure_reagents No check_atmosphere Ensure Inert Reaction Atmosphere check_reagents->check_atmosphere Yes impure_reagents->start improve_atmosphere Improve Inert Gas Flow and Seal Apparatus check_atmosphere->improve_atmosphere No check_temp Optimize Reaction Temperature check_atmosphere->check_temp Yes improve_atmosphere->start adjust_temp Adjust Temperature Control (Cooling/Heating) check_temp->adjust_temp No analyze_byproducts Analyze Byproducts (GC-MS, NMR) check_temp->analyze_byproducts Yes adjust_temp->start isomerization Isomerization to 2,4-diene? analyze_byproducts->isomerization change_conditions Modify Temperature or Work-up to be Non-acidic isomerization->change_conditions Yes side_reactions Other Side Reactions? isomerization->side_reactions No success Improved Yield change_conditions->success optimize_stoichiometry Adjust Reactant Stoichiometry side_reactions->optimize_stoichiometry optimize_stoichiometry->success

References

Technical Support Center: Polymerization of 2,5-Dimethyl-1,5-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 2,5-dimethyl-1,5-hexadiene. The information provided addresses common challenges and side reactions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary polymerization mechanism of this compound?

The polymerization of this compound predominantly proceeds through an intra-intermolecular mechanism, also known as cyclopolymerization. This results in the formation of soluble polymers containing cyclic repeating units, specifically methylene-1,3-dimethylcyclopentane structures. This is generally the desired reaction pathway as it produces a linear, processable polymer.

Q2: What are the common side reactions observed during the polymerization of this compound?

The most common side reactions are:

  • Crosslinking: This leads to the formation of an insoluble gel, which can be a significant issue, particularly in cationic polymerization at elevated temperatures.

  • Oligomerization: The formation of low molecular weight oligomers can occur, reducing the yield of the desired high molecular weight polymer.

  • Incomplete Cyclization: While cyclopolymerization is the dominant pathway, some monomers may undergo only a single vinyl addition, leaving a pendant double bond. These pendant groups can be sites for subsequent crosslinking.

Q3: Which catalyst systems are typically used for the polymerization of this compound?

Commonly used catalyst systems include:

  • Cationic catalysts: Such as boron trifluoride (BF₃) and titanium tetrachloride (TiCl₄), are effective for inducing polymerization.[1]

  • Ziegler-Natta catalysts: These coordination catalysts, typically based on titanium or zirconium, are also used and can offer good control over the polymer structure.

Q4: How can I minimize the formation of insoluble gels?

To minimize gel formation, it is crucial to control the reaction temperature. In cationic polymerization, for instance, conducting the reaction at temperatures below 20°C can help prevent the formation of insoluble gels.[1] Maintaining a homogeneous reaction mixture and ensuring efficient stirring can also help to reduce localized high concentrations of reactants or active species that might lead to crosslinking.

Troubleshooting Guide

This guide addresses specific issues that may arise during the polymerization of this compound.

Problem Potential Cause Recommended Solution
Formation of an insoluble gel Excessive crosslinking - Lower the reaction temperature: For cationic polymerization, maintain the temperature below 20°C.[1]- Reduce catalyst concentration: High catalyst concentrations can increase the rate of side reactions.- Ensure efficient stirring: This prevents localized "hot spots" and high concentrations of reactive species.
Low polymer yield and formation of viscous liquid or sticky solid Predominant formation of oligomers - Optimize monomer-to-catalyst ratio: A higher ratio may favor polymer chain growth over termination.- Purify reactants and solvents: Impurities can act as chain transfer agents, leading to premature termination.- Adjust reaction time: Shorter reaction times may reduce the extent of side reactions that terminate chain growth.
Polymer becomes insoluble upon storage or further processing Post-polymerization crosslinking - Ensure complete quenching of the catalyst: Residual catalyst activity can lead to further reactions.- Hydrogenate the polymer: If the polymer contains residual double bonds from incomplete cyclization, hydrogenation can improve its stability.- Add a stabilizer: Antioxidants can be added to the polymer to prevent oxidative crosslinking.
Inconsistent polymerization results Variability in reactant purity or reaction conditions - Purify the monomer and solvents: Remove any inhibitors or impurities that may affect the catalyst activity.- Maintain an inert atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reactions with oxygen or moisture.- Precisely control temperature: Use a reliable temperature control system to ensure consistent reaction conditions.

Experimental Protocols

General Protocol for Cationic Polymerization of this compound

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • This compound (freshly distilled)

  • Anhydrous solvent (e.g., heptane, dichloroethane)

  • Cationic catalyst (e.g., boron trifluoride etherate or titanium tetrachloride)

  • Quenching agent (e.g., methanol)

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Reactor Setup: A dry, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a septum is assembled and flame-dried under vacuum, then filled with an inert gas.

  • Solvent and Monomer Addition: Anhydrous solvent is transferred to the flask via cannula, followed by the freshly distilled this compound. The solution is then cooled to the desired reaction temperature (e.g., -78°C to 0°C).

  • Initiation: The cationic catalyst is added dropwise to the stirred solution via a syringe.

  • Polymerization: The reaction is allowed to proceed for the desired time (e.g., 1 to 24 hours), maintaining the temperature and inert atmosphere.

  • Termination: The polymerization is terminated by the addition of a quenching agent, such as methanol.

  • Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). The precipitated polymer is then collected by filtration, washed, and dried under vacuum.

Visualizations

Reaction Pathways in the Polymerization of this compound

The following diagram illustrates the desired cyclopolymerization pathway versus the undesired crosslinking side reaction.

Monomer This compound InitiatedMonomer Initiated Monomer Monomer->InitiatedMonomer Initiation CyclizedIntermediate Cyclized Intermediate InitiatedMonomer->CyclizedIntermediate Intramolecular Cyclization PendantDoubleBond Polymer with Pendant Double Bond InitiatedMonomer->PendantDoubleBond Intermolecular Propagation (Side Reaction) Polymer Linear Polymer with Cyclic Units CyclizedIntermediate->Polymer Intermolecular Propagation CrosslinkedPolymer Crosslinked Polymer (Gel) Polymer->CrosslinkedPolymer Crosslinking (High Temp.) PendantDoubleBond->CrosslinkedPolymer Crosslinking

Caption: Desired cyclopolymerization vs. undesired crosslinking.

Experimental Workflow for Minimizing Side Reactions

This diagram outlines a logical workflow for troubleshooting and optimizing the polymerization of this compound.

Start Start Polymerization CheckSolubility Check Polymer Solubility Start->CheckSolubility Soluble Polymer is Soluble CheckSolubility->Soluble Yes Insoluble Insoluble Gel Formed CheckSolubility->Insoluble No AnalyzeMW Analyze Molecular Weight Soluble->AnalyzeMW OptimizeTemp Lower Temperature & Reduce Catalyst Conc. Insoluble->OptimizeTemp HighMW High Molecular Weight AnalyzeMW->HighMW High LowMW Low Molecular Weight (Oligomers) AnalyzeMW->LowMW Low End Successful Polymerization HighMW->End OptimizeRatio Adjust Monomer/Catalyst Ratio & Purify Reagents LowMW->OptimizeRatio OptimizeTemp->Start OptimizeRatio->Start

Caption: Troubleshooting workflow for polymerization optimization.

References

Technical Support Center: Troubleshooting 2,5-Dimethyl-1,5-hexadiene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2,5-Dimethyl-1,5-hexadiene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments, particularly in olefin metathesis reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ring-closing metathesis (RCM) or cross-metathesis (CM) reaction with this compound is showing low or no conversion. What are the primary causes?

A1: Low conversion rates with this compound are frequently linked to steric hindrance from the methyl groups, catalyst choice and activity, and suboptimal reaction conditions. The gem-disubstituted nature of the terminal olefins in this diene makes it a challenging substrate for some metathesis catalysts.

Key Troubleshooting Areas:

  • Catalyst Selection: The choice of catalyst is critical when dealing with sterically hindered olefins.[1][2] Second and third-generation Grubbs-type catalysts, or more specialized catalysts like Hoveyda-Grubbs catalysts, are generally required. For sterically demanding substrates, catalysts with smaller N-heterocyclic carbene (NHC) ligands may show improved performance.[1]

  • Catalyst Deactivation: Ruthenium catalysts are sensitive to impurities. Peroxides, oxygen, and moisture can deactivate the catalyst.[3] Additionally, certain functional groups on reaction partners can coordinate to the metal center and inhibit catalysis.

  • Substrate Purity: Impurities in the this compound or other starting materials can act as catalyst poisons. It is crucial to use highly purified and dry reagents and solvents.

  • Reaction Temperature: Temperature can significantly influence the reaction rate. While higher temperatures can sometimes overcome activation barriers, they can also lead to faster catalyst decomposition.[4] An optimal temperature must be determined empirically.

  • Solvent and Concentration: Solvents must be anhydrous and thoroughly degassed.[5] For ring-closing metathesis, high dilution is often necessary to favor the intramolecular reaction over intermolecular oligomerization.[5]

Q2: I am observing the formation of oligomers or polymers instead of my desired cyclic product in a ring-closing metathesis (RCM) reaction. How can I prevent this?

A2: The formation of oligomers or polymers indicates that the intermolecular reaction is favored over the desired intramolecular cyclization. This is a common issue in RCM, especially when forming medium to large rings.

Mitigation Strategies:

  • High Dilution: This is the most effective way to promote intramolecular reactions. By significantly lowering the substrate concentration (typically to 0.1–10 mM), you reduce the likelihood of two substrate molecules reacting with each other.[6]

  • Slow Addition: Adding the substrate slowly to the reaction vessel containing the catalyst via a syringe pump can maintain a low effective concentration throughout the reaction, further favoring cyclization.

Q3: My reaction starts but then stalls, and I suspect catalyst decomposition. How can I improve catalyst stability and lifetime?

A3: Catalyst decomposition is a frequent cause of incomplete reactions. This can be triggered by impurities, high temperatures, or the generation of reactive byproducts.

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Reactions must be conducted under a rigorously inert atmosphere (argon or nitrogen) to exclude oxygen and moisture.[3]

  • Purify Reagents and Solvents: Use anhydrous, degassed solvents. Passing solvents through a column of activated alumina (B75360) is a common practice. Ensure your this compound and any other reagents are free of peroxides and other impurities.

  • Control Temperature: Avoid excessively high temperatures, which can accelerate catalyst degradation.[4]

  • Remove Gaseous Byproducts: In many metathesis reactions, ethylene (B1197577) is produced as a byproduct. While volatile, its presence in solution can sometimes lead to catalyst decomposition.[3] Bubbling an inert gas through the reaction mixture can help remove it and drive the reaction to completion.[3]

Q4: I am observing isomerization of the double bond in my product or starting material. What causes this and how can I prevent it?

A4: Alkene isomerization is a known side reaction in olefin metathesis, often attributed to the formation of ruthenium hydride species from catalyst degradation.[7]

Prevention Strategies:

  • Use Additives: Certain additives can suppress isomerization by scavenging the hydride species. 1,4-Benzoquinone and its derivatives are commonly used for this purpose.[7][8]

  • Optimize Reaction Time and Temperature: Isomerization can become more prevalent with longer reaction times or at higher temperatures as more catalyst decomposition occurs. Monitor the reaction and stop it once the desired product is formed.

Data Presentation

The following table provides an illustrative summary of how different experimental conditions can impact the conversion rate in a hypothetical ring-closing metathesis of a diene similar in reactivity to this compound. Actual results will vary depending on the specific substrate and reaction setup.

EntryCatalyst (mol%)Concentration (mM)Temperature (°C)AdditiveConversion Rate (%)Primary Byproduct
1Grubbs I (5%)5040None< 5No Reaction
2Grubbs II (5%)5040None30Oligomers
3Grubbs II (5%)140None75Starting Material
4Hoveyda-Grubbs II (5%)140None90Minor Isomers
5Hoveyda-Grubbs II (5%)160None60Isomers/Decomposition
6Hoveyda-Grubbs II (5%)1401,4-Benzoquinone> 95None

Experimental Protocols

Representative Protocol for Ring-Closing Metathesis of a Sterically Hindered Diene

This protocol provides a general methodology for the RCM of a diene like this compound and should be optimized for specific substrates.

1. Materials:

  • Diene substrate (e.g., a derivative of this compound)

  • Ruthenium catalyst (e.g., Hoveyda-Grubbs 2nd Generation, 1-5 mol%)

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • Inert gas (Argon or Nitrogen)

  • Ethyl vinyl ether (for quenching)

2. Apparatus:

  • Flame-dried Schlenk flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Syringe pump and gas-tight syringes

  • Inert gas line

3. Procedure:

  • Solvent Preparation: Degas the solvent by bubbling argon or nitrogen through it for at least 30 minutes before use.

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add the ruthenium catalyst. Add a portion of the degassed solvent to dissolve the catalyst.

  • Substrate Addition: In a separate flame-dried flask, prepare a dilute solution of the diene substrate in the degassed solvent. Draw this solution into a gas-tight syringe and place it on a syringe pump.

  • Slow Addition: Begin slowly adding the substrate solution to the stirring catalyst solution in the reaction flask over a period of several hours (e.g., 4-8 hours).

  • Reaction Monitoring: Maintain the reaction at the desired temperature (e.g., room temperature to 40°C). Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC, GC-MS, or NMR.

  • Quenching: Once the reaction is complete, cool the flask to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 20-30 minutes.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting low conversion rates in this compound reactions.

TroubleshootingWorkflow Start Low Conversion Observed Check_Catalyst Is the Catalyst Appropriate for Sterically Hindered Olefins? Start->Check_Catalyst Check_Purity Are Reagents and Solvents Pure, Dry, and Degassed? Check_Catalyst->Check_Purity Yes Select_Catalyst Action: Select a more active/ sterically tolerant catalyst (e.g., Hoveyda-Grubbs II) Check_Catalyst->Select_Catalyst No Check_Conditions Are Reaction Conditions (Concentration, Temp) Optimal? Check_Purity->Check_Conditions Yes Purify_Reagents Action: Purify/dry reagents. Use freshly degassed solvent. Check_Purity->Purify_Reagents No Check_Side_Products Analyze Byproducts: Oligomers or Isomers? Check_Conditions->Check_Side_Products Yes Adjust_Conditions Action: For RCM, decrease concentration. Optimize temperature. Check_Conditions->Adjust_Conditions No Address_Oligomers Oligomers Observed: Decrease concentration further. Use slow addition. Check_Side_Products->Address_Oligomers Oligomers Address_Isomers Isomers Observed: Add isomerization inhibitor (e.g., 1,4-Benzoquinone). Reduce reaction time/temp. Check_Side_Products->Address_Isomers Isomers Success Improved Conversion Select_Catalyst->Success Purify_Reagents->Success Adjust_Conditions->Success Address_Oligomers->Success Address_Isomers->Success

Troubleshooting workflow for low conversion rates.
Simplified Olefin Metathesis Catalytic Cycle

This diagram outlines the basic catalytic cycle for olefin metathesis, highlighting the key metallacyclobutane intermediate.

MetathesisCycle cluster_cycle Catalyst [M]=CHR1 (Active Catalyst) Alkene_Coordination Alkene Coordination Metallacyclobutane Metallacyclobutane Intermediate Catalyst->Metallacyclobutane + R2HC=CHR2 Cycloreversion [2+2] Cycloreversion New_Alkylidene [M]=CHR2 (New Alkylidene) Metallacyclobutane->New_Alkylidene - R1HC=CHR2 New_Alkylidene->Catalyst + R1HC=CHR1 - R2HC=CHR2 Product_Release Product Release & Catalyst Regeneration

Simplified catalytic cycle for olefin metathesis.

References

Technical Support Center: Purification of 2,5-Dimethyl-1,5-hexadiene and its Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,5-Dimethyl-1,5-hexadiene and its polymers. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Monomer: this compound

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound after synthesis?

A1: Fractional distillation is the primary and most effective method for purifying this compound, which is a volatile liquid. This technique separates the monomer from non-volatile impurities, catalyst residues, and byproducts with different boiling points. Given that the boiling point of this compound is approximately 114-116 °C, distillation allows for its effective separation.

Q2: What are the potential impurities I might encounter after synthesizing this compound?

A2: During the synthesis of this compound, several byproducts and impurities can form, depending on the synthetic route. Common impurities may include:

  • Isomers: 2,5-dimethyl-2,4-hexadiene (B125384) is a common isomeric impurity.[1]

  • Unreacted Starting Materials: Depending on the synthesis, these could include compounds like isobutylene, tertiary butanol, or isobutyl aldehyde.[1]

  • Solvents: Residual solvents used in the reaction or workup.

  • Catalyst Residues: Acids or metal-based catalysts used in the synthesis.

  • Oligomers: Low molecular weight polymers formed during synthesis or storage.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be reliably determined using Gas Chromatography-Mass Spectrometry (GC-MS).[2] This technique separates the components of the sample and provides mass spectra for their identification, allowing for the quantification of the monomer and any impurities present. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity by identifying characteristic peaks of the monomer and any contaminants.

Troubleshooting Guide: Monomer Purification
Problem Possible Cause Suggested Solution
Poor separation during fractional distillation (broad boiling point range). Inefficient distillation column.Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.
Presence of azeotropes.Consider using a different purification technique, such as extractive distillation or preparative gas chromatography if an azeotrope with an impurity is suspected.
Product is contaminated with a close-boiling isomer. Insufficient separation capability of the distillation setup.Employ a high-efficiency fractional distillation column. For very close boiling points, preparative gas chromatography may be necessary.
Monomer polymerizes in the distillation flask. High distillation temperature.If possible, perform the distillation under reduced pressure to lower the boiling point and minimize polymerization.
Presence of pro-polymerization impurities.Ensure all acidic or radical-initiating impurities are removed through a wash step (e.g., with a dilute base solution) before distillation. Adding a polymerization inhibitor (e.g., BHT) to the distillation flask can also be effective.
Experimental Protocol: Fractional Distillation of this compound

Objective: To purify crude this compound by removing lower and higher boiling impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser and thermometer

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude this compound and boiling chips or a stir bar to the round-bottom flask.

  • Heating: Begin heating the flask gently.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. An equilibrium between the vapor and the condensate should be established on the column's surface.

  • Collecting Fractions:

    • Fore-run: Collect the first fraction, which will contain lower-boiling impurities. The temperature at the distillation head will be below the boiling point of the desired product.

    • Main Fraction: Once the temperature stabilizes at the boiling point of this compound (approx. 114-116 °C at atmospheric pressure), change the receiving flask and collect the pure monomer.

    • Final Fraction: As the distillation proceeds, if the temperature rises significantly above the boiling point of the product, it indicates the presence of higher-boiling impurities. Stop the distillation at this point.

  • Analysis: Analyze the purity of the collected main fraction using GC-MS or NMR.

Polymer: Poly(this compound)

Frequently Asked Questions (FAQs)

Q1: How can I purify poly(this compound) after polymerization?

A1: The most common method for purifying poly(this compound) is precipitation. This involves dissolving the crude polymer in a suitable solvent and then adding a non-solvent to cause the polymer to precipitate, leaving impurities such as unreacted monomer and catalyst residues in the solution.

Q2: What are suitable solvent/non-solvent systems for the precipitation of poly(this compound)?

A2: Poly(this compound) is a polyolefin. Typical solvent/non-solvent systems for polyolefins include:

  • Solvents: Toluene, xylene, or other aromatic hydrocarbons.

  • Non-solvents: Methanol, ethanol, or acetone. The choice of the specific system will depend on the molecular weight and crystallinity of the polymer.

Q3: How do I remove catalyst residues from my polymer sample?

A3: Catalyst residues, especially from Ziegler-Natta catalysts (which are commonly used for olefin polymerization), can be removed by:

  • Washing: Washing the polymer solution with an acidic aqueous solution (e.g., dilute HCl) can help to extract metal-based catalyst residues.

  • Precipitation: The precipitation process itself is effective at separating the polymer from soluble catalyst residues. Repeated dissolution and precipitation cycles can improve the purity.

  • Filtration: If the catalyst residue is insoluble, it can sometimes be removed by filtering the polymer solution before precipitation.

Troubleshooting Guide: Polymer Purification
Problem Possible Cause Suggested Solution
Polymer does not precipitate upon addition of non-solvent. The chosen non-solvent is not effective.Experiment with different non-solvents. A larger volume of the non-solvent may also be required.
The polymer concentration in the solution is too low.Concentrate the polymer solution before adding the non-solvent.
The precipitated polymer is sticky and difficult to handle. The polymer has a low glass transition temperature or is amorphous.Cool the mixture in an ice bath or freezer to solidify the polymer before filtration.
Incomplete precipitation.Add more non-solvent and ensure thorough mixing.
Residual monomer is still present in the purified polymer. Inefficient precipitation.Re-dissolve the polymer in a good solvent and precipitate it again. Perform this cycle multiple times for higher purity.
Monomer trapped in the polymer matrix.After precipitation, wash the polymer thoroughly with the non-solvent before drying.
Experimental Protocol: Purification of Poly(this compound) by Precipitation

Objective: To purify crude poly(this compound) by removing unreacted monomer and catalyst residues.

Materials:

  • Crude poly(this compound)

  • Solvent (e.g., Toluene)

  • Non-solvent (e.g., Methanol)

  • Beakers or flasks

  • Magnetic stirrer and stir bar

  • Filter paper and funnel (e.g., Büchner funnel)

  • Vacuum flask and vacuum source

  • Drying oven

Procedure:

  • Dissolution: Dissolve the crude polymer in a suitable solvent (e.g., toluene) with stirring. Gentle heating may be required to facilitate dissolution.

  • Precipitation: Slowly add the polymer solution to a larger volume of a stirred non-solvent (e.g., methanol). The polymer should precipitate out of the solution.

  • Isolation: Collect the precipitated polymer by vacuum filtration.

  • Washing: Wash the polymer cake on the filter with fresh non-solvent to remove any remaining impurities.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Analysis: Characterize the purified polymer using techniques such as NMR for structural confirmation and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.

Data Presentation

The following table summarizes the expected outcomes for the purification of this compound.

Purification Method Analyte Typical Purity Before Expected Purity After Analytical Method
Fractional DistillationThis compound85-95%>99%GC-MS

The following table summarizes the expected outcomes for the purification of poly(this compound).

Purification Method Analyte Impurity Level Before Expected Impurity Level After Analytical Method
Precipitation (3 cycles)Poly(this compound)>5% residual monomer<0.1% residual monomerNMR, GC-MS
High catalyst residueTrace levelsICP-MS

Visualizations

Monomer_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Monomer Crude this compound (with impurities) Distillation Fractional Distillation Crude_Monomer->Distillation  Purify   GC_MS GC-MS Analysis Distillation->GC_MS  Assess Purity   Pure_Monomer Pure this compound (>99%) GC_MS->Pure_Monomer  Confirm Purity  

Caption: Workflow for the purification and analysis of this compound.

Polymer_Purification_Workflow cluster_polymerization Polymerization cluster_purification Purification cluster_analysis Analysis Crude_Polymer Crude Polymer (Monomer, Catalyst Impurities) Dissolution 1. Dissolve in Solvent Crude_Polymer->Dissolution Precipitation 2. Add to Non-solvent Dissolution->Precipitation Filtration 3. Filter Precipitate Precipitation->Filtration Washing 4. Wash with Non-solvent Filtration->Washing Drying 5. Dry under Vacuum Washing->Drying NMR_GPC NMR & GPC Analysis Drying->NMR_GPC  Characterize   Pure_Polymer Pure Poly(this compound) NMR_GPC->Pure_Polymer  Confirm Purity & Structure  

Caption: Step-by-step workflow for the purification of poly(this compound).

References

Technical Support Center: Catalyst Deactivation in 2,5-Dimethyl-1,5-hexadiene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during the polymerization of 2,5-Dimethyl-1,5-hexadiene. The information is tailored for researchers, scientists, and drug development professionals working with Ziegler-Natta and metallocene catalyst systems.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation during the polymerization of this compound.

Problem 1: Low or No Polymer Yield

Possible Cause Troubleshooting Steps
Catalyst Poisoning 1. Rigorous Purification: Ensure monomer, solvent, and inert gas are free from impurities like water, oxygen, amines, and acetylenic compounds.[1][2] 2. Inert Atmosphere: Conduct all experimental manipulations under a strict inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk techniques. 3. Leak Check: Thoroughly inspect the reactor and all connections for potential leaks.
Inactive Catalyst 1. Catalyst Age and Storage: Use fresh catalyst or verify the activity of older batches. Store catalysts under recommended inert and dry conditions. 2. Cocatalyst Ratio: Optimize the cocatalyst-to-catalyst ratio (e.g., Al/Ti or Al/Zr). An inappropriate ratio can lead to incomplete activation or deactivation.[3]
Incorrect Reaction Conditions 1. Temperature Control: Ensure the reaction temperature is within the optimal range for the specific catalyst system. High temperatures can lead to thermal degradation of the catalyst. 2. Monomer Concentration: Verify the monomer concentration. Low monomer concentration can sometimes lead to a higher relative rate of deactivation.

Problem 2: Decrease in Polymerization Rate Over Time

Possible Cause Troubleshooting Steps
Gradual Catalyst Deactivation 1. Kinetic Analysis: Monitor the polymerization rate over time to characterize the deactivation profile. This can help distinguish between rapid initial deactivation and slower, continuous decay.[4][5] 2. Impurity Scavenging: Introduce a scavenger (e.g., a small amount of organoaluminum compound) to react with impurities that may be slowly introduced or generated in the system. 3. Monomer Purity: Even trace impurities in the monomer can lead to a gradual loss of active sites. Re-purify the monomer if necessary.
Formation of Inactive Catalyst Species 1. Catalyst System Modification: For metallocene catalysts, consider modifying the ligand structure to enhance stability. For Ziegler-Natta catalysts, the choice of cocatalyst and electron donors can influence stability.[3][6] 2. Reaction Quenching: Analyze the polymer and reaction mixture at different time points to identify potential side reactions that may be consuming the catalyst.

Problem 3: Broad Molecular Weight Distribution

Possible Cause Troubleshooting Steps
Presence of Multiple Active Sites 1. Catalyst Purity: Ensure the use of a single-site catalyst if a narrow molecular weight distribution is desired (typical for metallocenes). Impurities can lead to the formation of different active species. 2. Controlled Activation: Ensure a controlled and uniform activation of the catalyst. Inconsistent mixing or temperature during activation can generate a variety of active sites.
Chain Transfer Reactions 1. Optimize Cocatalyst Concentration: High concentrations of organoaluminum cocatalysts can increase the rate of chain transfer reactions, leading to a broader molecular weight distribution.[7] 2. Temperature Control: Higher temperatures can also accelerate chain transfer reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in this compound polymerization?

A1: The primary deactivation mechanisms for both Ziegler-Natta and metallocene catalysts in olefin and diene polymerization, which are applicable to this compound, include:

  • Poisoning: Irreversible reaction of the active metal center with impurities such as water, oxygen, carbon dioxide, alcohols, ketones, and amines.[1][8] Acetylenic impurities can also act as strong poisons.[9]

  • Fouling: Deposition of solid byproducts or insoluble polymer on the catalyst surface, blocking access of the monomer to the active sites.

  • Thermal Degradation: Decomposition of the active catalyst species at elevated temperatures.

  • Formation of Inactive Species: Side reactions that convert the active catalyst into a dormant or inactive state. For example, in metallocene systems, the formation of inactive dinuclear zirconium complexes can occur.[10] For Ziegler-Natta catalysts, reduction of the active titanium species to a lower oxidation state can lead to deactivation.[11]

Q2: How can I minimize the impact of impurities on my polymerization reaction?

A2: Minimizing impurities is critical for maintaining catalyst activity. Key steps include:

  • Monomer and Solvent Purification: Distill the monomer and solvent over appropriate drying agents (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) and de-gas thoroughly before use.

  • Inert Gas Purification: Use high-purity inert gas (argon or nitrogen) and pass it through an oxygen and moisture trap.

  • Proper Glassware Preparation: Thoroughly dry all glassware in an oven and cool under vacuum or an inert atmosphere before use.

  • Use of Scavengers: A small amount of a scavenger, such as an organoaluminum compound (e.g., triisobutylaluminum), can be added to the reactor before the catalyst to react with any residual impurities.

Q3: What is the role of the cocatalyst in catalyst deactivation?

A3: The cocatalyst, typically an organoaluminum compound like methylaluminoxane (B55162) (MAO) or triethylaluminum (B1256330) (TEAL), plays a dual role. It activates the precatalyst to form the active species. However, it can also be involved in deactivation pathways. For instance, excessive amounts of cocatalyst can lead to the reduction of the transition metal center to an inactive state in Ziegler-Natta systems.[11] In some cases, the cocatalyst can also react with impurities to form species that poison the catalyst.[1]

Q4: Can the structure of the diene monomer itself contribute to catalyst deactivation?

A4: Yes, while this compound is the reactant, certain side reactions involving the monomer can lead to catalyst deactivation. For instance, isomerization of the double bonds or cyclization reactions could potentially lead to the formation of species that coordinate too strongly to the active site, thereby inhibiting further polymerization. The steric bulk of the monomer can also influence catalyst stability and activity.

Quantitative Data on Catalyst Performance

The following tables provide illustrative data on catalyst activity and deactivation for systems similar to those used in this compound polymerization. Disclaimer: This data is based on studies of other olefins and dienes and should be used as a general guideline.

Table 1: Effect of Impurities on Ziegler-Natta Catalyst Productivity in Propylene Polymerization [1]

ImpurityConcentration (ppm)Productivity Loss (%)
Dimethylamine14019.6
Diethylamine17020.0
Dimethylformamide89.9222.0

Table 2: Kinetic Data for 1,3-Butadiene Polymerization with a Ziegler-Natta Catalyst [7]

[Monomer]/[Catalyst] RatioPropagation Rate Constant (k_p) (L mol⁻¹ min⁻¹)Chain Transfer Rate Constant (k_tr) (L mol⁻¹ min⁻¹)
10001.20.05
20001.00.08
30000.80.12

Experimental Protocols

Protocol 1: Measurement of Catalyst Activity and Deactivation Rate

  • Reactor Setup: Prepare a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and inert gas inlet/outlet. Ensure the system is completely dry and free of leaks.

  • Reagent Preparation: Purify the solvent (e.g., toluene) and this compound by passing them through columns of activated alumina (B75360) and Q5 catalyst, followed by sparging with argon. Prepare stock solutions of the catalyst and cocatalyst in the purified solvent inside a glovebox.

  • Polymerization:

    • Charge the reactor with the desired amount of solvent and monomer under an inert atmosphere.

    • Bring the reactor to the desired temperature (e.g., 50 °C).

    • Add the cocatalyst (e.g., MAO) and allow it to scavenge for impurities for 10-15 minutes.

    • Initiate the polymerization by injecting the catalyst solution.

  • Monitoring:

    • Monitor the monomer consumption over time by taking aliquots from the reactor at regular intervals and analyzing them by gas chromatography (GC).

    • Alternatively, monitor the rate of polymerization by measuring the heat of polymerization using a reaction calorimeter.

  • Data Analysis:

    • Calculate the instantaneous rate of polymerization (R_p) at each time point.

    • Plot ln(R_p) versus time. The slope of this plot can be used to determine the first-order deactivation rate constant (k_d).

Protocol 2: Analysis of Impurities in Monomer and Solvent

  • Sample Collection: Carefully collect samples of the monomer and solvent under an inert atmosphere to avoid contamination.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Use a GC-MS system equipped with a suitable column (e.g., a non-polar or mid-polar capillary column) to separate and identify volatile impurities.

    • Common impurities to screen for include water, oxygenates (alcohols, ketones), and other unsaturated hydrocarbons.

  • Karl Fischer Titration:

    • Use a Karl Fischer titrator to accurately quantify the water content in the monomer and solvent. This is crucial as even ppm levels of water can significantly deactivate the catalyst.

Visualizations

CatalystDeactivationPathways cluster_ZieglerNatta Ziegler-Natta Catalyst Deactivation cluster_Metallocene Metallocene Catalyst Deactivation ZN_Active Active Ti(IV) Center ZN_Reduced Inactive Ti(III)/Ti(II) ZN_Active->ZN_Reduced Reduction by Cocatalyst ZN_Poisoned Poisoned Ti Center ZN_Active->ZN_Poisoned Reaction with Impurities (H2O, O2) ZN_Fouled Fouled Catalyst ZN_Active->ZN_Fouled Polymer Encapsulation Met_Active Active [L2Zr-R]+ Met_Dimer Inactive Dinuclear [L2Zr-R]2(2+) Met_Active->Met_Dimer Bimolecular Deactivation Met_Poisoned Poisoned Zr Center Met_Active->Met_Poisoned Reaction with Impurities (Amines) Met_Allyl π-allyl Formation Met_Active->Met_Allyl Side Reaction with Monomer

Caption: Key deactivation pathways for Ziegler-Natta and Metallocene catalysts.

TroubleshootingWorkflow Start Low Polymer Yield or Decreasing Rate Check_Impurities Step 1: Verify Purity of Monomer, Solvent, Gas Start->Check_Impurities Impurities_Found Action: Purify Reagents, Check for Leaks Check_Impurities->Impurities_Found Impurities Detected? Check_Catalyst Step 2: Evaluate Catalyst and Cocatalyst Check_Impurities->Check_Catalyst No Obvious Impurities Impurities_Found->Check_Catalyst Catalyst_Issue Action: Use Fresh Catalyst, Optimize Cocatalyst Ratio Check_Catalyst->Catalyst_Issue Potential Catalyst Issue? Check_Conditions Step 3: Verify Reaction Conditions Check_Catalyst->Check_Conditions Catalyst Seems OK Catalyst_Issue->Check_Conditions Conditions_Issue Action: Adjust Temperature and Concentrations Check_Conditions->Conditions_Issue Conditions Off-spec? Resolution Problem Resolved Check_Conditions->Resolution Conditions OK Conditions_Issue->Resolution

Caption: A logical workflow for troubleshooting common polymerization issues.

References

Optimizing reaction conditions for the cyclopolymerization of 2,5-Dimethyl-1,5-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the cyclopolymerization of 2,5-dimethyl-1,5-hexadiene. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure successful and reproducible polymer synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the cyclopolymerization of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is the polymer yield consistently low?

Answer:

Low polymer yield can stem from several factors:

  • Catalyst Inactivity or Poisoning: The catalyst, whether a Ziegler-Natta system or a cationic initiator, is highly sensitive to impurities. Trace amounts of water, oxygen, or other polar compounds in the monomer, solvent, or reaction atmosphere can deactivate the catalyst.

    • Solution: Ensure all reagents and glassware are rigorously dried. Purify the monomer and solvent immediately before use by passing them through activated alumina (B75360) or distillation over a suitable drying agent. Maintain a strictly inert atmosphere (e.g., high-purity argon or nitrogen) throughout the experiment using Schlenk line or glovebox techniques.

  • Suboptimal Catalyst Concentration: The concentration of the catalyst and co-catalyst (if applicable) is critical. An insufficient amount of catalyst will result in a low initiation rate, while an excessive amount can lead to side reactions or premature termination.

    • Solution: Systematically screen a range of catalyst and co-catalyst concentrations to find the optimal ratio for your specific conditions.

  • Incorrect Reaction Temperature: The polymerization rate is highly dependent on temperature. A temperature that is too low may lead to a very slow reaction, while a temperature that is too high can promote side reactions and catalyst decomposition. For cationic polymerization of this compound, reactions are often conducted at low temperatures (-78°C to 20°C) to control the polymerization.[1]

    • Solution: Optimize the reaction temperature by conducting small-scale experiments at various temperatures to determine the point of highest yield.

Question: The resulting polymer has a low molecular weight. What could be the cause?

Answer:

Achieving high molecular weight can be challenging due to several factors:

  • Chain Transfer Reactions: Chain transfer to the monomer, solvent, or impurities can terminate the growing polymer chain prematurely.

    • Solution: Purify the monomer and solvent to remove potential chain transfer agents. The choice of solvent can also influence chain transfer; for instance, halogenated solvents may be more prone to chain transfer in cationic polymerizations.

  • High Catalyst Concentration: An excess of initiator can lead to the formation of a large number of polymer chains that terminate before reaching a high molecular weight.

    • Solution: Reduce the catalyst concentration.

  • Elevated Reaction Temperature: Higher temperatures can increase the rate of chain transfer and termination reactions relative to propagation.

    • Solution: Conduct the polymerization at a lower temperature.

Question: How can I increase the degree of cyclization and reduce the amount of residual double bonds in the polymer?

Answer:

Incomplete cyclization results in a polymer with pendant double bonds, which can affect its properties.

  • Monomer Concentration: The cyclization step is an intramolecular process that competes with the intermolecular propagation of the uncyclized radical or cation. High monomer concentrations favor intermolecular reactions, leading to a lower degree of cyclization.

    • Solution: Perform the polymerization at a lower monomer concentration (i.e., in a more dilute solution).

  • Reaction Temperature: The effect of temperature on the degree of cyclization can be complex and depends on the specific catalyst system. In some cases, higher temperatures can favor the intramolecular cyclization reaction.

    • Solution: Experimentally determine the optimal temperature that balances a high degree of cyclization with a reasonable polymerization rate and minimal side reactions.

  • Catalyst Choice: The structure of the catalyst can influence the stereochemistry of the cyclization and the propensity for complete cyclization.

    • Solution: For Ziegler-Natta polymerizations, metallocene catalysts, particularly zirconocenes, have been shown to be effective for the cyclopolymerization of dienes.[2] For cationic polymerization, the choice of Lewis acid and co-initiator can impact the outcome.

Question: The polymerization reaction is not initiating. What should I check?

Answer:

Failure to initiate is a common problem, often related to the catalyst system.

  • Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.

    • Solution: Use a fresh batch of catalyst or co-catalyst. Ensure they are stored under an inert atmosphere and at the recommended temperature.

  • Presence of Inhibitors: The monomer may contain inhibitors from its synthesis or for storage stability.

    • Solution: Purify the monomer to remove any inhibitors, for example, by passing it through a column of activated alumina.

  • Insufficient Co-catalyst/Initiator: In systems requiring a co-catalyst or initiator (e.g., water with Lewis acids in cationic polymerization), its absence or insufficient concentration will prevent initiation.

    • Solution: Ensure the proper addition of all components of the initiating system in the correct stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the cyclopolymerization of this compound?

A1: The two main classes of catalysts are Ziegler-Natta catalysts (e.g., TiCl₄ or zirconocene (B1252598) systems with a co-catalyst like methylaluminoxane, MAO) and cationic initiators (e.g., Lewis acids like boron trifluoride (BF₃) or titanium tetrachloride (TiCl₄)).[1]

Q2: What is the expected structure of the polymer?

A2: The cyclopolymerization of this compound is expected to yield a polymer with a saturated backbone consisting of repeating 1,1,3-trimethylcyclopentane (B1620192) units. The resulting polymer should have a low content of residual double bonds.[1]

Q3: How does the choice of solvent affect the polymerization?

A3: The solvent can influence the polymerization in several ways. In cationic polymerization, the polarity of the solvent can affect the rate of polymerization and the stability of the growing cationic chain end.[1] Common solvents include non-polar hydrocarbons like heptane (B126788) and more polar chlorinated solvents like dichloroethane.[1] The solvent must be inert to the reaction conditions and rigorously dried.

Q4: What analytical techniques are used to characterize the resulting polymer?

A4: Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the polymer structure, including the degree of cyclization and the stereochemistry of the cyclic units.

  • Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.

  • Infrared (IR) Spectroscopy: To identify functional groups and confirm the absence or low content of residual double bonds.

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg).

Q5: Is it possible to control the stereochemistry of the polymer?

A5: Yes, particularly with Ziegler-Natta catalysts. The use of specific ansa-zirconocene precursors has been shown to yield stereoselective cyclopolymerization of related dienes, leading to either isotactic or syndiotactic polymers.[2]

Data Presentation

Table 1: Influence of Reaction Conditions on the Cyclopolymerization of this compound (Representative Data)

Catalyst SystemCatalyst Conc. (mol%)Co-catalyst/Catalyst RatioTemperature (°C)Monomer Conc. (mol/L)Yield (%)Molecular Weight ( g/mol )Degree of Cyclization (%)
TiCl₄ / Al(C₂H₅)₃0.52:1251.06515,000>95
TiCl₄ / Al(C₂H₅)₃0.52:1501.07512,000>95
BF₃·O(C₂H₅)₂1.0N/A01.58025,000>98
BF₃·O(C₂H₅)₂1.0N/A-201.57030,000>98
rac-Et(Ind)₂ZrCl₂ / MAO0.011000:1250.59050,000>99
rac-Et(Ind)₂ZrCl₂ / MAO0.011000:1252.09545,00090

Note: This table presents representative data based on typical outcomes for similar diene polymerizations. Actual results may vary depending on the specific experimental setup and purity of reagents.

Experimental Protocols

Protocol 1: Cyclopolymerization using a Ziegler-Natta Catalyst (TiCl₄/Al(C₂H₅)₃)

Materials:

  • This compound (purified by distillation over CaH₂)

  • Toluene (B28343) (anhydrous, distilled from sodium/benzophenone)

  • Titanium tetrachloride (TiCl₄) (1.0 M solution in toluene)

  • Triethylaluminum (B1256330) (Al(C₂H₅)₃) (1.0 M solution in toluene)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid (10% aqueous solution)

  • High-purity argon or nitrogen

Procedure:

  • Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add 50 mL of anhydrous toluene to the flask via cannula.

  • Add 5.0 mL (3.6 g, 32.6 mmol) of purified this compound to the toluene.

  • Cool the solution to the desired reaction temperature (e.g., 25°C) in a water bath.

  • Sequentially add 0.33 mL (0.33 mmol) of the triethylaluminum solution and 0.16 mL (0.16 mmol) of the titanium tetrachloride solution to the stirred monomer solution.

  • Allow the reaction to proceed for the desired time (e.g., 4 hours). The solution may become viscous.

  • Quench the polymerization by the slow addition of 10 mL of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (500 mL) containing a small amount of hydrochloric acid.

  • Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 60°C to a constant weight.

**Protocol 2: Cationic Cyclopolymerization using Boron Trifluoride Etherate (BF₃·O(C₂H₅)₂) **

Materials:

  • This compound (purified by distillation over CaH₂)

  • Dichloromethane (B109758) (anhydrous, distilled from CaH₂)

  • Boron trifluoride etherate (BF₃·O(C₂H₅)₂) (distilled under reduced pressure)

  • Methanol (for quenching)

  • High-purity argon or nitrogen

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Add 80 mL of anhydrous dichloromethane to the flask.

  • Add 10.0 mL (7.2 g, 65.3 mmol) of purified this compound.

  • Cool the solution to the desired temperature (e.g., -20°C) using a cryocooler or a dry ice/acetone bath.

  • Slowly add 0.08 mL (0.65 mmol) of freshly distilled boron trifluoride etherate to the stirred solution via syringe.

  • Maintain the reaction at this temperature for the desired duration (e.g., 2 hours).

  • Terminate the polymerization by adding 5 mL of cold methanol.

  • Pour the solution into 800 mL of vigorously stirred methanol to precipitate the polymer.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 50°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_analysis Analysis reagent_prep Reagent Purification (Monomer, Solvent) setup Assemble Reaction Under Inert Atmosphere reagent_prep->setup glassware_prep Glassware Drying glassware_prep->setup addition Add Solvent and Monomer setup->addition cooling Cool to Reaction Temp addition->cooling initiation Add Catalyst/Initiator cooling->initiation polymerization Polymerize for Specified Time initiation->polymerization quenching Quench Reaction polymerization->quenching precipitation Precipitate Polymer quenching->precipitation filtration Filter and Wash Polymer precipitation->filtration drying Dry Polymer Under Vacuum filtration->drying characterization Characterize Polymer (NMR, GPC, IR, DSC) drying->characterization

Caption: Experimental workflow for the cyclopolymerization of this compound.

troubleshooting_flowchart cluster_yield Low Yield cluster_mw Low Molecular Weight cluster_cyclization Incomplete Cyclization start Problem Encountered check_purity Check Reagent Purity and Inert Atmosphere start->check_purity Low Yield check_impurities_mw Check for Chain Transfer Agents start->check_impurities_mw Low MW lower_monomer_conc Lower Monomer Concentration start->lower_monomer_conc Incomplete Cyclization optimize_catalyst Optimize Catalyst Concentration check_purity->optimize_catalyst optimize_temp_yield Optimize Reaction Temperature optimize_catalyst->optimize_temp_yield reduce_catalyst Reduce Catalyst Concentration check_impurities_mw->reduce_catalyst lower_temp_mw Lower Reaction Temperature reduce_catalyst->lower_temp_mw optimize_temp_cyclization Optimize Reaction Temperature lower_monomer_conc->optimize_temp_cyclization change_catalyst Consider Different Catalyst System optimize_temp_cyclization->change_catalyst

Caption: Troubleshooting flowchart for common issues in cyclopolymerization.

References

Preventing gel formation during the polymerization of 2,5-Dimethyl-1,5-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing gel formation during the polymerization of 2,5-Dimethyl-1,5-hexadiene. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the synthesis of soluble polymers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the polymerization of this compound, leading to undesirable gel formation.

ProblemPotential CauseRecommended Solution
Reaction mixture becomes viscous and forms an insoluble gel. Uncontrolled cross-linking: The bifunctional nature of this compound allows for the formation of a cross-linked polymer network.1. Promote cyclopolymerization: Employ reaction conditions that favor intramolecular cyclization over intermolecular cross-linking. This is the primary strategy for obtaining soluble polymers from non-conjugated dienes. 2. Control reaction temperature: For cationic polymerization, maintain a low temperature.[1] 3. Adjust monomer concentration: Lowering the monomer concentration can reduce the probability of intermolecular reactions that lead to cross-linking.
Low yield of soluble polymer and significant amount of gel. Inappropriate polymerization method or catalyst: The choice of initiator and catalyst system is critical in directing the polymerization towards cyclopolymerization rather than cross-linking.1. Utilize Ziegler-Natta catalysts: These catalysts are known to promote the cyclopolymerization of non-conjugated dienes, leading to soluble polymers with cyclic units in the backbone.[1] 2. Optimize cationic polymerization conditions: Use Lewis acid catalysts at low temperatures to favor the formation of soluble polymers.[1]
Gel formation occurs during monomer purification or storage. Presence of radical initiators or exposure to heat/light: Impurities such as peroxides or exposure to UV light can initiate uncontrolled radical polymerization.1. Use freshly distilled monomer: Ensure the monomer is free from peroxides and inhibitors immediately before use. 2. Store with an inhibitor in a cool, dark place: If storage is necessary, add a suitable inhibitor (e.g., BHT) and store under an inert atmosphere away from light and heat.
Polymerization is successful but the polymer is insoluble in common solvents. High molecular weight leading to entanglement and apparent insolubility, or extensive cross-linking. 1. Adjust initiator concentration: Increasing the initiator concentration can lead to lower molecular weight polymers that are more readily soluble. 2. Re-evaluate polymerization conditions: Ensure that conditions strongly favor cyclopolymerization to minimize cross-linking.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of gel formation during the polymerization of this compound?

A1: Gel formation is primarily caused by intermolecular cross-linking reactions between polymer chains. Since this compound is a non-conjugated diene with two polymerizable double bonds, it can form bridges between growing polymer chains, leading to a three-dimensional, insoluble network (a gel). The key to preventing gelation is to favor intramolecular cyclization, where the two double bonds of a single monomer molecule react to form a cyclic structure within the polymer backbone. This process is known as cyclopolymerization.

Q2: How does temperature affect gel formation in the cationic polymerization of this monomer?

A2: Temperature has a critical effect. In the cationic polymerization of this compound, conducting the reaction at low temperatures (between -78°C and 20°C) promotes the formation of soluble polymers.[1] Temperatures above 20°C have been shown to lead to the formation of insoluble gels.[1] Lower temperatures favor the ordered addition required for cyclization over the more random intermolecular reactions that cause cross-linking.

Q3: Which type of catalyst is best suited to prevent gel formation?

A3: Ziegler-Natta catalysts are highly effective for the cyclopolymerization of non-conjugated dienes like this compound, yielding soluble polymers.[1] These catalyst systems, often based on transition metals like titanium or zirconium, can direct the polymerization towards the formation of cyclic repeating units. For cationic polymerization, Lewis acids such as boron trifluoride (BF₃) and titanium tetrachloride (TiCl₄) have been successfully used to produce soluble polymers at low temperatures.[1]

Q4: Can I use free-radical polymerization for this compound without forming a gel?

A4: While free-radical polymerization can be used, controlling it to prevent gelation is challenging. To favor cyclopolymerization in a free-radical system, the reaction should be carried out at high dilution to reduce the probability of intermolecular reactions. However, this often leads to low polymer yields and low molecular weights. For obtaining high molecular weight soluble polymers, cationic or coordination (Ziegler-Natta) polymerization is generally more reliable.

Q5: How does the monomer concentration influence gel formation?

A5: Higher monomer concentrations increase the likelihood of intermolecular reactions, thus promoting cross-linking and gel formation. To favor intramolecular cyclization, it is often beneficial to work with lower monomer concentrations. This increases the probability that the second double bond of a monomer unit at the end of a growing chain will react with itself before it encounters another monomer molecule.

Quantitative Data Summary

The following tables summarize key quantitative data influencing the formation of soluble polymers from this compound.

Table 1: Effect of Temperature on Polymer Solubility in Cationic Polymerization

Temperature (°C)Catalyst SystemSolventPolymer SolubilityReference
-78 to 20BF₃ or TiCl₄Heptane (B126788), DichloroethaneSoluble[1]
> 20BF₃ or TiCl₄Heptane, DichloroethaneInsoluble Gel[1]

Table 2: Influence of Polymerization Method on Polymer Structure and Solubility

Polymerization MethodCatalyst ExampleKey FeatureExpected Polymer
Cationic Polymerization BF₃, TiCl₄Low temperature promotes cyclizationSoluble, cyclic polymer
Ziegler-Natta Polymerization TiCl₄/Al(C₂H₅)₃Coordination mechanism favors cyclopolymerizationSoluble, cyclic polymer
Free-Radical Polymerization AIBN, BPOHigh dilution required to favor cyclizationSoluble (at low conc.), risk of gelation

Experimental Protocols

Protocol 1: Low-Temperature Cationic Polymerization for Soluble Poly(this compound)

This protocol is based on the principle that low temperatures favor the cyclopolymerization of this compound, thus preventing gel formation.[1]

Materials:

  • This compound (freshly distilled)

  • Anhydrous heptane or dichloroethane

  • Boron trifluoride etherate (BF₃·OEt₂) or Titanium tetrachloride (TiCl₄) as a solution in the reaction solvent

  • Anhydrous methanol (B129727) (for termination)

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reactor Setup: A dry, multi-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet is assembled and flame-dried under vacuum, then filled with inert gas.

  • Solvent and Monomer Addition: Anhydrous solvent (e.g., heptane) is transferred to the reaction flask via cannula. The desired amount of freshly distilled this compound is then added.

  • Cooling: The reaction mixture is cooled to the desired low temperature (e.g., -78°C using a dry ice/acetone bath, or 0°C using an ice-water bath).

  • Initiation: The Lewis acid catalyst solution (e.g., BF₃·OEt₂ in heptane) is added dropwise to the stirred monomer solution over a period of 15-30 minutes, while maintaining the low temperature.

  • Polymerization: The reaction is allowed to proceed at the low temperature for a predetermined time (e.g., 2-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by GC.

  • Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol.

  • Polymer Isolation: The reaction mixture is allowed to warm to room temperature. The polymer is then precipitated by pouring the solution into a large volume of a non-solvent (e.g., methanol).

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Protocol 2: Ziegler-Natta Catalyzed Cyclopolymerization of this compound

This protocol provides a general framework for the synthesis of soluble, cyclic polymers using a Ziegler-Natta catalyst system.

Materials:

  • This compound (freshly distilled and deoxygenated)

  • Anhydrous toluene (B28343) or hexane (B92381) (deoxygenated)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (B1256330) (Al(C₂H₅)₃) as a solution in hexane

  • Anhydrous, acidified ethanol (B145695) (for termination and catalyst residue removal)

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reactor Setup: A dry, multi-necked flask equipped with a mechanical stirrer, a thermometer, and an inert gas inlet is assembled and thoroughly purged with inert gas.

  • Solvent and Cocatalyst: Anhydrous toluene is added to the reactor, followed by the triethylaluminum solution.

  • Catalyst Preparation: In a separate Schlenk flask, a dilute solution of TiCl₄ in toluene is prepared under an inert atmosphere.

  • Catalyst Formation: The TiCl₄ solution is slowly added to the stirred triethylaluminum solution in the main reactor at a controlled temperature (e.g., room temperature). The formation of the active catalyst is often indicated by a color change. The catalyst is typically aged for a short period (e.g., 15-30 minutes).

  • Monomer Addition: The purified and deoxygenated this compound is then slowly added to the active catalyst slurry.

  • Polymerization: The polymerization is carried out at a controlled temperature (e.g., 25-50°C) for the desired duration (e.g., 1-4 hours).

  • Termination: The reaction is terminated by the addition of acidified ethanol.

  • Polymer Isolation and Purification: The polymer precipitates upon addition of the ethanol. The solid is collected by filtration and washed extensively with ethanol to remove catalyst residues, and then with a non-solvent like methanol.

  • Drying: The purified polymer is dried under vacuum to a constant weight.

Visualizations

Gel_Formation_vs_Cyclopolymerization cluster_intermolecular Intermolecular Cross-linking (Gel Formation) cluster_intramolecular Intramolecular Cyclization (Soluble Polymer) P1 Growing Polymer Chain 1 M1 Diene Monomer P1->M1 reacts with Gel Cross-linked Network (Gel) P1->Gel P2 Growing Polymer Chain 2 P2->Gel M1->P2 reacts with P3 Growing Polymer Chain M2 Diene Monomer P3->M2 adds Cyclic Cyclic Unit in Chain M2->Cyclic cyclizes Soluble Soluble Polymer Cyclic->Soluble Troubleshooting_Workflow Start Experiment Results in Gel Formation Check_Temp Was Temperature > 20°C for Cationic Polymerization? Start->Check_Temp Lower_Temp Action: Lower Temperature to -78°C to 20°C Check_Temp->Lower_Temp Yes Check_Catalyst Was a Suitable Catalyst Used? Check_Temp->Check_Catalyst No Success Soluble Polymer Obtained Lower_Temp->Success Use_ZN Action: Use Ziegler-Natta Catalyst Check_Catalyst->Use_ZN No Check_Conc Was Monomer Concentration High? Check_Catalyst->Check_Conc Yes Use_ZN->Success Lower_Conc Action: Reduce Monomer Concentration Check_Conc->Lower_Conc Yes Check_Conc->Success No Lower_Conc->Success Logical_Relationships_FAQ cluster_cause Cause of Gelation cluster_prevention Prevention Strategies cluster_outcome Desired Outcome Cause Intermolecular Cross-linking S1 Promote Cyclopolymerization Cause->S1 Outcome Soluble Polymer S1->Outcome S1->Outcome S2 Low Temperature S2->Outcome S2->Outcome S3 Ziegler-Natta Catalysts S3->Outcome S3->Outcome S4 Low Monomer Concentration S4->Outcome S4->Outcome

References

Technical Support Center: Poly(2,5-Dimethyl-1,5-hexadiene) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of poly(2,5-dimethyl-1,5-hexadiene).

Frequently Asked Questions (FAQs)

Q1: Why is my poly(this compound) sample soluble in non-polar solvents like heptane, even though it's a polymer?

A1: The solubility of poly(this compound) in non-polar solvents such as heptane, dichloroethane, and ether is a known characteristic. This is attributed to the polymer's structure, which is primarily composed of saturated carbocyclic rings formed through an intra-intermolecular polymerization mechanism, also known as cyclopolymerization.[1] This process minimizes the presence of double bonds in the polymer backbone, resulting in a less rigid and more soluble structure compared to polymers with significant unsaturation.

Q2: My infrared (IR) spectrum of poly(this compound) shows a very low intensity for the carbon-carbon double bond (C=C) stretching peak. Did the polymerization fail?

A2: Not necessarily. A low intensity of the C=C stretching peak is a strong indicator that the polymerization has proceeded via the desired cyclopolymerization pathway.[1] In this mechanism, the pendant double bonds of the this compound monomer react intramolecularly to form cyclic structures within the polymer chain. Therefore, a low residual double bond content is expected and is often a sign of successful cyclopolymerization.

Q3: I am struggling to determine the microstructure of my polymer. What are the key challenges and how can I address them?

A3: A primary challenge in characterizing the microstructure of poly(this compound) is determining the stereochemistry of the cyclic repeating units (e.g., cis- and trans-isomers of the 1,1,4-trimethylcyclohexane (B1583164) rings). This requires high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR. The chemical shifts of the carbons in the cyclic units will be sensitive to their spatial arrangement. For analogous cyclopolymers, detailed 13C NMR studies have been used to differentiate between cis and trans ring structures.[2] It is advisable to use a high-field NMR spectrometer and consider two-dimensional NMR techniques (like COSY and HSQC) to aid in the assignment of complex spectra.

Q4: My Gel Permeation Chromatography (GPC) results for molecular weight are inconsistent. What could be the issue?

A4: Inconsistencies in GPC results can arise from several factors. Firstly, ensure complete dissolution of the polymer in the GPC eluent. Given its solubility in non-polar solvents, eluents like tetrahydrofuran (B95107) (THF) or toluene (B28343) should be suitable. Secondly, the choice of calibration standards is crucial. If using conventional calibration with polystyrene standards, the hydrodynamic volume of your polymer may differ significantly, leading to inaccurate molecular weight estimations. Consider using universal calibration or, for more accurate results, a GPC system equipped with a light scattering detector (e.g., Multi-Angle Light Scattering, MALS) which can determine absolute molecular weight without the need for column calibration with polymer standards.

Troubleshooting Guides

Problem 1: Poor Solubility of the Polymer
Symptom Possible Cause Suggested Solution
Polymer does not fully dissolve in common solvents like THF or toluene.Cross-linking: Undesired side reactions during polymerization can lead to cross-linked, insoluble material.- Review your polymerization conditions. High monomer concentration or certain catalyst systems can promote cross-linking.- Try a wider range of solvents, including chlorinated solvents like dichloromethane (B109758) or chloroform.- Perform a Soxhlet extraction to separate the soluble fraction for analysis.
The solution is hazy or contains gel particles.Incomplete Cyclization: A higher degree of residual double bonds can lead to lower solubility.- Re-evaluate your catalyst system and reaction conditions to favor cyclopolymerization.- Confirm the low double bond content using IR or NMR spectroscopy.
Problem 2: Ambiguous NMR Spectra
Symptom Possible Cause Suggested Solution
Overlapping peaks in the 1H or 13C NMR spectrum, making assignment difficult.Complex Microstructure: Presence of various stereoisomers (cis/trans rings) and regioisomers.- Use a higher field NMR spectrometer (e.g., 500 MHz or above) to improve spectral resolution.- Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity between protons and carbons.- Compare your spectra with published data for analogous cyclopolymers, such as those derived from 1,5-hexadiene (B165246) or similar monomers.[2]
Broad peaks in the spectrum.High Molecular Weight or Polydispersity: Can lead to line broadening.- Ensure the sample is fully dissolved and the solution is not too viscous.- Correlate NMR data with GPC results to understand the molecular weight distribution.
Problem 3: Inaccurate Molecular Weight Determination
Symptom Possible Cause Suggested Solution
GPC results show a very broad or multimodal distribution.Complex Polymerization Kinetics: The polymerization process may have multiple active species or termination pathways.- Analyze the polymerization kinetics by taking samples at different time intervals.- Fractionate the polymer sample to analyze the molecular weight of different fractions.
Discrepancy between expected and measured molecular weight.Inappropriate GPC Calibration: The hydrodynamic volume of poly(this compound) may differ significantly from polystyrene standards.- Use a GPC system with a light scattering (MALS) or viscometry detector for absolute molecular weight determination.- If using conventional calibration, use a broad standard calibration to minimize errors.

Experimental Protocols

Protocol 1: 13C NMR for Microstructure Analysis
  • Sample Preparation: Dissolve 20-30 mg of the purified poly(this compound) in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₂D₂Cl₄) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher.

    • Experiment: 13C{1H} (proton-decoupled carbon).

    • Pulse Angle: 30-45° to ensure quantitative analysis.

    • Relaxation Delay (d1): 5-10 seconds to allow for full relaxation of all carbon nuclei, especially quaternary carbons.

    • Number of Scans: Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply an appropriate line broadening factor (e.g., 1-2 Hz).

    • Phase and baseline correct the spectrum.

    • Integrate the peaks corresponding to the different carbon environments.

  • Analysis:

    • Assign the peaks based on expected chemical shifts for saturated cyclic hydrocarbons.

    • Compare the number and relative intensities of the peaks to theoretical models for different stereoisomers (cis/trans).

Protocol 2: GPC with Multi-Angle Light Scattering (MALS) for Absolute Molecular Weight
  • System Preparation:

    • Mobile Phase: HPLC-grade THF or toluene.

    • Columns: A set of columns suitable for the expected molecular weight range of the polymer.

    • Detectors: Refractive Index (RI) and MALS detectors.

  • Sample Preparation:

    • Prepare a stock solution of the polymer in the mobile phase at a concentration of approximately 1-2 mg/mL.

    • Filter the solution through a 0.2 µm PTFE filter before injection.

  • GPC-MALS Analysis:

    • Inject the filtered sample onto the GPC system.

    • Collect the data from both the RI and MALS detectors.

  • Data Analysis:

    • Use the MALS software to perform the data analysis.

    • Determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) from the light scattering and concentration data.

Data Presentation

Table 1: Expected 13C NMR Chemical Shift Ranges for Poly(this compound) Microstructures
Carbon Type Expected Chemical Shift Range (ppm) Notes
Quaternary Carbons in Ring30 - 50Sensitive to cis/trans isomerism.
CH₂ in Ring25 - 45Multiple peaks expected due to different ring conformations and stereoisomers.
CH in Ring35 - 55May show complex splitting patterns.
Methyl Groups15 - 30Can be sensitive to the local stereochemistry.
Residual Vinyl C=C110 - 150Expected to be of very low intensity.

Note: These are estimated ranges and may vary depending on the solvent and specific polymer microstructure.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis monomer 2,5-Dimethyl- 1,5-hexadiene polymerization Polymerization monomer->polymerization catalyst Catalyst (e.g., Lewis Acid) catalyst->polymerization polymer Poly(2,5-dimethyl- 1,5-hexadiene) polymerization->polymer solubility Solubility Test polymer->solubility gpc GPC-MALS polymer->gpc nmr NMR Spectroscopy polymer->nmr thermal Thermal Analysis (DSC/TGA) polymer->thermal mw_dist Molecular Weight Distribution gpc->mw_dist microstructure Microstructure (cis/trans) nmr->microstructure thermal_props Thermal Properties thermal->thermal_props

Caption: Experimental workflow for synthesis and characterization.

troubleshooting_logic cluster_solubility Solubility Problem cluster_nmr NMR Problem cluster_gpc GPC Problem start Characterization Issue insoluble Insoluble Polymer start->insoluble broad_peaks Broad/Overlapping Peaks start->broad_peaks inaccurate_mw Inaccurate MW start->inaccurate_mw check_crosslinking Check for Cross-linking insoluble->check_crosslinking change_solvent Use Stronger Solvent check_crosslinking->change_solvent No high_field_nmr Use High-Field NMR broad_peaks->high_field_nmr two_d_nmr Perform 2D NMR high_field_nmr->two_d_nmr use_mals Use MALS Detector inaccurate_mw->use_mals universal_cal Universal Calibration inaccurate_mw->universal_cal

Caption: Troubleshooting logical relationships.

References

Technical Support Center: Polymer Molecular Weight Control for 2,5-Dimethyl-1,5-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the control of polymer molecular weight during the polymerization of 2,5-dimethyl-1,5-hexadiene.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to control the molecular weight of polymers derived from this compound?

A1: The molecular weight of poly(this compound) can be controlled through several key experimental parameters:

  • Initiator Concentration: Generally, a higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[1][2]

  • Monomer Concentration: The ratio of monomer to initiator is a critical factor. A higher monomer-to-initiator ratio typically results in higher molecular weight polymers.

  • Temperature: Polymerization temperature can affect the rates of initiation, propagation, and termination, thereby influencing the final molecular weight.

  • Living Polymerization Techniques: Methods like living anionic or living Ziegler-Natta polymerization offer precise control over molecular weight and can produce polymers with a narrow molecular weight distribution.[5][6]

Q2: How does a chain transfer agent (CTA) work to control molecular weight?

Q3: I am observing a broad molecular weight distribution (high polydispersity index - PDI). What are the possible causes and solutions?

A3: A high PDI can be caused by several factors:

  • Chain Transfer Reactions: Uncontrolled chain transfer to monomer, solvent, or polymer can lead to a broad distribution of chain lengths.

  • Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains will be formed throughout the polymerization process, resulting in a wide range of molecular weights.

  • Temperature Gradients: Poor heat dissipation in the reaction vessel can create temperature gradients, leading to different polymerization rates and, consequently, a broader PDI.

  • Multiple Active Species: The presence of different types of active centers in some catalytic systems can also broaden the molecular weight distribution.

Solutions:

  • Optimize Initiator/Catalyst: Select an initiator or catalyst system known for controlled polymerization.

  • Consider Living Polymerization: Techniques like living polymerization are specifically designed to produce polymers with a narrow PDI.[5][6][7]

  • Ensure Homogeneous Reaction Conditions: Maintain uniform temperature and efficient stirring throughout the polymerization.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Molecular weight is consistently too high. Initiator concentration is too low.Increase the concentration of the initiator.
Absence of a chain transfer agent.Introduce a suitable chain transfer agent (e.g., a thiol) into the reaction mixture.
Reaction temperature is too low.Increase the reaction temperature to potentially increase termination or chain transfer rates.
Molecular weight is consistently too low. Initiator concentration is too high.Decrease the concentration of the initiator.
High concentration of chain transfer agent.Reduce the concentration of the chain transfer agent or select one with a lower chain transfer constant.
Presence of impurities that act as chain transfer agents.Purify the monomer and solvent to remove any unwanted impurities.
Bimodal molecular weight distribution. Inconsistent initiation or presence of multiple active sites.Ensure rapid and uniform mixing of the initiator at the start of the reaction. Consider using a catalyst system with a single type of active site.
Significant changes in reaction conditions during polymerization.Maintain stable temperature and monomer concentration throughout the experiment.

Data Presentation: Quantitative Effects on Molecular Weight

Table 1: Effect of Initiator Concentration on Polymer Molecular Weight

Initiator:Monomer RatioNumber Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI) (Mw/Mn)
1:10055,000115,5002.1
1:200105,000220,5002.1
1:500240,000516,0002.15

Note: These are representative data to illustrate the trend. Actual results may vary based on specific reaction conditions.

Table 2: Effect of Chain Transfer Agent (CTA) Concentration on Polymer Molecular Weight

CTA:Monomer RatioNumber Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI) (Mw/Mn)
0150,000315,0002.1
1:100085,000170,0002.0
1:50050,00097,5001.95

Note: These are representative data to illustrate the trend. Actual results may vary based on the specific CTA and other reaction conditions.

Experimental Protocols

Protocol 1: Free Radical Polymerization of this compound

  • Monomer Purification: Purify this compound by passing it through a column of activated basic alumina (B75360) to remove inhibitors.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Reagent Addition: Under a nitrogen atmosphere, add the desired amount of purified this compound and solvent (e.g., toluene). If using a chain transfer agent, add it at this stage.

  • Initiation: Heat the solution to the desired reaction temperature (e.g., 70°C). Add the initiator (e.g., AIBN or benzoyl peroxide) dissolved in a small amount of solvent.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 4-24 hours) under a nitrogen atmosphere with continuous stirring.

  • Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent such as cold methanol.

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven until a constant weight is achieved.

  • Characterization: Characterize the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-Up & Analysis Purification Monomer & Solvent Purification Setup Reaction Vessel Setup Purification->Setup Reagents Add Monomer, Solvent, CTA Setup->Reagents Initiation Heat & Add Initiator Reagents->Initiation Polymerize Polymerization (Stirring, N2) Initiation->Polymerize Precipitation Precipitate in Non-Solvent Polymerize->Precipitation Drying Filter & Dry Polymer Precipitation->Drying Analysis GPC Analysis (Mn, Mw, PDI) Drying->Analysis

Caption: Workflow for the polymerization of this compound.

Molecular_Weight_Control cluster_increase Increase Molecular Weight cluster_decrease Decrease Molecular Weight MW Target Molecular Weight Inc_Monomer Increase [Monomer] MW->Inc_Monomer Higher Target Dec_Initiator Decrease [Initiator] MW->Dec_Initiator Higher Target Dec_CTA Decrease [CTA] MW->Dec_CTA Higher Target Dec_Monomer Decrease [Monomer] MW->Dec_Monomer Lower Target Inc_Initiator Increase [Initiator] MW->Inc_Initiator Lower Target Inc_CTA Increase [CTA] MW->Inc_CTA Lower Target

Caption: Relationship between reaction parameters and polymer molecular weight.

References

Minimizing impurities in the synthesis of 2,5-Dimethyl-1,5-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2,5-dimethyl-1,5-hexadiene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common method of reductive coupling of methallyl halides (e.g., methallyl chloride or bromide) via a Grignard reagent.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Grignard Reagent Formation: Presence of moisture or oxygen in the reaction setup. 2. Side Reactions: Wurtz-type coupling of unreacted methallyl halide. 3. Inefficient Homocoupling: Suboptimal reaction temperature or catalyst (if used).1. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Add the methallyl halide slowly to the magnesium turnings to maintain a controlled reaction rate and minimize side reactions. 3. For the coupling step, experiment with different temperatures (e.g., refluxing THF) and consider the use of a catalyst like silver(I) salts to promote homocoupling.
Presence of Isobutylene as a Major Byproduct Reduction of the Methallyl Grignard Reagent: The Grignard reagent can act as a reducing agent, abstracting a proton from any available source (e.g., trace water, acidic impurities).Rigorously dry all solvents and reagents. Ensure the inert atmosphere is maintained throughout the reaction.
Formation of Isomeric Impurities (e.g., 2,5-Dimethyl-2,4-hexadiene) Isomerization during Reaction or Workup: Acidic conditions during the workup or high reaction temperatures can cause isomerization of the double bonds to the more stable conjugated system.Use a neutral or slightly basic workup (e.g., saturated aqueous ammonium (B1175870) chloride followed by water). Purify the product via distillation at the lowest possible temperature.
Presence of High-Boiling Point Residues Polymerization: Cationic or radical polymerization of the starting material or product, potentially initiated by acidic impurities or high temperatures.Maintain a clean reaction setup and use purified reagents. Avoid excessively high temperatures during the reaction and distillation. The use of a radical inhibitor (e.g., BHT) in small amounts during distillation can be considered.
Reaction Fails to Initiate Inactive Magnesium: The surface of the magnesium turnings may be oxidized. Insufficient Initiator: Lack of an initiator to start the Grignard reaction.1. Activate the magnesium turnings by grinding them in a dry mortar and pestle or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909). 2. Add a small amount of pre-formed Grignard reagent to initiate the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the reductive coupling of a methallyl halide, such as methallyl chloride or methallyl bromide. This is typically achieved by first forming the methallyl Grignard reagent (methallylmagnesium halide) by reacting the methallyl halide with magnesium metal in an anhydrous ether solvent, followed by the homocoupling of the Grignard reagent.

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: Common impurities include:

  • Isobutylene: Formed from the reduction of the methallyl Grignard reagent.

  • 2,5-Dimethyl-2,4-hexadiene: The more stable, conjugated isomer of the desired product, which can form under acidic conditions or at high temperatures.

  • Unreacted Methallyl Halide: If the reaction does not go to completion.

  • Higher Molecular Weight Coupling Products: From side reactions.

  • Solvent and Drying Agent Residues: From the workup and purification steps.

Q3: How can I detect and quantify the impurities in my product?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for separating and identifying volatile impurities. The relative peak areas in the gas chromatogram can provide an estimate of the purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for identifying the main product and any significant impurities by comparing the spectra to known standards.

Q4: What is the role of an inert atmosphere in this synthesis?

A4: An inert atmosphere (typically nitrogen or argon) is critical for two main reasons. Firstly, Grignard reagents are highly reactive towards oxygen, which would lead to the formation of undesired oxygenated byproducts and reduce the yield of the desired product. Secondly, Grignard reagents are strong bases and will react with water; therefore, a dry, inert atmosphere prevents their decomposition.

Q5: Can I use a different metal for the reductive coupling?

A5: Yes, other metals can be used. For instance, a Wurtz-type reaction using sodium metal can also produce this compound from methallyl halides. However, Wurtz reactions are often less selective and can lead to a higher proportion of side products. Barbier-type reactions, where the organometallic reagent is formed in situ in the presence of the coupling partner, using metals like zinc, are another alternative.

Experimental Protocols

Synthesis of this compound via Grignard Reagent Homocoupling

This protocol is a representative procedure. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • Magnesium turnings

  • Methallyl chloride (or bromide)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (crystal) or 1,2-dibromoethane (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard glassware for anhydrous reactions (e.g., three-neck round-bottom flask, condenser, dropping funnel)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

Part 1: Formation of Methallylmagnesium Chloride

  • Preparation: Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inlet for inert gas. Flame-dry the apparatus under vacuum and cool under a stream of inert gas.

  • Charging the Flask: Add magnesium turnings (1.2 equivalents) to the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

  • Initiation: Add a small portion of a solution of methallyl chloride (1 equivalent) in anhydrous diethyl ether or THF via the dropping funnel. The reaction should start, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary.

  • Addition: Once the reaction has initiated, add the remaining methallyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Part 2: Homocoupling and Workup

  • Coupling: While this reaction can proceed without a catalyst, the addition of a catalytic amount of silver(I) bromide (AgBr) or other suitable coupling catalyst can improve the yield of the homocoupled product. The reaction mixture is typically refluxed for several hours.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation. This compound has a boiling point of approximately 114-116 °C.

Visualizations

Reaction Scheme and Potential Side Reactions

Synthesis_and_Impurities Synthesis of this compound and Formation of Key Impurities cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation Pathways Methallyl Halide Methallyl Halide Methallyl Grignard Methallyl Grignard Methallyl Halide->Methallyl Grignard + Mg / Anhydrous Ether Wurtz_Coupling_Product Higher Alkanes/Alkenes Methallyl Halide->Wurtz_Coupling_Product + Na (if present as impurity) Mg Mg This compound This compound Methallyl Grignard->this compound Homocoupling Isobutylene Isobutylene Methallyl Grignard->Isobutylene + H+ (from trace water) 2,5-Dimethyl-2,4-hexadiene 2,5-Dimethyl-2,4-hexadiene This compound->2,5-Dimethyl-2,4-hexadiene Isomerization (Acid/Heat)

Caption: Main synthesis pathway and potential side reactions leading to impurities.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start Grignard Formation Grignard Formation Start->Grignard Formation Methallyl Halide + Mg Homocoupling Homocoupling Grignard Formation->Homocoupling Quenching Quenching Homocoupling->Quenching aq. NH4Cl Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Anhydrous MgSO4 Distillation Distillation Drying->Distillation Analysis Analysis Distillation->Analysis GC-MS, NMR

Caption: General experimental workflow for the synthesis and purification.

Validation & Comparative

A Comparative Analysis of 2,5-Dimethyl-1,5-hexadiene and 1,5-hexadiene in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the polymerization behavior, performance, and resulting polymer properties of 2,5-Dimethyl-1,5-hexadiene and 1,5-hexadiene (B165246).

The polymerization of non-conjugated dienes is a cornerstone of advanced polymer synthesis, enabling the creation of unique macromolecular architectures with cyclic units integrated into the polymer backbone. This guide provides a comparative study of two such dienes: 1,5-hexadiene and its substituted analogue, this compound. The introduction of methyl groups at the 2 and 5 positions significantly influences the polymerization behavior and the properties of the resulting polymers. This document outlines the key differences in their polymerization using various catalytic systems, supported by available experimental data, detailed protocols, and mechanistic diagrams.

Introduction to the Monomers

1,5-Hexadiene is a well-studied α,ω-diene known to undergo cyclopolymerization to produce poly(methylene-1,3-cyclopentane). This process, facilitated by Ziegler-Natta and metallocene catalysts, results in a polymer with a saturated backbone containing five-membered rings. In contrast, this compound, with its tertiary carbons at the allylic positions, exhibits different reactivity, particularly favoring cationic polymerization pathways, which also leads to a cyclized polymer structure.

Comparative Polymerization Performance

Polymerization of 1,5-Hexadiene

1,5-Hexadiene is readily polymerized using coordination catalysts. Metallocene catalysts, in particular, have been shown to be highly effective for the cyclopolymerization of 1,5-hexadiene, yielding poly(methylene-1,3-cyclopentane) with varying microstructures (cis/trans ratios of the cyclopentane (B165970) rings) depending on the catalyst and reaction conditions.

Table 1: Performance Data for 1,5-Hexadiene Polymerization

Catalyst SystemCo-catalystPolymerization Temperature (°C)Polymer Yield (%)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Polymer Microstructure
rac-(EBI)Zr(NMe2)2[Ph3C][B(C6F5)4] / Al(i-Bu)320High--trans-diisotactic rich
Me2C(Cp)(Flu)ZrMe2[Ph3C][B(C6F5)4] / Al(i-Bu)320Moderate--trans-diisotactic rich
Cp*2ZrMe2[Ph3C][B(C6F5)4] / Al(i-Bu)320Low--cis-atactic

Note: Specific quantitative values for yield and molecular weight were not consistently reported in the compared abstracts; hence, qualitative descriptions are used. The focus of these studies was often on the stereospecificity of the polymerization.

Polymerization of this compound

Research on the polymerization of this compound is less extensive compared to its unsubstituted counterpart. The available literature primarily focuses on its cationic polymerization. Studies indicate that catalysts like boron trifluoride and titanium tetrachloride can initiate the polymerization of this compound, leading to soluble polymers with a low content of double bonds. This suggests an intra-intermolecular growth reaction, characteristic of cyclopolymerization.[1]

Table 2: Performance Data for this compound Polymerization

Catalyst SystemSolventPolymerization Temperature (°C)Polymer Characteristics
Boron TrifluorideHeptane (B126788), Dichloroethane-78 to 20Soluble, low double bond content
Titanium TetrachlorideHeptane, Dichloroethane-78 to 20Soluble, low double bond content

Note: Quantitative data on yield, molecular weight, and PDI are not detailed in the available abstracts for the cationic polymerization of this compound.

Thermal Properties of the Resulting Polymers

The thermal properties of the polymers derived from these two dienes are influenced by their distinct microstructures.

Table 3: Thermal Properties of Polymers

MonomerPolymer NameGlass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)
1,5-HexadienePoly(methylene-1,3-cyclopentane)-Varies with microstructure (e.g., up to 120-130°C for some crystalline forms)
This compoundPoly(this compound)Not ReportedNot Reported

Note: The melting temperature of poly(methylene-1,3-cyclopentane) is highly dependent on its stereoregularity. Data for the thermal properties of poly(this compound) is not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the polymerization of these dienes are provided below as representative examples based on the literature.

Metallocene-Catalyzed Cyclopolymerization of 1,5-Hexadiene

Objective: To synthesize poly(methylene-1,3-cyclopentane) via cyclopolymerization of 1,5-hexadiene using a metallocene catalyst.

Materials:

  • Metallocene catalyst (e.g., rac-Et(Ind)2ZrCl2)

  • Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

  • 1,5-Hexadiene (purified and dried)

  • Toluene (B28343) (anhydrous)

  • Methanol (B129727)

  • Hydrochloric acid

Procedure:

  • A flame-dried Schlenk flask is charged with anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

  • The desired amount of 1,5-hexadiene is added to the flask.

  • The solution is brought to the desired reaction temperature (e.g., 20°C).

  • The MAO solution is added to the flask via syringe, followed by the metallocene catalyst solution in toluene.

  • The reaction mixture is stirred for a specified period (e.g., 1-24 hours).

  • The polymerization is quenched by the addition of methanol containing a small amount of hydrochloric acid.

  • The precipitated polymer is collected by filtration, washed extensively with methanol, and dried in a vacuum oven to a constant weight.

Cationic Polymerization of this compound

Objective: To synthesize poly(this compound) via cationic polymerization.

Materials:

  • Lewis acid catalyst (e.g., Boron trifluoride etherate or Titanium tetrachloride)

  • This compound (purified and dried)

  • Anhydrous solvent (e.g., heptane or dichloroethane)

  • Methanol

Procedure:

  • A flame-dried reaction vessel is charged with the anhydrous solvent and cooled to the desired temperature (e.g., -78°C) under an inert atmosphere.

  • The purified this compound is added to the vessel.

  • The Lewis acid catalyst is added dropwise to initiate the polymerization.

  • The reaction is allowed to proceed for a set time, during which the viscosity of the solution may increase.

  • The polymerization is terminated by the addition of methanol.

  • The polymer is precipitated in a large volume of a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Mechanistic Pathways and Logical Relationships

The polymerization of these dienes proceeds through distinct mechanisms, which can be visualized to understand the formation of the resulting polymer structures.

Cyclopolymerization of 1,5-Hexadiene

The generally accepted mechanism for the cyclopolymerization of 1,5-dienes involves a coordinated insertion of one of the double bonds into the metal-alkyl bond of the catalyst, followed by an intramolecular cyclization step where the pendant double bond inserts into the same metal-carbon bond. This is followed by the intermolecular addition of the next monomer unit.

G Monomer 1,5-Hexadiene Coordination Monomer Coordination Monomer->Coordination Catalyst Active Catalyst [M]-R Catalyst->Coordination Insertion First Double Bond Insertion Coordination->Insertion Cyclization Intramolecular Cyclization Insertion->Cyclization Propagation Intermolecular Propagation Cyclization->Propagation Next Monomer Propagation->Insertion Polymer Poly(methylene-1,3-cyclopentane) Propagation->Polymer

Caption: Cyclopolymerization mechanism of 1,5-hexadiene.

Cationic Cyclopolymerization of this compound

In cationic polymerization, the initiation involves the formation of a carbocation from the monomer by the action of a Lewis acid. This is followed by an intramolecular cyclization to form a more stable tertiary carbocation within a five-membered ring, which then propagates by adding to another monomer molecule.

G Monomer 2,5-Dimethyl- 1,5-hexadiene Initiation Carbocation Formation Monomer->Initiation Initiator Lewis Acid Initiator Initiator->Initiation Cyclization Intramolecular Cyclization Initiation->Cyclization Propagation Intermolecular Propagation Cyclization->Propagation Next Monomer Propagation->Cyclization Polymer Cyclized Polymer Propagation->Polymer

Caption: Cationic cyclopolymerization of this compound.

Summary and Conclusion

The comparison between 1,5-hexadiene and this compound reveals significant differences in their polymerization behavior, primarily dictated by the methyl substituents in the latter.

  • 1,5-Hexadiene is effectively polymerized by Ziegler-Natta and metallocene catalysts via a cyclopolymerization mechanism, yielding poly(methylene-1,3-cyclopentane). The microstructure and properties of the resulting polymer can be controlled by the choice of catalyst.

  • This compound preferentially undergoes cationic polymerization, also resulting in a cyclized polymer structure. The presence of the methyl groups likely stabilizes the carbocation intermediates, favoring this pathway.

Further research is required to explore the polymerization of this compound with coordination catalysts to enable a more direct comparison of its reactivity with 1,5-hexadiene. Additionally, a detailed characterization of the thermal and mechanical properties of poly(this compound) would be invaluable for identifying potential applications for this polymer. This guide provides a foundational understanding for researchers interested in the synthesis and properties of polymers derived from these non-conjugated dienes.

References

Performance comparison of polymers derived from different diene monomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Polymers Derived from Diene Monomers

An in-depth analysis of the performance characteristics of synthetic elastomers derived from 1,3-butadiene, 2-methyl-1,3-butadiene (isoprene), and 2-chloro-1,3-butadiene (chloroprene). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental property differences imparted by the monomer structure.

The polymerization of conjugated dienes yields elastomers with diverse properties tailored for a wide range of applications. The subtle differences in the monomer—a hydrogen, a methyl group, or a chlorine atom at the second carbon—result in significant variations in the final polymer's mechanical, thermal, and chemical performance. This guide provides a comparative overview of three of the most significant diene-based polymers: Polybutadiene (BR), Polyisoprene (IR), and Polychloroprene (CR).

Quantitative Performance Comparison

The performance of these polymers can vary based on the specific grade, formulation, and vulcanization process. The following table summarizes typical quantitative data for key performance indicators.

PropertyPolybutadiene (BR)Polyisoprene (IR)Polychloroprene (CR / Neoprene®)Test Method
Tensile Strength 10 - 20 MPa3.5 - 24 MPa3.5 - 20.7 MPa[1]ASTM D412
Elongation at Break 450 - 550%[2][3]300 - 900%[4]100 - 800%ASTM D412
Hardness (Shore A) 40 - 90[2]30 - 95[4]20 - 95[1]ASTM D2240
Glass Transition Temp. (Tg) -90°C to -107°C[5][6]~ -70°C~ -40°CDSC / DMA
Abrasion Resistance ExcellentGood to Excellent[4][7]Very Good to Excellent-
Resilience / Rebound Excellent[8]Excellent[4][7]Fair to Good-
Ozone & Weather Resistance Poor[2][8]Poor[4]Good to Excellent[9]-
Oil & Fuel Resistance Poor[2][8][10]Poor[4][10]Moderate to Good[10][11]ASTM D471
Flame Resistance Poor[8]Fair to Good[4]Fair to Good-
Logical Relationship Diagram

The following diagram illustrates the relationship between the diene monomers, the resulting polymers, and their key performance characteristics.

G cluster_monomers Diene Monomers cluster_polymers Resulting Polymers cluster_properties Key Performance Areas M1 1,3-Butadiene P1 Polybutadiene (BR) M1->P1 M2 Isoprene (2-methyl-1,3-butadiene) P2 Polyisoprene (IR) M2->P2 M3 Chloroprene (2-chloro-1,3-butadiene) P3 Polychloroprene (CR) M3->P3 Prop1 Mechanical Properties P1->Prop1 Excellent Abrasion Excellent Resilience Prop2 Thermal Properties P1->Prop2 Excellent Low Temp. Flexibility (Low Tg) Prop3 Chemical & Environmental Resistance P1->Prop3 Poor Ozone/Oil Resistance P2->Prop1 High Tensile Strength Excellent Tear Resistance P2->Prop2 Good Low Temp. Properties P2->Prop3 Poor Ozone/Oil Resistance P3->Prop1 Good All-Round Mechanical Balance P3->Prop2 Moderate Low Temp. Properties P3->Prop3 Good Ozone/Oil Resistance Good Flame Resistance

Caption: Relationship between diene monomers, polymers, and key properties.

Experimental Protocols

The data presented in this guide is typically generated using standardized testing methods. Below are summaries of the key experimental protocols.

Tensile Properties (ASTM D412)

This test is performed to determine the tensile strength and ultimate elongation of vulcanized rubber and thermoplastic elastomers.[12][13]

  • Principle: A specimen is subjected to a uniaxial tensile force at a constant rate until it ruptures.[12] The force required to stretch the specimen and the elongation at the point of failure are measured.

  • Apparatus: A universal testing machine (tensile tester) equipped with suitable grips and a load cell is used.[14]

  • Specimen Preparation: Test specimens are typically cut from a sheet of the material into a standardized "dumbbell" or "dog-bone" shape using a die.[12][14] The thickness of the narrow section is measured precisely at three points.[12]

  • Procedure:

    • The specimen is securely mounted in the grips of the tensile tester, ensuring proper alignment to avoid angular stress.[12][15]

    • The machine pulls the specimen at a constant crosshead speed, typically 500 ± 50 mm/min, until the specimen fails.[12][16]

    • The force exerted on the specimen and its elongation are continuously recorded throughout the test.

  • Data Derived: Key properties calculated include tensile strength (the maximum stress applied before rupture), ultimate elongation (the percentage increase in length at rupture), and tensile stress at a specific elongation.[12]

Hardness (ASTM D2240)

This method measures the indentation hardness of materials, commonly referred to as Durometer or Shore hardness.[17][18][19]

  • Principle: The test measures the depth of penetration of a specific indenter into the material under a defined force.[17][19] The hardness is inversely related to the penetration depth.[20]

  • Apparatus: A durometer, which consists of a calibrated spring, an indenter, and a dial or digital display. The Shore A scale is used for softer elastomers.[17]

  • Procedure:

    • The test specimen is placed on a hard, flat surface. The material should have a minimum thickness, often 6.4 mm (specimens can be stacked if necessary).[17]

    • The durometer is held perpendicular to the surface, and the indenter is pressed firmly into the specimen until the presser foot makes full contact.[18]

    • The hardness value is read from the display within one second of firm contact.[17][18]

Resistance to Liquids (ASTM D471)

This standard is used to evaluate the ability of rubber to withstand the effect of liquids such as oils, fuels, and chemicals.[21][22][23]

  • Principle: Changes in mass, volume, hardness, and tensile properties of a rubber specimen are measured after immersion in a test liquid for a specified time and temperature.[21][22][23]

  • Procedure:

    • The initial properties (weight, volume, hardness, etc.) of the test specimens are measured.[24]

    • The specimens are fully immersed in the test liquid within a container.[24]

    • The container is placed in an oven at a controlled temperature for a specified duration (e.g., 24, 72, or 168 hours).[22][24]

    • After immersion, the specimens are removed, cooled, wiped dry, and their final properties are measured.[24]

  • Data Derived: The results are typically reported as the percentage change in volume, mass, hardness, and mechanical properties.[21][22]

Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

DSC is a primary technique used to measure the glass transition temperature (Tg), which is a critical thermal property of polymers.[25][26]

  • Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[27] The glass transition is detected as a stepwise change in the heat capacity of the material, which appears as a shift in the DSC baseline.[25][28]

  • Apparatus: A Differential Scanning Calorimeter.

  • Procedure:

    • A small, weighed sample of the polymer is placed in a sample pan (e.g., aluminum). An empty pan is used as a reference.[27]

    • The sample and reference are heated at a controlled, constant rate (e.g., 10°C/min).[25][27]

    • The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

    • The Tg is typically determined from the midpoint of the step-like transition in the resulting heat flow curve.[27] A second heating run is often used for a clearer measurement after erasing the material's prior thermal history.[27]

References

Validating the Structure of Poly(2,5-Dimethyl-1,5-hexadiene) via Nuclear Magnetic Resonance Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of polymers is paramount. This guide provides a comparative analysis utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to validate the structure of poly(2,5-dimethyl-1,5-hexadiene), contrasting it with its monomer precursor. Detailed experimental protocols and supporting data are presented to ensure accurate and reproducible analysis.

The polymerization of this compound is a key example of cyclopolymerization, an intra-intermolecular process that yields a polymer with a saturated cyclic repeating unit. This mechanism is favored, particularly under cationic polymerization conditions, resulting in a polymer structure that is notably different from a simple linear addition product. NMR spectroscopy serves as a powerful and definitive tool to elucidate this transformation by tracking the disappearance of vinylic protons and carbons and the appearance of signals corresponding to the newly formed saturated cyclic structure.

Comparative NMR Data Analysis

The primary evidence for the successful cyclopolymerization of this compound is the significant difference observed in the ¹H and ¹³C NMR spectra of the monomer versus the polymer. The disappearance of signals associated with the double bonds of the monomer and the emergence of new signals in the aliphatic region of the polymer spectrum are indicative of the formation of the cyclic structure.

Compound ¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
This compound (Monomer) ~4.7 (s, 4H, =CH₂) ~2.1 (s, 4H, -CH₂-) ~1.7 (s, 6H, -CH₃)~145 (=C<) ~110 (=CH₂) ~40 (-CH₂-) ~22 (-CH₃)
Poly(this compound) (Polymer) Absence of signals around 4.7 ppm. Broad signals in the aliphatic region (typically 0.8 - 2.5 ppm) corresponding to the protons of the saturated cyclic methylene (B1212753) and methyl groups.Absence of signals in the vinylic region (110-145 ppm). New signals in the aliphatic region corresponding to the carbons of the saturated cyclic structure.

Note: The exact chemical shifts for the polymer may vary depending on the solvent, temperature, and the specific catalyst used in the synthesis.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data for structural validation.

Sample Preparation
  • Monomer: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Polymer: Dissolve 20-30 mg of the purified poly(this compound) in 0.6-0.8 mL of a suitable deuterated solvent. The choice of solvent may depend on the polymer's solubility.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set a spectral width that encompasses the expected chemical shift range (e.g., -1 to 10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width appropriate for carbon nuclei (e.g., 0 to 200 ppm).

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Workflow for Structural Validation

The logical workflow for validating the structure of poly(this compound) using NMR is depicted below. This process highlights the key steps from monomer analysis to the final structural confirmation of the polymer.

G cluster_0 Monomer Analysis cluster_1 Polymerization cluster_2 Polymer Analysis cluster_3 Structural Validation Monomer_NMR Acquire ¹H and ¹³C NMR of This compound Monomer_Signals Identify Vinylic Signals (~4.7 ppm in ¹H, 110-145 ppm in ¹³C) Monomer_NMR->Monomer_Signals Polymerization Synthesize Poly(this compound) (e.g., via Cationic Polymerization) Comparison Compare Monomer and Polymer Spectra Monomer_Signals->Comparison Polymer_NMR Acquire ¹H and ¹³C NMR of the Polymer Polymerization->Polymer_NMR Polymer_Signals Analyze for Disappearance of Vinylic Signals and Appearance of Aliphatic Signals Polymer_NMR->Polymer_Signals Polymer_Signals->Comparison Confirmation Confirm Cyclopolymer Structure Comparison->Confirmation

Thermal properties of polymers from 2,5-Dimethyl-1,5-hexadiene vs. other polyolefins

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive overview of the thermal stability and transition temperatures of common polyolefins, providing valuable data for researchers, scientists, and drug development professionals. The thermal behavior of polymers is a critical factor in determining their processing conditions and end-use applications. This document summarizes key thermal properties and outlines the standard methodologies used for their determination.

Comparison of Thermal Properties

The following table summarizes the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td) of several common polyolefins. These values represent typical ranges found in the literature and can vary depending on factors such as molecular weight, crystallinity, and measurement conditions.

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td) (°C)
Poly(2,5-dimethyl-1,5-hexadiene) Data not availableData not availableData not available
Polyethylene (PE) -125 to -80[1]105 - 135[2]~450
Polypropylene (PP) -20 to 0160 - 170[2]328 - 410[3]
Polyisobutylene (PIB) -70 to -60Amorphous~350

Experimental Protocols

The thermal properties of polymers are primarily determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is used to determine the glass transition temperature (Tg) and the melting temperature (Tm).

Typical Experimental Protocol:

  • A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in an aluminum pan.

  • An empty pan is used as a reference.

  • The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).

  • The heat flow to the sample is monitored relative to the reference.

  • The glass transition is observed as a step-like change in the baseline of the DSC curve.

  • The melting point is observed as an endothermic peak on the DSC curve.

Thermogravimetric Analysis (TGA)

TGA is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. It is used to determine the decomposition temperature (Td) of the polymer.

Typical Experimental Protocol:

  • A small, accurately weighed sample of the polymer is placed in a TGA sample pan.

  • The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is recorded continuously as the temperature increases.

  • The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) or as the peak of the derivative of the weight loss curve.

Logical Workflow for Polymer Thermal Analysis

The following diagram illustrates the typical workflow for characterizing the thermal properties of a polymer using DSC and TGA.

G Polymer Thermal Property Analysis Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Results Sample Polymer Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC Heating/Cooling Cycle TGA Thermogravimetric Analysis (TGA) Sample->TGA Heating Ramp Tg Glass Transition Temperature (Tg) DSC->Tg Step in Heat Flow Tm Melting Temperature (Tm) DSC->Tm Endothermic Peak Td Decomposition Temperature (Td) TGA->Td Mass Loss Comparison Comparative Analysis Tg->Comparison Tm->Comparison Td->Comparison

Caption: Workflow for determining and comparing polymer thermal properties.

Structure-Property Relationships in Polyolefins

The thermal properties of polyolefins are intrinsically linked to their molecular structure. Key structural features that influence Tg, Tm, and Td include:

  • Chain Flexibility: More flexible polymer chains generally result in lower glass transition temperatures.

  • Side Groups: The size and nature of side groups can affect chain packing and mobility. Bulky side groups can increase Tg by restricting chain rotation.

  • Crystallinity: The ability of a polymer to crystallize significantly impacts its thermal properties. Crystalline regions have a distinct melting temperature (Tm), while amorphous regions exhibit a glass transition (Tg). Higher crystallinity generally leads to a higher melting point and greater thermal stability.

  • Intermolecular Forces: Stronger intermolecular forces, such as van der Waals forces, lead to higher melting and glass transition temperatures.

Due to the lack of available data for poly(this compound), a definitive analysis of its structure-property relationship in comparison to other polyolefins cannot be provided. However, based on its structure, it would be expected to undergo cyclopolymerization, leading to a polymer with cyclic repeating units. The rigidity of these cyclic structures would likely result in a higher glass transition temperature compared to linear polyolefins like polyethylene. Further experimental or computational studies are required to validate this hypothesis and provide specific thermal property data.

References

A Comparative Guide to the Mechanical Properties of Copolymers Containing 2,5-Dimethyl-1,5-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanical properties of copolymers incorporating 2,5-Dimethyl-1,5-hexadiene. Due to the limited direct experimental data on this specific copolymer, this guide establishes a baseline by presenting data from studies on copolymers containing the structurally similar 1,5-hexadiene (B165246). It further explores the anticipated effects of the dimethyl substitution on the mechanical performance based on established principles of polymer science. This guide is intended to inform material selection and development in applications demanding specific mechanical characteristics.

Introduction to this compound Copolymers

Copolymerization of olefins such as propylene (B89431) and ethylene (B1197577) with non-conjugated dienes like this compound offers a versatile method for modifying polymer microstructures and, consequently, their mechanical properties. A key feature of the polymerization of 1,5-dienes is the intramolecular cyclization, or cyclopolymerization, which introduces cyclic units into the polymer backbone. This structural modification can significantly impact the thermal and mechanical behavior of the resulting copolymer.

The presence of methyl groups on the this compound monomer is expected to further influence the copolymer's properties. These substitutions can affect chain packing, crystallinity, and the glass transition temperature, leading to unique mechanical profiles compared to copolymers with unsubstituted 1,5-hexadiene.

Comparative Mechanical Properties

The addition of methyl groups, as in this compound, is anticipated to have the following effects:

  • Increased Steric Hindrance: The methyl groups will increase steric hindrance along the polymer chain, which can restrict chain mobility and potentially lead to a higher glass transition temperature compared to copolymers with 1,5-hexadiene.

  • Reduced Crystallinity: The bulky methyl groups may disrupt the regular packing of polymer chains, leading to a decrease in the degree of crystallinity. This would likely result in a more amorphous material with potentially lower tensile strength and modulus but improved flexibility and impact strength.

  • Altered Mechanical Strength: The overall effect on tensile strength and modulus is a balance between the stiffening effect of the cyclic unit and the disruption of crystallinity by the methyl groups. It is plausible that at low incorporation levels, the stiffening effect dominates, while at higher concentrations, the reduction in crystallinity becomes more significant.

The following tables summarize the mechanical properties of propylene and ethylene copolymers with 1,5-hexadiene, which can be used as a baseline for comparison.

Table 1: Mechanical Properties of Propylene/1,5-Hexadiene Copolymers

Comonomer Content (mol%)Tensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Reference
0 (Homopolymer)1100 - 195026 - 35>50[3][4][5]
Low (qualitative)Decreases with increasing comonomer contentDecreases with increasing comonomer contentIncreases with increasing comonomer content[6]
High (qualitative)Significantly lower than homopolymerSignificantly lower than homopolymerSignificantly higher than homopolymer[6]

Table 2: Mechanical Properties of Ethylene/α-Olefin Copolymers (as a proxy for Ethylene/1,5-Hexadiene)

Comonomer (α-Olefin)Comonomer Content (mol%)Young's Modulus (MPa)Yield Strength (MPa)Elongation at Break (%)Reference
1-Hexene0 (Homopolymer)~200-1000~10-30>500[7][8]
1-Hexene5.51308.5600[9]
1-Octene0 (Homopolymer)~200-1000~10-30>500[10]
1-Octene3.218010.5700[10]

Note: The data for ethylene/α-olefin copolymers is provided as a general reference for the effect of comonomer incorporation on polyethylene (B3416737) properties.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and mechanical testing of polyolefin copolymers, based on common laboratory practices.

Copolymerization of Propylene and 1,5-Hexadiene (Illustrative)

Materials:

  • Propylene (polymerization grade)

  • 1,5-Hexadiene (purified)

  • Toluene (B28343) (anhydrous)

  • Metallocene catalyst (e.g., rac-Et(Ind)2ZrCl2)

  • Methylaluminoxane (MAO) solution in toluene

Procedure:

  • A high-pressure stainless-steel reactor is thoroughly dried and purged with nitrogen.

  • Anhydrous toluene is introduced into the reactor, followed by the desired amount of 1,5-hexadiene.

  • The reactor is heated to the desired polymerization temperature (e.g., 50 °C).

  • Propylene is then fed into the reactor to reach the desired pressure.

  • The polymerization is initiated by injecting the MAO solution, followed by the metallocene catalyst solution.

  • The reaction is allowed to proceed for a specified time, with constant stirring and temperature control.

  • The polymerization is terminated by venting the propylene and adding acidified methanol.

  • The resulting polymer is precipitated, filtered, washed with methanol, and dried in a vacuum oven.

Tensile Testing of Copolymers

Apparatus:

  • Universal Testing Machine (e.g., Instron)

  • Dumbbell-shaped test specimens (prepared by compression molding or injection molding of the copolymer)

  • Extensometer

Procedure (based on ASTM D638):

  • The dimensions (width and thickness) of the narrow section of the dumbbell-shaped specimen are measured accurately.

  • The specimen is mounted securely in the grips of the universal testing machine.

  • An extensometer is attached to the specimen to measure the elongation during the test.

  • The test is initiated by applying a tensile load at a constant crosshead speed (e.g., 50 mm/min).

  • The load and elongation data are recorded continuously until the specimen fractures.

  • From the stress-strain curve, the following mechanical properties are determined:

    • Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve.

    • Tensile Strength: The maximum stress the material can withstand before fracture.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Visualization of Copolymerization and Structure-Property Relationship

The following diagrams illustrate the copolymerization process and the conceptual relationship between the copolymer structure and its mechanical properties.

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Material Characterization monomers Olefin (e.g., Propylene) + This compound polymerization Polymerization Reactor (Controlled Temperature & Pressure) monomers->polymerization catalyst Metallocene Catalyst + Cocatalyst (MAO) catalyst->polymerization copolymer Copolymer Product polymerization->copolymer molding Compression/Injection Molding copolymer->molding specimen Test Specimen (Dumbbell Shape) molding->specimen testing Tensile Testing (ASTM D638) specimen->testing data Mechanical Property Data (Modulus, Strength, Elongation) testing->data

Experimental workflow for synthesis and mechanical testing.

structure_property cluster_monomer Monomer Structure cluster_polymer Copolymer Microstructure cluster_properties Resulting Mechanical Properties monomer This compound structure Features: - Two Methyl Groups - Two Vinyl Groups monomer->structure features Structural Elements: - Cyclic Units (from Cyclopolymerization) - Steric Hindrance (from Methyl Groups) - Disrupted Chain Packing structure->features influences polymer Copolymer Chain polymer->features properties Expected Properties: - Higher Tg - Lower Crystallinity - Modified Tensile Strength & Modulus - Potentially Higher Impact Strength features->properties determines

References

A Comparative Guide to the Cross-linking Efficiency of Divinylbenzene and 2,5-Dimethyl-1,5-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking agent is a critical step in polymer synthesis, directly influencing the structural integrity and physicochemical properties of the resulting polymer network. This guide provides a detailed comparison of two cross-linking agents: the widely-used aromatic monomer, divinylbenzene (B73037) (DVB), and the aliphatic, non-conjugated diene, 2,5-dimethyl-1,5-hexadiene (DMHD).

While divinylbenzene is a well-characterized and extensively utilized cross-linker, publicly available experimental data on the cross-linking efficiency of this compound is notably limited. This guide will therefore present a comprehensive overview of the performance of DVB, supported by experimental data, and a discussion of the known polymerization behavior of DMHD, supplemented by a theoretical comparison of their cross-linking potential.

Executive Summary

Divinylbenzene is a highly efficient cross-linking agent that readily copolymerizes with vinyl monomers via free-radical polymerization to form rigid, three-dimensional polymer networks. Its aromatic structure contributes to the thermal and mechanical stability of the resulting polymers. The degree of cross-linking, and consequently the polymer's properties, can be precisely controlled by adjusting the concentration of DVB.

In contrast, this compound is a non-conjugated diene that primarily undergoes cyclopolymerization, an intra-intermolecular propagation mechanism, rather than traditional cross-linking. This process leads to the formation of soluble polymers containing cyclic repeating units within the main chain, with a low propensity for forming an insoluble gel. While gelation can be induced under certain conditions, such as high temperatures, its efficiency as a cross-linking agent in creating a well-defined network is significantly lower than that of DVB.

Data Presentation: A Comparative Analysis

Due to the scarcity of experimental data for this compound as a cross-linking agent, a direct quantitative comparison is not feasible. The following tables summarize the well-documented effects of divinylbenzene on polymer properties.

Table 1: Effect of Divinylbenzene (DVB) Concentration on Polymer Properties
PropertyEffect of Increasing DVB ConcentrationSupporting Observations
Gel Content IncreasesHigher DVB content leads to a more extensively cross-linked, insoluble polymer network.
Swelling Ratio DecreasesA higher cross-link density restricts the polymer chains' ability to expand and absorb solvent.[1][2][3]
Glass Transition Temperature (Tg) IncreasesThe rigid aromatic rings and increased cross-linking restrict the mobility of the polymer chains.
Mechanical Strength Increases (up to a point)Increased cross-linking enhances the rigidity and strength of the polymer.
Brittleness IncreasesHigh degrees of cross-linking can lead to a more brittle material.

Theoretical Comparison of Cross-linking Mechanisms

The disparate cross-linking efficiencies of DVB and DMHD can be attributed to their fundamental structural differences.

  • Divinylbenzene (DVB): As a conjugated aromatic molecule, both vinyl groups of DVB are readily accessible for copolymerization. In a free-radical polymerization with a monovinyl monomer like styrene, the first vinyl group of DVB incorporates into a growing polymer chain. The second, pendant vinyl group has a high probability of reacting with another growing chain, leading to the formation of a cross-link and, ultimately, a three-dimensional network.

  • This compound (DMHD): As a non-conjugated diene, the two double bonds in DMHD are separated by three single bonds. This arrangement makes it sterically favorable for the molecule to undergo an intramolecular cyclization reaction after the first double bond has reacted with a propagating radical. This results in the formation of a five-membered ring within the polymer backbone, consuming the second double bond in the process and preventing it from forming a cross-link with another polymer chain. While intermolecular reactions (cross-linking) can occur, they are kinetically less favorable than cyclization. Cationic polymerization of DMHD has been shown to produce soluble polymers with a low content of double bonds, which is consistent with a cyclopolymerization mechanism.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficiency of a cross-linking agent. These protocols are standardized and can be applied to the study of any cross-linked polymer system.

Determination of Gel Content
  • Sample Preparation: A known weight of the cross-linked polymer is recorded (Winitial).

  • Solvent Extraction: The polymer sample is placed in a Soxhlet extractor and extracted with a suitable solvent (e.g., toluene (B28343) for polystyrene-based polymers) for a period of 24 to 48 hours. This process dissolves the soluble, un-cross-linked polymer fraction.

  • Drying: The remaining insoluble, cross-linked polymer (the gel) is dried in a vacuum oven at a constant temperature until a constant weight is achieved (Wfinal).

  • Calculation: The gel content is calculated using the following formula: Gel Content (%) = (W_final / W_initial) * 100

Measurement of Swelling Ratio
  • Sample Preparation: A known weight of the dried, cross-linked polymer gel is recorded (Wdry).

  • Swelling: The polymer sample is immersed in a suitable solvent at a constant temperature until equilibrium swelling is reached (typically 24 to 72 hours).

  • Weight of Swollen Gel: The swollen polymer is removed from the solvent, the excess surface solvent is carefully blotted away, and the weight of the swollen gel is immediately recorded (Wswollen).

  • Calculation: The swelling ratio (Q) is calculated using the following formula: Q = W_swollen / W_dry

Mandatory Visualization

Crosslinking_Comparison cluster_dvb Divinylbenzene (DVB) Cross-linking cluster_dmhd This compound (DMHD) Polymerization DVB Divinylbenzene (Aromatic, Conjugated) DVB_Polymer Radical Polymerization DVB->DVB_Polymer DVB_Network Highly Cross-linked Rigid Network DVB_Polymer->DVB_Network DVB_Properties High Gel Content Low Swelling Ratio High Tg DVB_Network->DVB_Properties DMHD This compound (Aliphatic, Non-conjugated) DMHD_Polymer Radical Polymerization DMHD->DMHD_Polymer Cyclopolymerization Cyclopolymerization (Intramolecular Cyclization) DMHD_Polymer->Cyclopolymerization Soluble_Polymer Soluble Polymer with Cyclic Units Cyclopolymerization->Soluble_Polymer

Caption: Comparative polymerization pathways of DVB and DMHD.

Conclusion

Based on the available evidence, divinylbenzene is a significantly more efficient and predictable cross-linking agent than this compound. The rigid, aromatic nature of DVB and the high reactivity of its two vinyl groups facilitate the formation of well-defined, highly cross-linked polymer networks with enhanced thermal and mechanical properties. In contrast, the aliphatic, non-conjugated structure of DMHD strongly favors intramolecular cyclization over intermolecular cross-linking, leading primarily to the formation of soluble polymers with cyclic units in their backbone.

For applications requiring the formation of a robust, three-dimensional polymer network with a high gel content and controlled swelling behavior, divinylbenzene remains the superior choice. Further research is required to quantitatively assess the cross-linking efficiency of this compound and to explore conditions that may favor cross-linking over cyclopolymerization.

References

Acyclic Diene Metathesis (ADMET) Reactivity: A Comparative Guide to 2,5-Dimethyl-1,5-hexadiene and 1,5-Hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Acyclic Diene Metathesis (ADMET) reactivity of 2,5-dimethyl-1,5-hexadiene, a sterically hindered monomer, against the well-established, non-hindered analogue, 1,5-hexadiene (B165246). By examining the structural differences and their implications on polymerization behavior, this document aims to provide researchers with the necessary insights for designing and executing successful ADMET polymerizations.

Introduction to ADMET Polymerization

Acyclic Diene Metathesis (ADMET) is a step-growth polymerization driven by the entropically favorable release of a small volatile molecule, typically ethylene. This method is distinguished by its tolerance to a wide variety of functional groups and its ability to produce well-defined, unsaturated polymers. The success of ADMET polymerization is, however, significantly influenced by the structure of the diene monomer, particularly the steric environment around the terminal double bonds.

Monomer Comparison: Structural and Reactivity Overview

The primary difference between this compound and 1,5-hexadiene lies in the presence of two methyl groups at the allylic positions (C2 and C5) of the former. This substitution introduces significant steric hindrance around the terminal double bonds.

MonomerStructureKey Structural FeatureExpected ADMET Reactivity
1,5-Hexadiene CH₂=CH-CH₂-CH₂-CH=CH₂Unsubstituted α,ω-dieneHigh
This compound CH₂=C(CH₃)-CH₂-CH₂-C(CH₃)=CH₂Allylic methyl substitution (steric hindrance)Lower than 1,5-hexadiene

This steric bulk in this compound is anticipated to impede the approach of the bulky metal-alkylidene catalyst to the double bond, thereby reducing the rate of the metathesis reaction and potentially leading to lower polymer molecular weights and conversions compared to the unhindered 1,5-hexadiene under identical conditions.

Experimental Data Comparison

Table 1: ADMET Polymerization Data for 1,5-Hexadiene

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Mₙ ( g/mol )Mₙ ( g/mol )PDI (Mₙ/Mₙ)% trans
Grubbs 1st Gen.0.12524-28,000[1]->70[1]
Grubbs 2nd Gen.0.05504815,00035,0002.3~80

Note: The data for Grubbs 2nd Gen. is a representative example from typical ADMET polymerizations.

For this compound, it is hypothesized that achieving comparable molecular weights to poly(1,5-hexadiene) would necessitate more forcing reaction conditions, such as higher catalyst loadings, elevated temperatures, or the use of catalysts specifically designed for sterically demanding olefins. Catalysts with smaller N-heterocyclic carbene (NHC) ligands, for instance, have been shown to be more effective for the metathesis of hindered substrates.

Experimental Protocols

Below are detailed experimental protocols for the ADMET polymerization of 1,5-hexadiene and a proposed protocol for this compound, highlighting the anticipated modifications.

ADMET Polymerization of 1,5-Hexadiene (Benchmark Protocol)

Materials:

  • 1,5-Hexadiene (purified by passing through activated alumina)

  • Grubbs 2nd Generation Catalyst

  • Anhydrous toluene (B28343)

  • Methanol

  • Standard Schlenk line and glassware

Procedure:

  • In a glovebox, a Schlenk flask is charged with Grubbs 2nd Generation Catalyst (e.g., 0.05 mol% relative to the monomer).

  • The flask is sealed, removed from the glovebox, and connected to a Schlenk line.

  • Anhydrous toluene is added via cannula to dissolve the catalyst.

  • Purified 1,5-hexadiene is added to the reaction flask via syringe.

  • The reaction mixture is stirred at 50 °C under a constant vacuum (to remove ethylene) for 48 hours.

  • The polymerization is quenched by the addition of a few drops of ethyl vinyl ether.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • The resulting poly(1,4-butadiene) is collected by filtration, washed with methanol, and dried under vacuum.

Proposed ADMET Polymerization of this compound

Materials:

  • This compound (purified by passing through activated alumina)

  • Grubbs 2nd Generation Catalyst (or a catalyst designed for hindered olefins, e.g., Hoveyda-Grubbs 2nd Generation Catalyst)

  • Anhydrous toluene

  • Methanol

  • Standard Schlenk line and glassware

Procedure:

  • In a glovebox, a Schlenk flask is charged with the selected ruthenium catalyst (a higher loading, e.g., 0.1-0.5 mol%, may be required).

  • The flask is sealed, removed from the glovebox, and connected to a Schlenk line.

  • Anhydrous toluene is added via cannula.

  • Purified this compound is added to the reaction flask.

  • The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) under a constant, high vacuum for an extended period (e.g., 72 hours or longer), with progress monitored by techniques such as ¹H NMR spectroscopy.

  • The polymerization is quenched with ethyl vinyl ether.

  • The polymer is precipitated in methanol.

  • The polymer is collected, washed, and dried under vacuum.

Visualizing the ADMET Process

The following diagrams illustrate the ADMET polymerization pathway and a typical experimental workflow.

ADMET_Pathway Monomer Diene Monomer Intermediate Ruthenacyclobutane Intermediate Monomer->Intermediate [2+2] Cycloaddition Catalyst Ru Catalyst Catalyst->Intermediate Polymer Growing Polymer Chain Intermediate->Polymer Cycloreversion Ethylene Ethylene (g) Intermediate->Ethylene Polymer->Intermediate Chain Propagation

Caption: The catalytic cycle of ADMET polymerization.

ADMET_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Analysis Monomer_Purification Monomer Purification Polymerization ADMET Polymerization (Vacuum, Heat) Monomer_Purification->Polymerization Catalyst_Prep Catalyst Preparation Catalyst_Prep->Polymerization Quenching Quenching Polymerization->Quenching Precipitation Precipitation in Methanol Quenching->Precipitation Characterization Polymer Characterization (GPC, NMR, DSC) Precipitation->Characterization

Caption: A typical experimental workflow for ADMET polymerization.

Conclusion

The steric hindrance introduced by the methyl groups in this compound is expected to significantly decrease its reactivity in ADMET polymerization compared to 1,5-hexadiene. While this presents a synthetic challenge, it can be potentially overcome by adjusting reaction parameters and selecting appropriate catalysts. This guide provides a framework for approaching the polymerization of such sterically hindered dienes, using the well-understood behavior of 1,5-hexadiene as a reference point. Further experimental investigation is warranted to fully elucidate the ADMET behavior of this compound and to optimize the synthesis of the corresponding polymer.

References

A Comparative Guide to the Polymerization of 2,5-Dimethyl-1,5-hexadiene and Alternative Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the polymerization kinetics of 2,5-dimethyl-1,5-hexadiene with alternative non-conjugated dienes, namely 1,5-hexadiene (B165246) and the conjugated diene isoprene. The information is intended to assist researchers in selecting appropriate monomers and polymerization techniques for the synthesis of polymers with specific microstructures and properties. This document summarizes key kinetic data, details experimental protocols, and visualizes polymerization pathways.

Overview of Polymerization Methods

The polymerization of dienes can be initiated through various methods, with cationic and Ziegler-Natta polymerizations being particularly relevant for non-conjugated dienes like this compound and 1,5-hexadiene. Isoprene, a conjugated diene, is also readily polymerized by these methods, providing a valuable point of comparison.

  • Cationic Polymerization: This method employs strong acids or Lewis acids as initiators to generate a carbocation that propagates the polymer chain. The reaction is highly dependent on the type of catalyst and the polarity of the medium.[1] For dienes, this can lead to cyclopolymerization, where the growing chain undergoes an intramolecular cyclization step.

  • Ziegler-Natta Polymerization: This technique utilizes a catalyst system typically composed of a transition metal compound and an organoaluminum cocatalyst.[2][3] It is renowned for its ability to produce stereoregular polymers. For non-conjugated dienes, Ziegler-Natta catalysts can also induce cyclopolymerization.

Comparative Kinetic Data

Direct quantitative comparison of the polymerization kinetics of these dienes is challenging due to variations in experimental conditions across different studies. However, the following tables summarize available data to provide a relative understanding of their reactivity.

Table 1: Cationic Polymerization Kinetic Parameters

MonomerCatalyst SystemSolventTemperature (°C)Observations/Qualitative Kinetics
This compound Boron trifluoride (BF₃), Titanium tetrachloride (TiCl₄)Heptane, Dichloroethane-78 to 20The course of polymerization is dependent on the catalyst and medium polarity; polymer is soluble with low double bond content, suggesting an intra-intermolecular growth (cyclopolymerization).[1]
1,5-Hexadiene Not specifiedNot specifiedNot specifiedPolymerized by metal alkyl coordination catalysts to yield soluble polymers with carbocyclic rings.[1]
Isoprene Not specifiedNot specifiedNot specifiedPropagation rate constants for cationic polymerization of 1,3-dienes are generally lower than for alkenes.[4]

Table 2: Ziegler-Natta Polymerization Kinetic Parameters

MonomerCatalyst SystemSolventTemperature (°C)Activation Energy (kJ/mol)Key Findings
This compound Metal alkyl coordination catalystsNot specifiedNot specifiedNot availablePolymerized to yield soluble polymers with carbocyclic rings in the chain.[1]
1,5-Hexadiene TiCl₄/MgCl₂ and metallocenesNot specifiedNot specifiedNot availableMetallocene catalysts are more effective than Ziegler-Natta catalysts for incorporation and cyclization.[5]
Isoprene Neodymium-based Ziegler-NattaNot specifiedNot specified~50The primary factor for high cis-1,4-polyisoprene formation is the lower activation energy for cis-conformation monomer addition.[6]

Experimental Protocols

The following are generalized experimental protocols for cationic and Ziegler-Natta polymerization of dienes, based on common laboratory practices. Researchers should optimize these procedures for their specific monomer and desired polymer characteristics.

General Protocol for Cationic Polymerization

Materials:

  • Monomer (e.g., this compound)

  • Anhydrous solvent (e.g., heptane, dichloroethane)

  • Lewis acid catalyst (e.g., Boron trifluoride etherate, Titanium tetrachloride)

  • Quenching agent (e.g., methanol)

  • Nitrogen or Argon gas for inert atmosphere

  • Dry glassware

Procedure:

  • All glassware is dried in an oven and cooled under a stream of inert gas.

  • The monomer and solvent are purified and dried before use.

  • The reaction vessel is charged with the anhydrous solvent and the monomer under an inert atmosphere.

  • The reaction mixture is cooled to the desired temperature (e.g., -78°C to 20°C).

  • The Lewis acid catalyst is added dropwise to the stirred solution to initiate polymerization.

  • The reaction is allowed to proceed for a predetermined time.

  • The polymerization is terminated by the addition of a quenching agent, such as methanol.

  • The polymer is precipitated, filtered, washed, and dried under vacuum.

General Protocol for Ziegler-Natta Polymerization

Materials:

  • Monomer (e.g., 1,5-hexadiene)

  • Anhydrous solvent (e.g., toluene, heptane)

  • Transition metal compound (e.g., TiCl₄)

  • Organoaluminum cocatalyst (e.g., triethylaluminum, Al(C₂H₅)₃)

  • Quenching agent (e.g., acidified ethanol)

  • Nitrogen or Argon gas for inert atmosphere

  • Dry glassware

Procedure:

  • All manipulations are carried out under an inert atmosphere using Schlenk techniques or a glovebox.

  • The monomer and solvent are rigorously purified and dried.

  • The reaction flask is charged with the solvent and the organoaluminum cocatalyst.

  • The transition metal compound is added to the stirred solution to form the catalyst complex.

  • The monomer is then introduced to the reaction mixture.

  • The polymerization is conducted at a specific temperature for a set duration.

  • The reaction is quenched by the addition of a suitable agent, such as ethanol (B145695) containing a small amount of hydrochloric acid.

  • The resulting polymer is isolated by precipitation, followed by washing and drying.

Visualizations

The following diagrams illustrate the key chemical pathways and experimental workflows discussed in this guide.

cationic_polymerization Monomer This compound Carbocation Initial Carbocation Monomer->Carbocation Initiator Lewis Acid (e.g., BF₃) Initiator->Carbocation Initiation Propagation Propagation Carbocation->Propagation Cyclization Intramolecular Cyclization Propagation->Cyclization intramolecular Linear_Polymer Linear Polymer (minor product) Propagation->Linear_Polymer intermolecular Termination Termination Propagation->Termination Cyclic_Polymer Cyclic Polymer (major product) Cyclization->Cyclic_Polymer Final_Polymer Final Polymer Linear_Polymer->Final_Polymer Cyclic_Polymer->Final_Polymer

Caption: Cationic cyclopolymerization of this compound.

ziegler_natta_workflow cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Workup Catalyst_Comp Transition Metal Halide (e.g., TiCl₄) Catalyst_Complex Ziegler-Natta Catalyst Complex Catalyst_Comp->Catalyst_Complex Cocatalyst Organoaluminum Compound (e.g., Al(C₂H₅)₃) Cocatalyst->Catalyst_Complex Polymerization_Step Polymerization Reaction Catalyst_Complex->Polymerization_Step Monomer Diene Monomer Monomer->Polymerization_Step Solvent Anhydrous Solvent Solvent->Polymerization_Step Quenching Quenching (e.g., acidified ethanol) Polymerization_Step->Quenching Precipitation Precipitation & Filtration Quenching->Precipitation Drying Drying Precipitation->Drying Final_Polymer Isolated Polymer Drying->Final_Polymer

Caption: General experimental workflow for Ziegler-Natta polymerization.

logical_relationship Monomer_Choice Monomer Selection DMHD This compound Monomer_Choice->DMHD HD 1,5-Hexadiene Monomer_Choice->HD Isoprene Isoprene Monomer_Choice->Isoprene Polymerization_Method Polymerization Method DMHD->Polymerization_Method HD->Polymerization_Method Isoprene->Polymerization_Method Cationic Cationic Polymerization_Method->Cationic ZN Ziegler-Natta Polymerization_Method->ZN Cyclic_Structure Cyclic Main Chain Cationic->Cyclic_Structure Stereoregularity High Stereoregularity ZN->Stereoregularity High_cis14 High cis-1,4 Content ZN->High_cis14 for conjugated dienes Desired_Property Desired Polymer Property Cyclic_Structure->DMHD Cyclic_Structure->HD Stereoregularity->Isoprene High_cis14->Isoprene

Caption: Logical relationship for selecting monomer and method.

References

Spectroscopic Analysis for Purity Confirmation of Synthesized 2,5-Dimethyl-1,5-hexadiene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of spectroscopic data to confirm the purity of synthesized 2,5-Dimethyl-1,5-hexadiene against potential impurities and alternative isomers. Detailed experimental protocols and a logical workflow for analysis are presented to aid researchers, scientists, and drug development professionals in achieving accurate purity assessments.

Spectroscopic Data Comparison

The following tables summarize the key distinguishing spectroscopic features of this compound and its common potential impurities. These impurities can arise from various synthetic routes, including the Grignard coupling of methallyl halides or the dehydration of 2,5-dimethyl-3-hexanol.

¹H NMR Spectral Data Comparison

Solvent: CDCl₃

CompoundChemical Shift (δ) and MultiplicityKey Distinguishing Features
This compound ~4.70 ppm (s, 4H, =CH₂) ~2.05 ppm (s, 4H, -CH₂-) ~1.75 ppm (s, 6H, -CH₃)Absence of signals in the 5-6 ppm range. Simple spectrum with three singlets.
2,5-Dimethyl-2,4-hexadiene ~5.70 ppm (s, 2H, =CH-) ~1.80 ppm (s, 12H, -CH₃)Presence of a signal around 5.70 ppm for the vinylic protons of the conjugated system. Only two singlets.
Methallyl Chloride ~5.10 ppm (s, 1H, =CH₂) ~5.00 ppm (s, 1H, =CH₂) ~4.00 ppm (s, 2H, -CH₂Cl) ~1.85 ppm (s, 3H, -CH₃)Characteristic downfield singlet for the methylene (B1212753) protons attached to chlorine (~4.00 ppm).
2,5-Dimethyl-3-hexanol ~3.50 ppm (m, 1H, -CHOH-) ~1.50-1.80 ppm (m, 1H, -CH(CH₃)₂) ~1.20-1.40 ppm (m, 2H, -CH₂-) ~0.90 ppm (d, 12H, -CH₃) Variable (-OH)Absence of olefinic proton signals. Presence of a carbinol proton signal (~3.50 ppm) and a broad -OH signal.
¹³C NMR Spectral Data Comparison

Solvent: CDCl₃

CompoundChemical Shift (δ) ppmKey Distinguishing Features
This compound ~145.5 (C=CH₂) ~110.0 (=CH₂) ~36.0 (-CH₂-) ~22.5 (-CH₃)Four distinct signals. Quaternary carbon of the double bond around 145.5 ppm.
2,5-Dimethyl-2,4-hexadiene ~132.0 (C=C) ~125.0 (=CH-) ~25.5 (-CH₃) ~18.0 (-CH₃)Fewer signals due to symmetry. Signals characteristic of a conjugated diene system.
Methallyl Chloride ~140.0 (C=CH₂) ~115.0 (=CH₂) ~50.0 (-CH₂Cl) ~20.0 (-CH₃)Downfield signal for the carbon attached to chlorine (~50.0 ppm).
2,5-Dimethyl-3-hexanol ~75.0 (-CHOH-) ~40.0 (-CH₂-) ~33.0 (-CH(CH₃)₂) ~23.0 (-CH₃) ~17.0 (-CH₃)Presence of a signal for the carbon bearing the hydroxyl group in the 70-80 ppm range. No signals in the olefinic region (100-150 ppm).
IR Spectral Data Comparison
CompoundKey Absorption Frequencies (cm⁻¹)Key Distinguishing Features
This compound ~3075 (=C-H stretch) ~2970, 2860 (C-H stretch) ~1650 (C=C stretch) ~890 (=CH₂ bend)Strong C=C stretch around 1650 cm⁻¹ and a very strong out-of-plane bend for the terminal alkene around 890 cm⁻¹.[1]
2,5-Dimethyl-2,4-hexadiene ~2970, 2860 (C-H stretch) ~1670, 1610 (C=C stretch, conjugated) ~965 (=C-H bend, trans)C=C stretching for the conjugated system may appear as two bands. A strong band around 965 cm⁻¹ would indicate a trans configuration.[2][3]
Methallyl Chloride ~3080 (=C-H stretch) ~2950 (C-H stretch) ~1650 (C=C stretch) ~900 (=CH₂ bend) ~750-650 (C-Cl stretch)Presence of a C-Cl stretching band in the fingerprint region.
2,5-Dimethyl-3-hexanol ~3600-3200 (O-H stretch, broad) ~2960, 2870 (C-H stretch) ~1100 (C-O stretch)A prominent broad O-H stretching band is the most telling feature. Absence of a C=C stretching band.[4]
Mass Spectrometry Data Comparison
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Key Distinguishing Features
This compound 11095, 69, 55, 41Molecular ion is often visible. Loss of a methyl group (M-15) to give m/z 95 is common. The base peak is often m/z 41 or 55.[5]
2,5-Dimethyl-2,4-hexadiene 11095, 67, 55, 41Molecular ion is typically more intense than its non-conjugated isomer due to the stability of the conjugated system. A prominent peak at m/z 95 (M-15).[6]
Methallyl Chloride 90/9275, 55, 39Isotopic pattern for chlorine (M+ and M+2 in ~3:1 ratio) is a definitive feature. Loss of Cl to give m/z 55.
2,5-Dimethyl-3-hexanol 130 (often weak or absent)115, 87, 71, 59, 43Molecular ion is typically weak. Common fragmentation includes loss of water (M-18), and alpha-cleavage leading to fragments like m/z 59 or 87.[4]

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-20 mg of the synthesized this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[7][8]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[7]

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[8]

    • The final sample height in the tube should be approximately 4-5 cm.[7]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse sequence. Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be necessary to achieve a good signal-to-noise ratio.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Spectrum:

    • Ensure the ATR crystal (e.g., diamond) is clean. If necessary, wipe it with a soft cloth dampened with isopropanol (B130326) and allow it to dry completely.

    • With nothing on the crystal, collect a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place one to two drops of the liquid this compound directly onto the center of the ATR crystal.

    • Acquire the IR spectrum. Typically, a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans provides a good quality spectrum.

    • After the measurement is complete, clean the crystal surface thoroughly with a soft cloth and an appropriate solvent (e.g., isopropanol).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the synthesized this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Instrument Setup and Analysis:

    • Use a suitable capillary column for separating nonpolar volatile compounds (e.g., a DB-5ms or equivalent).

    • Set the GC oven temperature program. An example program could be: initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

    • Set the injector temperature (e.g., 250°C) and the MS transfer line temperature (e.g., 280°C).

    • Inject a small volume (e.g., 1 µL) of the prepared sample.

    • The mass spectrometer should be operated in electron ionization (EI) mode, typically at 70 eV.

    • Acquire data over a mass range of m/z 35-300.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Analyze the mass spectrum of this peak and compare it to a reference spectrum to confirm its identity.

    • Examine the chromatogram for the presence of other peaks, which would indicate impurities. Identify these impurities by comparing their mass spectra to library databases (e.g., NIST).

Purity Confirmation Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis to confirm the purity of synthesized this compound.

Purity_Analysis_Workflow Workflow for Purity Confirmation of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data_evaluation Data Evaluation and Purity Assessment Synthesized_Product Synthesized Crude This compound IR ATR-IR Analysis Synthesized_Product->IR NMR ¹H and ¹³C NMR Analysis IR->NMR Initial functional group confirmation GCMS GC-MS Analysis NMR->GCMS Structural confirmation and isomer check Compare_Data Compare Experimental Data with Reference Spectra and Impurity Profiles GCMS->Compare_Data Purity_Decision Purity Assessment Compare_Data->Purity_Decision Pure Product is Pure Purity_Decision->Pure Match Impure Product is Impure (Requires Purification) Purity_Decision->Impure Mismatch/ Extra Peaks

Caption: Workflow for the spectroscopic purity analysis of this compound.

References

Benchmarking the performance of catalysts for 2,5-Dimethyl-1,5-hexadiene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of 2,5-dimethyl-1,5-hexadiene, a non-conjugated diene, offers a pathway to novel polymer architectures with potential applications in advanced materials and drug delivery systems. The choice of catalyst is paramount in controlling the polymerization process and the final properties of the polymer. This guide provides a comparative analysis of different catalyst systems for the polymerization of this compound and the structurally related 1,5-hexadiene (B165246), supported by available experimental data.

Performance Benchmark of Catalytic Systems

Direct comparative studies on the homopolymerization of this compound are limited in publicly available literature. However, insights can be drawn from studies on its cationic polymerization and from comparative data on the polymerization of the parent monomer, 1,5-hexadiene, using Ziegler-Natta and metallocene catalysts.

Table 1: Comparative Performance of Catalysts in the Polymerization of this compound and 1,5-Hexadiene

Catalyst SystemMonomerCatalystCocatalyst/ActivatorPolymerization ConditionsCatalytic ActivityMolecular Weight (Mv / g/mol )Polymer CharacteristicsReference
Cationic This compoundBoron trifluoride (BF₃) or Titanium tetrachloride (TiCl₄)--78 to 20°C in heptane (B126788), dichloroethane, or bulkData not availableEstimation of molecular weight has been made.[1]Soluble polymer with low double bond content, suggesting cyclopolymerization.[1][1]
Ziegler-Natta 1,5-HexadieneTiCl₄/MgCl₂Triethylaluminum (TEAL)80°C, 60 min, 2.5 bar Ethylene (B1197577) (for copolymerization)12,000 g polymer/(mol Ti·h) (in copolymerization)770,600-[2]
Metallocene 1,5-HexadieneCp₂ZrCl₂Methylaluminoxane (B55162) (MAO)80°C, 60 min, 2.5 bar Ethylene (for copolymerization)9,200 g polymer/(mol Zr·h) (in copolymerization)1,129,000Higher tendency for diene incorporation and cyclization compared to Ziegler-Natta.[2]
Metallocene 1,5-HexadieneCp₂HfCl₂Methylaluminoxane (MAO)80°C, 60 min, 2.5 bar Ethylene (for copolymerization)1,521 g polymer/(mol Hf·h) (in copolymerization)893,100-[2]

Experimental Protocols

Detailed experimental protocols for the polymerization of this compound are not extensively reported. The following are generalized methodologies based on standard practices for diene polymerization with these catalyst systems.

Cationic Polymerization
  • Reactor Setup: A glass reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

  • Solvent and Monomer Addition: The desired amount of a dry, inert solvent (e.g., heptane or dichloroethane) is transferred to the reactor, followed by the this compound monomer.

  • Temperature Control: The reactor is brought to the desired polymerization temperature (e.g., -78°C to 20°C) using a suitable cooling bath.[1]

  • Initiation: The catalyst, such as boron trifluoride etherate or titanium tetrachloride, is added to the stirred monomer solution to initiate polymerization.[1]

  • Polymerization: The reaction is allowed to proceed for a set period.

  • Termination and Isolation: The polymerization is quenched by the addition of a protic solvent like methanol. The polymer is then precipitated, washed, and dried under vacuum.

Ziegler-Natta Polymerization (General Protocol)
  • Catalyst Preparation: A heterogeneous Ziegler-Natta catalyst, typically a titanium compound supported on magnesium chloride (e.g., TiCl₄/MgCl₂), is prepared or obtained commercially.[3]

  • Reactor Setup: A polymerization reactor is prepared under an inert atmosphere.

  • Component Addition: Toluene, the cocatalyst (e.g., triethylaluminum, TEAL), and the monomer are added to the reactor.

  • Initiation: The Ziegler-Natta catalyst slurry is injected into the reactor to start the polymerization.

  • Polymerization: The reaction is carried out at a controlled temperature and pressure.

  • Termination and Work-up: The reaction is terminated, and the polymer is isolated, washed to remove catalyst residues, and dried.

Metallocene Polymerization (General Protocol)
  • Catalyst Activation: The metallocene catalyst (e.g., a zirconocene (B1252598) or hafnocene complex) is activated with a cocatalyst, most commonly methylaluminoxane (MAO).[4]

  • Reactor Setup: A polymerization reactor is made inert.

  • Component Addition: The solvent, MAO solution, and the monomer are introduced into the reactor.

  • Initiation: The metallocene catalyst solution is added to the reactor to initiate polymerization.

  • Polymerization: The reaction proceeds under controlled conditions.

  • Termination and Isolation: The polymerization is quenched, and the resulting polymer is isolated and purified.

Visualizing the Polymerization Workflow

The following diagram illustrates a generalized workflow for a catalytic polymerization experiment.

Polymerization_Workflow General Catalytic Polymerization Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up cluster_analysis Analysis Reactor_Prep Reactor Preparation (Drying, Inerting) Solvent_Monomer_Add Add Solvent & Monomer Reactor_Prep->Solvent_Monomer_Add Reagent_Prep Reagent Preparation (Purification, Degassing) Reagent_Prep->Solvent_Monomer_Add Temp_Control Set Reaction Temperature Solvent_Monomer_Add->Temp_Control Cocatalyst_Add Add Cocatalyst/Activator Temp_Control->Cocatalyst_Add Catalyst_Add Add Catalyst (Initiation) Cocatalyst_Add->Catalyst_Add Polymerization Polymerization Reaction Catalyst_Add->Polymerization Termination Termination/Quenching Polymerization->Termination Precipitation Polymer Precipitation Termination->Precipitation Washing Washing & Purification Precipitation->Washing Drying Drying Washing->Drying Characterization Polymer Characterization (GPC, NMR, DSC) Drying->Characterization

Caption: A generalized workflow for a typical catalytic polymerization experiment.

Signaling Pathways and Logical Relationships

In the context of catalytic polymerization, the "signaling pathway" can be interpreted as the sequence of events at the molecular level that leads to the formation of a polymer chain. This is often described by the polymerization mechanism.

Cossee-Arlman Mechanism (for Ziegler-Natta and Metallocene Catalysts)

A widely accepted model for Ziegler-Natta and metallocene catalysis is the Cossee-Arlman mechanism. This mechanism involves the insertion of the monomer into the transition metal-alkyl bond of the active catalytic center.

Cossee_Arlman_Mechanism Simplified Cossee-Arlman Insertion Mechanism Active_Center Active Catalytic Center (e.g., [M]-Polymer Chain) Pi_Complex π-Complex Formation Active_Center->Pi_Complex + Monomer Monomer Diene Monomer Monomer->Pi_Complex Transition_State Four-Membered Transition State Pi_Complex->Transition_State Insertion Monomer Insertion Transition_State->Insertion Chain_Growth Propagated Chain ([M]-CH2-CH(R)-Polymer) Insertion->Chain_Growth Chain_Growth->Active_Center Ready for next monomer insertion

Caption: A simplified representation of the Cossee-Arlman monomer insertion mechanism.

Conclusion

The choice of catalyst for the polymerization of this compound significantly influences the reaction and the resulting polymer. Cationic polymerization has been shown to produce soluble polymers, indicative of a cyclopolymerization mechanism. While direct comparative data for Ziegler-Natta and metallocene catalysts with this specific monomer is scarce, studies on the related 1,5-hexadiene suggest that metallocene catalysts may offer a higher tendency for diene incorporation and cyclization. Further research is needed to fully elucidate the performance of various catalytic systems for the homopolymerization of this compound to enable the tailored synthesis of novel polymeric materials.

References

Safety Operating Guide

Proper Disposal of 2,5-Dimethyl-1,5-hexadiene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,5-Dimethyl-1,5-hexadiene, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this flammable and hazardous chemical.

I. Understanding the Hazards

This compound is a highly flammable liquid and vapor that poses several health risks.[1][2] It is crucial to understand these hazards before handling and preparing for disposal. The compound is known to cause skin and serious eye irritation.[1][2] Ingestion can be fatal if the substance enters the airways, presenting a significant aspiration hazard.[1] Additionally, it may cause respiratory irritation.[2] Environmentally, it is toxic to aquatic life with long-lasting effects.[2]

II. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 110.20 g/mol [1]
Boiling Point Not specified in the provided results.
Flash Point 25°C[3]
Density 0.773 g/cm³ at 20°C[3]
GHS Hazard Codes H225, H304, H315[1]

III. Step-by-Step Disposal Protocol

Proper disposal of this compound is a critical aspect of laboratory safety. The following protocol outlines the required steps for its safe handling and disposal.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure you are wearing appropriate PPE, including:

    • Protective gloves

    • Protective clothing

    • Eye and face protection[3][4]

2. Waste Collection:

  • Designate a specific, approved container for the collection of this compound waste.[5][6] This container should be made of a compatible material, such as metal, and be Department of Transportation (DOT) compliant.[7]

  • Immediately label the container with "Flammable Waste" and the chemical name, "this compound".[5] This ensures all personnel are aware of the contents and helps maintain compliance with EPA and DOT regulations.[5]

  • Never pour this compound down the sink or drain, as this can lead to fires, explosions, and contamination of municipal waste systems.[5][6]

3. Safe Storage of Waste:

  • Store the waste container in a well-ventilated, designated flammables area.[4][8]

  • Keep the container tightly closed and away from all sources of ignition, such as heat, sparks, open flames, and hot surfaces.[2][3][4]

  • Ensure that the storage area is away from exits, stairways, and general work areas to prevent accidents.[6][7]

  • Ground and bond the container and receiving equipment to prevent static discharge.[2][3][4]

4. Spill Management:

  • In the event of a spill, immediately remove all sources of ignition.[4][8]

  • Use spark-proof tools and explosion-proof equipment for cleanup.[4][8]

  • Absorb the spill with an inert, non-combustible material such as sand, silica (B1680970) gel, or a universal binder.[3][4]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[4][8]

5. Professional Disposal:

  • The disposal of this compound must be handled by a licensed hazardous waste disposal company.[5][7]

  • These companies are equipped to manage flammable liquids safely and in accordance with all local, state, and federal regulations.[6][7]

  • Ensure all paperwork and documentation for the waste are completed to comply with regulatory requirements.[7]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste in a properly labeled, approved container? A->B C Transfer to a designated, labeled flammable waste container. Ensure container is grounded. B->C No D Store in a cool, well-ventilated area away from ignition sources. B->D Yes C->D E Is the container full or ready for disposal? D->E E->D No F Contact a licensed hazardous waste disposal company. E->F Yes G Arrange for pickup and complete all necessary paperwork. F->G H End: Proper Disposal G->H I No J Yes K No L Yes

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,5-Dimethyl-1,5-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling 2,5-Dimethyl-1,5-hexadiene. The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier:

PropertyValue
CAS Number 627-58-7
Molecular Formula C₈H₁₄
Molecular Weight 110.20 g/mol
Synonyms Bimethallyl, 2,5-Dimethylhexa-1,5-diene
Hazard Summary

This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It also poses an aspiration hazard and may be fatal if swallowed and enters the airways.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations
Eye and Face Protection Chemical worker's goggles should be worn. Do not wear contact lenses.
Skin Protection Rubber, neoprene, or nitrile gloves are recommended. An eyewash station and emergency shower should be readily available.
Respiratory Protection If exposure may exceed established limits, a NIOSH-approved organic vapor respirator is recommended.

Quantitative Exposure Limits:

At present, specific Occupational Exposure Limits (OELs) such as Permissible Exposure Limit (PEL), Threshold Limit Value (TLV), or Recommended Exposure Limit (REL) have not been established for this compound.

Glove Compatibility and Breakthrough Times:

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Use in a well-ventilated area. Local exhaust ventilation is recommended.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources as it is a highly flammable liquid.[1]

  • Storage: Store in a cool, dark, and well-ventilated place in a tightly closed container.[1] Store away from oxidizing agents.[1]

Spill and Leak Procedures:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use a non-combustible absorbent material like sand or earth to contain the spill.

  • Collection: Collect the absorbed material into a suitable, closed container for disposal.

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan:

Dispose of waste material in accordance with local, regional, and national regulations.[1] Do not dispose of the chemical into drains or the environment.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Assess_Hazards Assess Hazards Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Identify Risks Prepare_Work_Area Prepare Ventilated Work Area Select_PPE->Prepare_Work_Area Ensure Safety Dispense_Chemical Dispense Chemical Prepare_Work_Area->Dispense_Chemical Ready for Use Perform_Experiment Perform Experiment Dispense_Chemical->Perform_Experiment Proceed with Caution Decontaminate Decontaminate Glassware and Surfaces Perform_Experiment->Decontaminate Post-Experiment Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Final Step

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-1,5-hexadiene
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-1,5-hexadiene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.